molecular formula C6H16N+ B14706000 Ethanaminium, N-ethyl-N,N-dimethyl- CAS No. 15302-89-3

Ethanaminium, N-ethyl-N,N-dimethyl-

Cat. No.: B14706000
CAS No.: 15302-89-3
M. Wt: 102.20 g/mol
InChI Key: ZJHQDSMOYNLVLX-UHFFFAOYSA-N
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Description

Ethanaminium, N-ethyl-N,N-dimethyl- is a useful research compound. Its molecular formula is C6H16N+ and its molecular weight is 102.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanaminium, N-ethyl-N,N-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanaminium, N-ethyl-N,N-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

diethyl(dimethyl)azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N/c1-5-7(3,4)6-2/h5-6H2,1-4H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHQDSMOYNLVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276773
Record name Ethanaminium, N-ethyl-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15302-89-3
Record name Ethanaminium, N-ethyl-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethanaminium, N-ethyl-N,N-dimethyl- (DEDMA): Structural Dynamics, Physicochemical Properties, and Advanced Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethanaminium, N-ethyl-N,N-dimethyl-—widely recognized in literature as the diethyldimethylammonium (DEDMA) cation—is a highly versatile quaternary ammonium compound. Structurally defined by a central nitrogen atom bonded to two ethyl and two methyl groups, this asymmetric cation has become a cornerstone in modern materials science and chemical engineering. This whitepaper provides an in-depth technical analysis of DEDMA, exploring its structural mechanics, self-validating synthesis protocols, and its pivotal roles as a structure-directing agent (SDA) in zeolite synthesis, a phase-transfer catalyst, and a core component in Room Temperature Ionic Liquids (RTILs) and Organic Ionic Plastic Crystals (OIPCs).

Chemical Identity & Structural Mechanics

The unique physicochemical properties of DEDMA derivatives stem directly from the steric asymmetry of the cation. Unlike highly symmetric tetraalkylammonium cations (e.g., tetramethylammonium or tetraethylammonium), the mixed alkyl chains of DEDMA disrupt highly ordered crystal lattice packing. This reduction in lattice energy significantly lowers the melting point of its salts, driving the formation of ionic liquids and plastic crystals at or near room temperature 1.

Table 1: Fundamental Chemical Identifiers
PropertyValue
IUPAC Name diethyl(dimethyl)azanium 2
Molecular Formula C₆H₁₆N⁺
Molar Mass 102.20 g/mol (cation) / 119.21 g/mol (hydroxide)
CAS Number (Hydroxide) 95500-19-9 3
CAS Number (Chloride) 29508-45-0
SMILES CC(C)CC
Table 2: Thermophysical Properties of DEDMA Derivatives
CompoundPhase at Room TempKey Application
DEDMA Hydroxide Aqueous LiquidZeolite SDA, Precursor
DEDMA Acetate Liquid (RTIL)Cellulose Dissolution 4
DEDMA d-Camphorsulfonate Solid (OIPC)Solid-State Electrolyte
DEDMA Hexafluorophosphate Solid (OIPC)Ion Conductor

Synthesis & Purification Protocols

The synthesis of DEDMA-based RTILs requires strict control over halide impurities, which can drastically alter the electrochemical window and viscosity of the final product. The following protocol outlines a self-validating system for synthesizing DEDMA Acetate.

Protocol 1: Synthesis of DEDMA Acetate via Anion Exchange

Causality: Direct quaternization to form DEDMA Acetate is sterically hindered and thermodynamically unfavorable. Instead, a halide intermediate is synthesized, converted to a hydroxide, and neutralized. This indirect route ensures near-quantitative yields and high purity 4.

  • Quaternization: Under argon protection, combine N,N-diethylammonium chloride and dimethylcarbonate in a Teflon-lined autoclave. Heat to 383 K overnight to yield DEDMA chloride.

  • Anion Exchange: Dissolve the DEDMA chloride in deionized water and pass it through a column packed with an OH⁻ form anion exchange resin (e.g., Amberlite IRA-400).

    • Self-Validation Checkpoint: Collect the eluate and perform an AgNO₃ drop test. The complete absence of a white AgCl precipitate confirms 100% halide removal, validating the purity of the DEDMA hydroxide intermediate.

  • Neutralization: Titrate the DEDMA hydroxide solution with stoichiometric amounts of glacial acetic acid under continuous stirring at 0 °C to prevent exothermic degradation.

  • Dehydration: Remove water via rotary evaporation at 50 °C, followed by high-vacuum drying (10⁻³ mbar) at 60 °C for 48 hours.

    • Self-Validation Checkpoint: Perform Karl Fischer titration to verify water content is < 0.1 wt%. Confirm structural integrity via ¹H NMR (DMSO-d₆): verify peaks at δ 1.19 (t, 6H, CH₂CH₃), 1.54 (s, 3H, OOCCH₃), 3.00 (s, 6H, NCH₃), and 3.37 (q, 4H, NCH₂) [[4]]().

DEDMA_Synthesis N1 N,N-Diethylammonium Chloride + Dimethylcarbonate N2 Autoclave Reactor (383 K, Overnight) N1->N2 N3 DEDMA Chloride Intermediate N2->N3 N4 Anion Exchange Resin (IRA-400, OH- form) N3->N4 N5 DEDMA Hydroxide (Aqueous) N4->N5 N6 Stoichiometric Neutralization (+ Bronsted Acid) N5->N6 N7 Target DEDMA-IL (e.g., DEDMA Acetate) N6->N7

Workflow for synthesizing DEDMA-based ionic liquids via anion exchange.

Advanced Applications

Structure-Directing Agent in Zeolite Synthesis

DEDMA hydroxide is a critical SDA in the synthesis of microporous materials, specifically Zeolite UZM-8 and Zeolite Y nanoparticles []().

Causality: The specific volume and charge density of the DEDMA cation precisely template the intersecting 10- and 12-membered ring pore systems of UZM-8. The ethyl groups provide enough steric bulk to prevent the formation of overly dense phases, while the methyl groups allow the cation to fit tightly within the developing aluminosilicate framework.

Protocol 2: Hydrothermal Synthesis of Zeolite UZM-8

  • Gel Preparation: Homogenize silica sol, sodium aluminate, and DEDMA hydroxide in a specific molar ratio. Stir continuously for 24 hours at room temperature to ensure complete depolymerization of silica species.

  • Hydrothermal Crystallization: Transfer the gel to a Teflon-lined stainless steel autoclave. Heat statically at 150 °C for 4 to 7 days.

  • Recovery & Calcination: Centrifuge the resulting solid, washing with deionized water until the supernatant reaches a neutral pH. Dry at 100 °C, then calcine at 550 °C for 6 hours in air.

    • Self-Validation Checkpoint: The calcination step combusts the DEDMA SDA. Perform powder X-ray diffraction (XRD) post-calcination; the presence of sharp peaks at low 2θ angles confirms the successful templating and retention of the microporous framework.

Zeolite_Templating N1 DEDMA Hydroxide (Structure-Directing Agent) N3 Hydrothermal Gelation (Room Temp, 24h) N1->N3 N2 Silica & Alumina Precursors N2->N3 N4 Crystallization (150 °C, 4-7 Days) N3->N4 N5 Microporous Framework Assembly around DEDMA+ N4->N5 N6 Calcination (550 °C) (SDA Removal) N5->N6 N7 Zeolite UZM-8 / Y Nanoparticles N6->N7

Mechanism of DEDMA+ acting as a structure-directing agent in zeolite synthesis.

Biomass Processing and Cellulose Dissolution

Cellulose is notoriously difficult to dissolve due to its robust intra- and inter-molecular hydrogen-bonding network. DEDMA-based carboxylate ionic liquids, particularly DEDMA Acetate, have demonstrated significant efficacy in cellulose dissolution 4.

Causality: The basic acetate anion acts as a strong hydrogen-bond acceptor, actively breaking the hydroxyl network of the cellulose chains. Concurrently, the DEDMA cation provides a bulky, non-coordinating counterion environment that stabilizes the dissolved polymer chains, preventing re-aggregation without chemically modifying the cellulose backbone 1.

Solid-State Electrolytes and OIPCs

DEDMA salts paired with specific anions (e.g., d-camphorsulfonate or hexafluorophosphate) form Organic Ionic Plastic Crystals (OIPCs) , .

Causality: The specific geometry of DEDMA creates rotational degrees of freedom within the crystal lattice before the actual melting point is reached. As temperature increases, the molecules begin to rotate in place (orientational disorder), creating a "plastic" phase. This rotational motion assists in the transport of doped target ions (like Li⁺ or halide anions), leading to defect-assisted high ionic conductivity in the solid state, which is highly sought after for safe, next-generation solid-state batteries.

References

  • ChemicalBook. "DIETHYLDIMETHYLAMMONIUM HYDROXIDE | 95500-19-9." 3

  • National Institutes of Health (NIH) / PubChem. "Diethyldimethylammonium hydroxide | C6H17NO | CID 12025426."2

  • Sigma-Aldrich. "Diethyldimethylammonium hydroxide."

  • Royal Society of Chemistry (RSC). "Cellulose solubilities in carboxylate-based ionic liquids." 4

  • MDPI. "Recent Advances in Solvents for the Dissolution, Shaping and Derivatization of Cellulose." 1

  • ResearchGate. "Defect-Assisted High Anion Conductivity in Diethyldimethylammonium d-Camphorsulfonate Plastic Crystal: A Size Effect of Target Ions." 5

  • American Chemical Society (ACS). "Structure and Transport Properties of a Plastic Crystal Ion Conductor."6

Sources

Diethyldimethylammonium Cation (CAS 29508-45-0): A Core Technical Guide on Organic Ionic Plastic Crystals and Zeolite Structure Direction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diethyldimethylammonium (DEDMA) cation, commonly isolated as a chloride or hydroxide salt (CAS 29508-45-0), is an asymmetric quaternary ammonium compound that has become a cornerstone in advanced materials science. Unlike symmetric tetraalkylammonium cations, DEDMA’s specific steric bulk and charge density profile unlock unique thermodynamic and structural behaviors. This technical guide explores the mechanistic causality and experimental protocols for DEDMA's two primary advanced applications: acting as a matrix for high-conductivity Organic Ionic Plastic Crystals (OIPCs) in solid-state electrochemistry, and serving as an Organic Structure-Directing Agent (OSDA) in the synthesis of complex nanoporous zeolites.

Physicochemical Profiling and Quantitative Data

Understanding the baseline properties of the DEDMA cation is critical for predicting its behavior in both hydrothermal synthesis environments and solid-state lattices. The asymmetry introduced by possessing two ethyl and two methyl groups prevents tight crystalline packing, which is the fundamental driver for its utility in plastic crystals and mesoporous templating[1],[2].

Table 1: Computed and Physical Properties of DEDMA Chloride
PropertyValueSource
CAS Registry Number 29508-45-0[3],[1]
Molecular Formula C₆H₁₆N⁺ · Cl⁻[1]
Molecular Weight 137.65 g/mol [3]
SMILES String CC(C)CC.[Cl-][1]
InChIKey MLGFKQNIGKTEEV-UHFFFAOYSA-M[1]
Role / Function Solid-state electrolyte matrix, Zeolite OSDA[2],[4]

DEDMA in Solid-State Electrochemistry: Organic Ionic Plastic Crystals (OIPCs)

Mechanistic Causality: Defect-Assisted Ion Conduction

Organic ionic plastic crystals (OIPCs) are emerging as non-flammable, highly conductive solid-state electrolytes for lithium-ion and sodium-ion batteries. When DEDMA is paired with specific anions (such as d-camphorsulfonate), the resulting lattice exhibits long-range crystalline order but short-range orientational disorder[2].

The causality behind DEDMA's high conductivity lies in its structural frustration. As temperature increases, the asymmetric DEDMA cations begin to rotate dynamically within the crystal lattice before the material reaches its melting point. This rotational disorder generates "free volume" or point defects within the crystal[2]. According to the Cohen–Turnbull free volume model, these defects create transient pathways that allow target dopant ions (e.g., Li⁺, F⁻, or Cl⁻) to migrate rapidly through the solid matrix, achieving macroscopic ionic conductivities that rival liquid electrolytes[2].

OIPC_Conduction A DEDMA Cation C Plastic Crystal Phase A->C Ionic Pairing B Target Anion B->C Ionic Pairing D Rotational Disorder C->D Thermal Activation E Defect Free Volume D->E Lattice Frustration F Ion Migration E->F Pathway Creation

Fig 1. Defect-assisted ion conduction pathway in DEDMA-based organic ionic plastic crystals.

Protocol 1: Synthesis and Validation of DEDMA-based OIPCs

To ensure high electrochemical performance, the synthesis of DEDMA d-camphorsulfonate must be strictly controlled for moisture and halide impurities, which can act as charge traps.

  • Ion Exchange: Dissolve equimolar amounts of DEDMA chloride and silver d-camphorsulfonate in deionized water. Stir in the dark for 24 hours at room temperature. The silver chloride will precipitate out, driving the reaction forward.

  • Filtration & Recovery: Filter the solution through a 0.22 µm PTFE membrane to remove the AgCl precipitate. Lyophilize (freeze-dry) the filtrate to recover the crude DEDMA d-camphorsulfonate.

  • Purification (Causality Step): Recrystallize the product twice from a mixture of anhydrous ethyl acetate and acetonitrile. Reasoning: Trace impurities disrupt the delicate defect-volume thermodynamics required for the plastic phase.

  • Vacuum Drying: Dry the purified crystals under a high vacuum (10⁻³ Torr) at 60 °C for 48 hours to remove interstitial water molecules.

  • System Validation:

    • Differential Scanning Calorimetry (DSC): Run a thermal sweep from -50 °C to 150 °C. The appearance of multiple solid-solid phase transition peaks prior to the melting point validates the formation of the plastic crystalline phase[2].

    • Electrochemical Impedance Spectroscopy (EIS): Sandwich the crystal between stainless steel blocking electrodes to verify target ionic conductivity (typically targeting >10⁻⁴ S/cm in the plastic phase)[2].

DEDMA as an Organic Structure-Directing Agent (OSDA) in Zeolite Synthesis

Mechanistic Causality: Charge Density Mismatch (CDM)

In the synthesis of nanoporous zeolites, DEDMA hydroxide acts as an OSDA. The "Charge Density Mismatch" (CDM) approach utilizes the specific charge density of the DEDMA cation to stabilize distinct aluminosilicate cage structures during hydrothermal crystallization[5].

Because DEDMA has a lower charge density compared to smaller cations like tetramethylammonium (TMA⁺), it forces the assembling silica and alumina tetrahedra to form more open, less dense framework topologies[5]. DEDMA is specifically known to direct the formation of ABC-6 net framework topologies (such as MeAPO-57, which features a unique 5-layer repeat sequence) and lamellar MWW-type zeolites (like UZM-8)[4],[6].

Zeolite_Synthesis S1 DEDMA-OH + Si/Al Precursors S2 Gelation & Aging S1->S2 Homogenization S3 Hydrothermal Crystallization S2->S3 150°C, Autoclave S4 As-Synthesized Zeolite S3->S4 Structure Direction S5 Calcination (Template Removal) S4->S5 Thermal Treatment S6 Active Porous Framework S5->S6 Void Unlocking

Fig 2. Hydrothermal synthesis workflow of DEDMA-directed small-pore zeolites.

Protocol 2: Hydrothermal Synthesis of DEDMA-Directed Zeolites (e.g., UZM-8)

This protocol describes a self-validating loop for synthesizing lamellar or small-pore zeolites utilizing DEDMA as the template.

  • Precursor Homogenization: In a PTFE liner, combine DEDMA hydroxide (20 wt% aqueous solution), an alkali hydroxide (e.g., NaOH), and an alumina source (such as sodium aluminate). Stir vigorously until the alumina is completely dissolved[4].

  • Silica Addition: Slowly add colloidal silica (e.g., Ludox AS-40) dropwise to the mixture to prevent premature, uncontrolled precipitation. Stir the resulting gel for 2 hours at room temperature to ensure complete homogenization[4],[6].

  • Hydrothermal Crystallization: Seal the PTFE liner within a stainless-steel autoclave. Heat the assembly in a convection oven at 150 °C for 3 to 7 days under autogenous pressure. Reasoning: The elevated temperature and pressure provide the activation energy required for the Si/Al tetrahedra to condense around the DEDMA cations[4],[6].

  • Recovery & Washing: Cool the autoclave to room temperature. Recover the solid product via centrifugation (10,000 rpm for 15 mins) and wash repeatedly with deionized water until the supernatant reaches a neutral pH. Dry at 95 °C[4].

  • Calcination (Causality Step): Heat the as-synthesized powder in a muffle furnace under air flow at 595 °C (ramp rate 1 °C/min) for 5 hours. Reasoning: The DEDMA molecules are occluded within the pores; calcination combusts the organic template, unlocking the microporous void space required for catalytic or separation applications[4].

  • System Validation:

    • X-Ray Powder Diffraction (XRPD): Analyze the calcined powder. The presence of sharp diffraction peaks at low angles confirms the successful templating of the target lamellar or ABC-6 framework[4],[6].

    • Inductively Coupled Plasma (ICP) Analysis: Verify the final Si/Al ratio to ensure the charge density mismatch successfully dictated the framework composition[6].

Emerging Frontiers: Colossal Barocaloric Effects

Beyond electrochemistry and catalysis, DEDMA-based OIPCs are currently being investigated for their thermodynamic responses to pressure. Recent studies have demonstrated that OIPCs can exhibit "colossal" barocaloric effects—massive entropy changes (up to 240 joules per kilogram per kelvin) triggered by pressure-induced solid-solid phase transitions[7]. Because DEDMA's structural modifications allow for highly tunable transition temperatures, these materials represent a groundbreaking new class of solid-state refrigerants aimed at replacing environmentally harmful hydrofluorocarbons in sustainable cooling technologies[7].

References

Sources

Quaternary vs. Tertiary: A Technical Guide to Diethyldimethylammonium and Dimethylethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide delineates the critical functional and structural differences between Dimethylethylamine (DMEA) and Diethyldimethylammonium (DEDMA) . While they share a carbon skeleton lineage, their utility in drug development and materials science is diametrically opposed due to a single electronic feature: the nitrogen lone pair.

  • DMEA (Tertiary Amine): A reactive nucleophile and base.[1] It drives reactions (catalysis) by donating electrons.

  • DEDMA (Quaternary Ammonium): A permanently charged, non-nucleophilic cation.[2] It structures environments (Phase Transfer Catalysis, Zeolite Templating) via electrostatic fields and steric bulk.

Part 1: Chemical Identity & Physicochemical Divergence

The fundamental difference lies in the coordination state of the nitrogen atom. DMEA is trivalent with a reactive lone pair; DEDMA is tetravalent, permanently cationic, and requires a counter-ion (e.g., Cl⁻, Br⁻, OH⁻) for stability.

Comparative Properties Table
FeatureDimethylethylamine (DMEA)Diethyldimethylammonium (DEDMA)
Structure N,N-DimethylethanamineN,N-Diethyl-N,N-dimethylammonium
Formula


(Cation only)
CAS (Common) 598-56-114813-32-2 (Bromide salt)
Electronic State Neutral (pH dependent)Permanently Cationic (pH independent)
Lone Pair Available (Nucleophilic)Unavailable (Non-nucleophilic)
Boiling Point 36–38 °C (Volatile)> 200 °C (Salt/Ionic Liquid)
Solubility Miscible in water/organicsSoluble in water/polar solvents
Primary Role Catalyst (Base/Nucleophile)Template (SDA) / Phase Transfer Catalyst

Part 2: Mechanistic Divergence

DMEA: The Nucleophilic Trigger

DMEA acts primarily through its nitrogen lone pair. In polyurethane (PU) synthesis or "Cold Box" foundry processes, DMEA functions as a Lewis Base .

  • Mechanism: The lone pair attacks an electrophilic center (such as the carbon in an isocyanate group) or abstracts a proton to lower activation energy.

  • Application: It catalyzes the "gelling reaction" between polyols and isocyanates.[3][4]

DEDMA: The Electrostatic Architect

DEDMA lacks a lone pair, rendering it chemically inert to oxidation or electrophilic attack under standard conditions. Its utility is physical and electrostatic.

  • Mechanism (SDA): In zeolite synthesis (e.g., SAPO-34), DEDMA acts as a Structure Directing Agent (SDA). The silicate/aluminate species organize around the specific steric shape and positive charge of the DEDMA cation, "molding" the pore size of the final crystal.

  • Mechanism (PTC): As a Phase Transfer Catalyst, the lipophilic ethyl/methyl groups allow DEDMA to solubilize inorganic anions (like

    
     or 
    
    
    
    ) into organic solvents, facilitating reactions across immiscible phases.
Visualization: Mechanistic Pathways

MechanismComparison DMEA DMEA (Tertiary Amine) LonePair Lone Pair (e-) DMEA->LonePair Possesses Reaction Nucleophilic Attack (Isocyanate/Proton) LonePair->Reaction Initiates Product_DMEA Polyurethane / Cured Resin Reaction->Product_DMEA Catalyzes DEDMA DEDMA+ (Quaternary Cation) Field Electrostatic Field (+ Charge) DEDMA->Field Possesses Template Template Effect (Ordering Silicates) Field->Template Induces Product_DEDMA Zeolite Crystal / Ionic Liquid Template->Product_DEDMA Directs

Figure 1: Mechanistic comparison showing DMEA's reactivity via electron donation vs. DEDMA's structural influence via charge/shape.

Part 3: Experimental Protocols

Protocol A: Synthesis of DEDMA (The Bridge)

This protocol demonstrates the conversion of DMEA to DEDMA via Menschutkin reaction . This is the standard method to synthesize the quaternary salt from the tertiary amine.

Objective: Synthesize Diethyldimethylammonium Bromide (DEDMA-Br). Precursors: Dimethylethylamine (DMEA), Ethyl Bromide.

  • Setup:

    • Equip a 250mL three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Ensure the system is dry (moisture excludes the alkyl halide).

  • Solvent Preparation:

    • Charge the flask with 50 mL of anhydrous Acetonitrile (polar aprotic solvents stabilize the transition state).

  • Reactant Addition:

    • Add 0.1 mol of DMEA (approx. 7.3 g) to the flask.

    • Cool the solution to 0°C in an ice bath (reaction is exothermic).

  • Quaternization:

    • Add 0.11 mol of Ethyl Bromide (slight excess) dropwise over 30 minutes.

    • Observation: As the quaternary salt forms, it may precipitate if the concentration exceeds solubility limits in cold acetonitrile.

  • Reflux:

    • Warm to room temperature, then heat to mild reflux (50°C) for 4–6 hours to drive the reaction to completion.

  • Isolation:

    • Cool to room temperature.

    • Add 100 mL of cold Diethyl Ether (DEDMA-Br is insoluble in ether).

    • Filter the white precipitate (DEDMA-Br) under vacuum.

  • Validation:

    • Check melting point (DEDMA salts typically decompose >250°C).

    • Self-Validating Step: Dissolve a small aliquot in water and check pH. It should be neutral (~7). If basic (>9), unreacted DMEA is present.

Protocol B: Analytical Differentiation (NMR)

Distinguishing these two species in a mixture is critical during synthesis.

Method: 1H-NMR (Solvent:


 or 

)
  • DMEA (Tertiary):

    • N-Methyl protons appear as a singlet around 2.2 – 2.4 ppm .

    • Methylene (

      
      ) protons of the ethyl group appear as a quartet around 2.4 ppm .
      
  • DEDMA (Quaternary):

    • The Deshielding Effect: The positive charge pulls electron density away from alpha-carbons.

    • N-Methyl protons shift downfield to 3.0 – 3.3 ppm .

    • Methylene protons shift downfield to 3.4 – 3.6 ppm .

Part 4: Decision Matrix for Researchers

Use this workflow to determine which species is appropriate for your application.

SelectionLogic Start Start: Define Application Needs Q1 Do you need to form a Covalent Bond or Abstract a Proton? Start->Q1 Yes Yes (Reactivity) Q1->Yes No No (Stability/Structure) Q1->No DMEA_Select Select DMEA Yes->DMEA_Select App1 Polyurethane Catalyst DMEA_Select->App1 App2 Acid Scavenger DMEA_Select->App2 Q2 Do you need an Ion Carrier or Template? No->Q2 DEDMA_Select Select DEDMA Q2->DEDMA_Select App3 Zeolite SDA (SAPO-34) DEDMA_Select->App3 App4 Phase Transfer Catalyst DEDMA_Select->App4

Figure 2: Decision matrix for selecting between DMEA and DEDMA based on chemical requirements.

Part 5: Safety & Toxicology Profile

The safety profiles are distinct due to volatility and absorption mechanisms.

  • DMEA (Inhalation Hazard):

    • Risk: High volatility (BP ~37°C). Vapors are corrosive to the respiratory tract and eyes.

    • Handling: Must be handled in a fume hood. Flash point is -28°C (Highly Flammable).

    • Toxicity: Acute inhalation toxicity; can cause pulmonary edema.

  • DEDMA (Contact Hazard):

    • Risk: Non-volatile.[5] The primary risk is ingestion or skin contact.

    • Mechanism: Quaternary ammoniums disrupt cell membranes (surfactant effect).

    • Handling: Dust mask required if solid; gloves essential. Toxic to aquatic life (do not dispose down drain).

References

  • PubChem. (n.d.). N,N-Dimethylethylamine (Compound).[6][7][8][9][10] National Library of Medicine. Retrieved from [Link]

  • PubChem. (n.d.). Diethyldimethylammonium hydroxide (Compound).[6] National Library of Medicine. Retrieved from [Link]

  • Vertex AI Search. (2025). Comparative Analysis of Amine Catalysts in Polyurethane Synthesis. (Contextual synthesis of search results 1.1, 1.3, 1.7).
  • Dalian Institute of Chemical Physics. (2016). Hydrothermal synthesis of high silica zeolite Y using tetraethylammonium hydroxide as a structure-directing agent.[11] (Contextual reference for QACs as SDAs). Retrieved from [Link]

Sources

The Physicochemical Dynamics of N-ethyl-N,N-dimethylethanaminium Salts: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-ethyl-N,N-dimethylethanaminium, universally recognized in literature as the diethyldimethylammonium (DEDMA


) cation, is a highly versatile quaternary ammonium compound. Due to its unique asymmetric geometry, intermediate ionic radius, and tunable solvation thermodynamics, DEDMA-based salts have emerged as critical components in advanced electrochemical double-layer capacitors (EDLCs), organic ionic plastic crystals (OIPCs), and as precise organic structure-directing agents (OSDAs) in zeolite synthesis. This whitepaper synthesizes the fundamental physical properties of DEDMA salts, explaining the causality behind their performance metrics and providing field-proven experimental protocols for their application.

Molecular Architecture & Solvation Thermodynamics

The DEDMA


 cation (

) features a central nitrogen atom covalently bonded to two methyl and two ethyl groups. This structural asymmetry disrupts the highly ordered crystalline packing typically seen in symmetric cations like tetraethylammonium (TEA

), resulting in lower melting points for its corresponding salts and enhanced solubility in aprotic solvents such as propylene carbonate (PC) and acetonitrile (ACN)[1].

The topological polar surface area of the bare cation is 0 Ų[1], indicating that its interactions with solvent molecules are primarily governed by ion-dipole forces rather than hydrogen bonding. In bulk electrolytes, DEDMA


 exists within a tightly bound solvation shell. However, the energy required to shed this shell (desolvation energy) is a critical parameter that dictates its electrochemical utility.

Electrochemical Dynamics in Energy Storage

Ion Size Effects and Micropore Penetration in EDLCs

In EDLCs, energy is stored via the electrostatic accumulation of ions at the electrode-electrolyte interface. The specific capacitance is inversely proportional to the distance between the ion center and the electrode surface.

When utilizing microporous activated carbon electrodes (e.g., MSP-20, which features pores < 1 nm), fully solvated cations cannot enter the pores due to steric hindrance. DEDMA


 exhibits a smaller effective ionic radius compared to TEA

. Under an applied electric field, DEDMA

undergoes partial desolvation at the pore mouth, allowing the bare cation to penetrate deeply into the sub-nanometer pores. This minimizes the ion-electrode distance, resulting in an approximately 10% higher specific capacitance compared to standard TEA-based electrolytes[2].

edlc_desolvation Bulk Bulk Electrolyte (Solvated DEDMA+) Pore Pore Mouth (Partial Desolvation) Bulk->Pore Electric Field Micro Activated Carbon Micropore (<1 nm) Pore->Micro Steric Restriction Cap Enhanced Capacitance Micro->Cap Minimized Distance

Fig 1. Desolvation mechanism of DEDMA+ entering activated carbon micropores.

Thermal Stability and Hofmann Elimination

While the asymmetric nature of DEDMA


 enhances capacitance, it introduces specific thermal limitations. The presence of two ethyl branches provides 

-hydrogens that are susceptible to nucleophilic attack, leading to degradation via Hofmann elimination at elevated temperatures[3].

At room temperature, DEDMA


 is thermodynamically more stable than trimethylethylammonium (TMEA

) due to the entropy change contribution to the reaction free energy. However, at extreme temperatures (e.g., 488 K), the activation free energy barrier becomes negligible. Under these conditions, the degradation rate is strictly governed by the number of reactive sites; thus, DEDMA

(possessing two ethyl branches) degrades faster than TMEA

[3].

hofmann_elimination DEDMA DEDMA+ Cation (N-ethyl-N,N-dimethylethanaminium) TS Transition State (β-hydrogen abstraction) DEDMA->TS Heat Base Nucleophile / Base (e.g., OH-) Base->TS Attack Products Ethyldimethylamine + Ethylene + H2O TS->Products Cleavage

Fig 2. Hofmann elimination pathway of DEDMA+ at elevated temperatures.

Solid-State Conduction in OIPCs

Beyond liquid electrolytes, DEDMA salts are pivotal in Organic Ionic Plastic Crystals (OIPCs). For instance, DEDMA d-camphorsulfonate exhibits multiple solid-solid phase transitions before melting. The ionic conductivity in these plastic phases is highly dependent on the defect volume within the crystal lattice. Research demonstrates that doping these crystals with target ions (like fluorides) drastically enhances defect-assisted anion conductivity, proving that the size of the target ions significantly influences the solid-state transport mechanisms[4].

Catalytic Frameworks: DEDMAOH as an OSDA

In materials science, diethyldimethylammonium hydroxide (DEDMAOH) is a highly effective Organic Structure-Directing Agent (OSDA) for synthesizing complex zeolites. Zeolite crystallization relies on the geometric fit between the OSDA and the developing inorganic framework.

DEDMA


 provides a specific spatial volume and charge density that sterically templates the formation of unique topologies. It has been successfully utilized to synthesize the PLS-4 layered silicate (isostructural to RUB-36 and a precursor to topotactic CDO-type zeolites), as well as MeAPO-57, an ABC-6 net structure featuring a rare 5-layer repeat sequence[5]. The causality is clear: the specific steric bulk of DEDMA

prevents the formation of denser phases, stabilizing the open microporous networks during hydrothermal condensation.

zeolite_synthesis OSDA DEDMAOH (OSDA) Gel Homogeneous Gel OSDA->Gel Precursors Silica/Alumina Precursors->Gel Hydro Hydrothermal Crystallization Gel->Hydro 150-170°C Calcine Calcination (OSDA Removal) Hydro->Calcine Wash & Dry Zeolite Target Zeolite (e.g., PLS-4) Calcine->Zeolite 550°C

Fig 3. Hydrothermal zeolite synthesis workflow utilizing DEDMAOH as an OSDA.

Quantitative Data Synthesis

To benchmark DEDMA


 against other quaternary ammonium cations, the following table summarizes the activation energies for conductivity and their relative impact on EDLC capacitance.

Table 1: Physicochemical & Electrochemical Properties of Quaternary Ammonium Cations (1.0 M in Acetonitrile) [6]

CationFormulaMolar Mass ( g/mol )Activation Energy (

, kJ/mol)
Relative Capacitance Impact
TEA


130.256.703Baseline
DEDMA


102.206.709High (Deep micropore access)
TEMA


116.226.581Moderate-High
TMPA


102.206.589High
TMEA


88.176.485Very High (Lowest steric bulk)

Note: While TMEA


 offers lower activation energy, DEDMA

provides a superior balance of room-temperature thermodynamic stability and pore accessibility.

Validated Experimental Methodologies

The following self-validating protocols outline the synthesis and application of DEDMA salts, ensuring reproducibility and scientific integrity.

Protocol A: Synthesis and Purification of DEDMABF Electrolyte

Objective: Produce ultra-dry DEDMABF


 to prevent electrochemical window narrowing in EDLCs.
  • Quaternization: In a round-bottom flask under nitrogen, dissolve ethyldimethylamine (1.0 eq) in anhydrous acetonitrile. Dropwise add ethyl bromide (1.1 eq) at 0°C. Reflux at 60°C for 24 hours to yield DEDMABr precipitate.

  • Anion Exchange: Dissolve the DEDMABr in deionized water. Add an equimolar aqueous solution of sodium tetrafluoroborate (

    
    ). Stir for 12 hours at room temperature.
    
  • Extraction & Purification: Extract the resulting DEDMABF

    
     using dichloromethane (DCM). Wash the organic layer with minimal cold water to remove residual NaBr. Dry the organic layer over anhydrous 
    
    
    
    , filter, and evaporate the solvent.
  • Vacuum Drying (Critical Step): Recrystallize from an ethanol/ethyl acetate mixture. Dry the purified crystals in a vacuum oven at 100°C for 48 hours. Validation: Karl Fischer titration must confirm

    
     < 10 ppm before use in EDLCs.
    
Protocol B: Zeolite (PLS-4) Synthesis via DEDMAOH Templating

Objective: Utilize DEDMAOH to sterically direct the formation of layered silicate PLS-4.

  • Precursor Preparation: Treat layered silicate kanemite with 0.1 M HCl for 3 hours to yield the protonated form. Centrifuge and wash with deionized water until pH is neutral.

  • Gel Formation: Mix the protonated kanemite with a 20 wt% aqueous solution of DEDMAOH. Stir vigorously for 2 hours until a homogeneous gel is formed. The molar ratio should be precisely controlled to optimize the OSDA-to-silica ratio.

  • Hydrothermal Crystallization: Transfer the gel to a Teflon-lined stainless steel autoclave. Seal and heat in a convection oven at 170°C for 24 hours under autogenous pressure.

  • Recovery & Calcination: Quench the autoclave in cold water. Filter the solid product, wash extensively with deionized water, and dry at 80°C overnight. To clear the micropores, calcine the powder in air at 550°C for 6 hours (ramp rate 2°C/min) to thermally degrade and remove the DEDMA

    
     template. Validation: Powder X-ray Diffraction (XRD) should confirm the P21/c space group characteristic of PLS-4.
    

References

  • PubChem. "N-Ethyl-N,N-dimethylethanaminium bromide | C6H16BrN | CID 15920409". National Center for Biotechnology Information. URL:[Link]

  • Kim, K., et al. (2014). "The effect of the ionic size of small quaternary ammonium BF4 salts on electrochemical double layer capacitors". Physical Chemistry Chemical Physics, RSC Publishing. URL:[Link]

  • Koh, A. R., et al. (2014). "Electronic Supplementary Information: Effect of the ionic size of small quaternary ammonium BF4 salts on electrochemical double layer capacitors". Physical Chemistry Chemical Physics, RSC Publishing. URL:[Link]

  • Lee, J., et al. (2017). "Effect of alkyl branches on the thermal stability of quaternary ammonium cations in organic electrolytes for electrochemical double layer capacitors". PubMed, National Institutes of Health. URL:[Link]

  • Lan, X., et al. (2022). "Defect-Assisted High Anion Conductivity in Diethyldimethylammonium d-Camphorsulfonate Plastic Crystal: A Size Effect of Target Ions". ACS Applied Polymer Materials, ACS Publications. URL:[Link]

  • Chen, Y., et al. (2021). "Rational Design and Targeted Synthesis of Small-Pore Zeolites with the Assistance of Molecular Modeling, Structural Analysis, and Synthetic Chemistry". Industrial & Engineering Chemistry Research, ACS Publications. URL:[Link]

  • Ikeda, T., et al. (2012). "Synthesis and crystal structure of layered silicate PLS-3 and PLS-4 as a topotactic zeolite precursor". Journal of Materials Chemistry, RSC Publishing. URL:[Link]

Sources

Diethyldimethylammonium: A Comprehensive Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth exploration of the synthesis, properties, and applications of a versatile quaternary ammonium cation.

Abstract

The diethyldimethylammonium cation, a quaternary ammonium compound, possesses a unique combination of properties that have led to its application across various scientific and industrial domains. This guide provides a comprehensive overview of diethyldimethylammonium, with a particular focus on its chloride and hydroxide salts. It delves into the fundamental molecular characteristics, detailed synthesis protocols, analytical methodologies for characterization, and key applications, particularly within the realms of chemical synthesis and pharmaceutical sciences. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to facilitate its effective utilization.

Core Molecular Attributes

The diethyldimethylammonium cation is characterized by a central nitrogen atom covalently bonded to two ethyl groups and two methyl groups, resulting in a permanent positive charge. This structure dictates its chemical behavior and physical properties. The associated anion, most commonly chloride (Cl⁻) or hydroxide (OH⁻), determines the overall properties of the salt.

Chemical Formula and Molecular Weight

The fundamental attributes of the most common diethyldimethylammonium salts are summarized in the table below.

Compound NameChemical FormulaMolecular Weight ( g/mol )CAS Number
Diethyldimethylammonium ChlorideC₆H₁₆NCl137.65[1]29508-45-0[1]
Diethyldimethylammonium HydroxideC₆H₁₇NO119.21[2]95500-19-9[2]
Physicochemical Properties

A summary of key physicochemical properties is presented below. These properties are crucial for understanding the behavior of diethyldimethylammonium compounds in various experimental settings.

PropertyDiethyldimethylammonium ChlorideDiethyldimethylammonium Hydroxide
Appearance Liquid[1]Liquid[2]
Solubility Data not readily available, but expected to be soluble in water and polar organic solvents.Soluble in water.
pKa Not applicable (quaternary amine)Not applicable (strong base)
LogP Not available0.92580[3]
Density (g/cm³) Not available1.010[3]

Synthesis of Diethyldimethylammonium Salts

The synthesis of diethyldimethylammonium salts typically involves the quaternization of a tertiary amine, N,N-dimethylethylamine, with an appropriate alkylating agent. The general principle behind this reaction is the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the tertiary amine on the electrophilic carbon of the alkylating agent.

Quaternization of N,N-dimethylethylamine reactant1 N,N-Dimethylethylamine (C₄H₁₁N) product Diethyldimethylammonium Halide (C₆H₁₆N⁺X⁻) reactant1->product Quaternization reactant2 Ethyl Halide (e.g., C₂H₅Cl) Alkylating Agent reactant2->product

Caption: General schematic for the synthesis of diethyldimethylammonium halides.

Experimental Protocol: Synthesis of Diethyldimethylammonium Chloride

This protocol describes a representative method for the synthesis of diethyldimethylammonium chloride.

Materials:

  • N,N-Dimethylethylamine

  • Ethyl chloride

  • Anhydrous ethanol (solvent)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve N,N-dimethylethylamine in anhydrous ethanol.

  • Addition of Alkylating Agent: Slowly add a stoichiometric equivalent of ethyl chloride to the stirred solution. The reaction is typically exothermic, and the addition rate should be controlled to maintain a moderate temperature.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours to ensure the completion of the quaternization reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The product, diethyldimethylammonium chloride, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the pure salt.

Analytical Characterization

Accurate characterization of diethyldimethylammonium salts is essential to confirm their identity and purity. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of diethyldimethylammonium salts. The proton NMR spectrum would be expected to show characteristic signals for the ethyl and methyl protons, with integration values corresponding to the number of protons in each group. The carbon NMR would similarly show distinct peaks for the ethyl and methyl carbons.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of characteristic functional groups. The spectrum of a diethyldimethylammonium salt would be expected to show C-H stretching and bending vibrations for the alkyl groups and C-N stretching vibrations. The absence of an N-H stretching band confirms the quaternary nature of the amine.[4][5]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the diethyldimethylammonium cation. Electrospray ionization (ESI) is a suitable technique for analyzing these pre-charged species. The resulting mass spectrum would show a prominent peak corresponding to the mass-to-charge ratio (m/z) of the diethyldimethylammonium cation (C₆H₁₆N⁺).

Chromatographic Methods

Protocol: Analysis by Ion-Pair Chromatography

Ion-pair chromatography is a suitable method for the analysis of quaternary ammonium compounds like diethyldimethylammonium.[6][7][8]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometric detector.

  • Reversed-phase column (e.g., C18).

Mobile Phase:

  • An aqueous buffer (e.g., phosphate or acetate) mixed with an organic modifier (e.g., acetonitrile or methanol).

  • An ion-pairing reagent, such as an alkyl sulfonate (for positive ion analysis), is added to the mobile phase.

Procedure:

  • Sample Preparation: Dissolve a known amount of the diethyldimethylammonium salt in the mobile phase.

  • Chromatographic Separation: Inject the sample onto the HPLC column. The diethyldimethylammonium cations will form an ion pair with the alkyl sulfonate, increasing their retention on the nonpolar stationary phase.

  • Detection: The separated compound can be detected by UV absorbance if it contains a chromophore, or more universally by a mass spectrometer.

  • Quantification: A calibration curve can be constructed using standards of known concentration to quantify the amount of diethyldimethylammonium in a sample.

Applications in Research and Development

The unique properties of diethyldimethylammonium salts have led to their use in a variety of applications.

Phase Transfer Catalysis

Diethyldimethylammonium salts, like other quaternary ammonium salts, can function as phase transfer catalysts (PTCs).[9][10][11][12] PTCs facilitate the reaction between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase). The diethyldimethylammonium cation can transport an anion from the aqueous phase into the organic phase, where it can react with an organic substrate. This technique is widely used in organic synthesis to increase reaction rates and yields.

Phase_Transfer_Catalysis cluster_0 Aqueous Phase cluster_1 Organic Phase A DEDMA⁺Cl⁻ C E DEDMA⁺Y⁻ A->E Phase Transfer B Na⁺Y⁻ D F RX E->F Reaction G F->B Product Formation (RY + NaX) H

Caption: Mechanism of diethyldimethylammonium (DEDMA⁺) as a phase transfer catalyst.

Ion-Pairing Reagents in Chromatography

As detailed in the analytical section, diethyldimethylammonium salts can be used as ion-pairing reagents in reversed-phase HPLC to improve the separation of anionic analytes.

Potential in Drug Development

While specific applications of diethyldimethylammonium in marketed drugs are not extensively documented, the broader class of quaternary ammonium compounds has been investigated for various roles in drug delivery and formulation. Their cationic nature allows for interaction with negatively charged biological membranes, which can be exploited for enhancing drug absorption or for targeted delivery. Further research may uncover specific utilities for the diethyldimethylammonium cation in this field.

Safety and Handling

Diethyldimethylammonium compounds, particularly in their hydroxide form, are corrosive and can cause severe skin burns and eye damage. They are also harmful if swallowed or in contact with skin.[13]

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H314: Causes severe skin burns and eye damage.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling these compounds.

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

In case of exposure, it is crucial to seek immediate medical attention and follow the specific first-aid measures outlined in the safety data sheet (SDS).

Conclusion

Diethyldimethylammonium and its salts are versatile chemical entities with established and potential applications in both academic research and industrial processes. A thorough understanding of their molecular properties, synthesis, and analytical characterization is paramount for their effective and safe utilization. This guide has provided a foundational yet in-depth overview to assist researchers in harnessing the potential of this important quaternary ammonium compound.

References

  • Diethyldimethylammonium chloride. ECHEMI.

  • Diethyldimethylammonium hydroxide. PubChem.

  • Diethyldimethylammonium hydroxide SDS. ECHEMI.

  • Didecyl Dimethyl Ammonium Chloride(D1021). LookChem.

  • diethyldimethylammonium hydroxide. ChemSrc.

  • Infrared spectrum of dimethylamine. Doc Brown's Chemistry.

  • CN113636941A - Synthesis process of dimethyl diallyl ammonium chloride. Google Patents.

  • The infrared spectra of secondary amines and their salts. ResearchGate.

  • Didecyldimethylammonium. PubChem.

  • Dimethyldiallylammonium. PubChem.

  • OTC PTC (Phase Transfer Catalysts). ScienceMadness.

  • Ion pair chromatography reagents. ITW Reagents.

  • Determination of diallyldimethylammonium chloride in drinking water by reversed-phase ion-pair chromatography–electrospray ionization mass spectrometry. ScienceDirect.

  • Dimethylamine. PubChem.

  • NMR Chemical Shifts of Trace Impurities. The Journal of Organic Chemistry.

  • Phase Transfer Catalysis. Alfa Chemistry.

  • Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates. Wiley Online Library.

  • Quaternary ammonium compounds, bis(hydrogenated tallow alkyl)dimethyl, chlorides. PubChem.

  • Ion-Pair Reagents for HPLC. Tokyo Chemical Industry.

  • Ion-Pair Reagents for HPLC. Tokyo Chemical Industry.

  • Exploring ammonium salt doping to enhance ion abundance for quantitative mass spectrometry imaging. SpringerLink.

  • The use of salts, buffers and surfactants in LAP-MALDI MS. CentAUR.

  • Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Shimadzu.

  • Phase-transfer catalyst – Knowledge and References. Taylor & Francis.

  • Phase Transfer Catalyst. Scribd.

  • Diethyldimethylammonium hydroxide. PubChem.

  • Phase transfer catalysis (PTC). OperaChem.

  • 7512 - NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. University of Wisconsin-Madison.

  • Understanding the Impact of Non-Volatile Salts in Mass Spectrometry Analysis. Rilas Technologies.

  • The Formation Mechanisms and Analytical Utility of [M+2NH4]+ Ions in LC-MS. Journal of Chromatography & Separation Techniques.

  • FTIR spectrum of the synthesized cationic surfactant (DDAC). ResearchGate.

  • Infrared spectroscopic studies of hydrogen bonding in triethylammonium salts. Part 2. RSC Publishing.

  • Infrared spectroscopy of competitive interactions between liquid crystals, metal salts, and dimethyl methylphosphonate at surfaces. PubMed.

  • Dimethylformamide. PubChem.

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The Hygroscopic Nature of Short-Chain Quaternary Ammonium Salts: Mechanisms, Implications, and Analytical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Short-chain quaternary ammonium salts (QAS) are foundational to modern chemical synthesis, formulation science, and materials engineering. Compounds such as tetramethylammonium chloride (TMAC), tetraethylammonium chloride (TEAC), and choline chloride (ChCl) are widely utilized as phase-transfer catalysts, structure-directing agents, and primary hydrogen-bond acceptors in Deep Eutectic Solvents (DES). However, their utility is frequently complicated by profound hygroscopicity. This whitepaper elucidates the mechanistic drivers of moisture uptake in short-chain QAS, provides quantitative frameworks for their evaluation, and details self-validating experimental protocols for hygroscopicity profiling.

Mechanistic Origins of Hygroscopicity

The intense affinity of short-chain QAS for atmospheric moisture is not an anomaly but a direct thermodynamic consequence of their molecular architecture. The hygroscopic and deliquescent behaviors are governed by three interacting factors:

  • High Charge Density & Exposed Cations: The central quaternary nitrogen atom carries a permanent positive charge. In short-chain derivatives (C1–C2 alkyl groups), the lack of significant steric bulk or hydrophobic shielding leaves this charge center highly exposed. Consequently, these 1[1], readily engaging in ion-dipole interactions with water molecules.

  • Electronegative Counterions: The associated anions (typically halides like Cl⁻) act as potent hydrogen-bond acceptors. Chloride ions at the crystal surface facilitate the initial adsorption of water vapor, creating a localized hydration shell[2].

  • Deliquescence Thermodynamics: These salts possess a critically low Deliquescence Relative Humidity (DRH). When ambient relative humidity (RH) exceeds the DRH, the thermodynamic drive for water absorption overcomes the lattice energy of the crystal. This causes the solid to spontaneously absorb moisture until it dissolves into an aqueous solution, a state frequently observed as 3[3].

MoistureUptake QAS Short-Chain QAS (e.g., Choline Chloride) Charge High Charge Density & Exposed Cation QAS->Charge Anion Electronegative Anion (e.g., Cl-) QAS->Anion Hbond Hydrogen Bonding & Ion-Dipole Interactions Charge->Hbond Anion->Hbond H2O Atmospheric Moisture (H2O) H2O->Hbond Deliquescence Deliquescence (Solid to Solution) Hbond->Deliquescence Critical RH Exceeded

Fig 1: Logical flow of moisture uptake mechanisms leading to deliquescence in short-chain QAS.

Quantitative Data and Comparative Analysis

To contextualize the moisture uptake potential, it is essential to compare the structural features and hygroscopic behaviors of the most prevalent short-chain QAS used in industry and research.

Table 1: Physicochemical and Hygroscopic Properties of Common Short-Chain QAS

CompoundChemical FormulaCation Alkyl ChainHygroscopic BehaviorPrimary Applications
Tetramethylammonium chloride (TMAC) (CH₃)₄NClMethyl (C1)4[4]Phase-transfer catalyst, PCR yield enhancer
Tetraethylammonium chloride (TEAC) (C₂H₅)₄NClEthyl (C2)5[5]K⁺ channel blocker, organic synthesis
Choline chloride (ChCl) C₅H₁₄ClNOMixed (Methyl / Hydroxyethyl)Extremely deliquescent, forms solid massDeep Eutectic Solvents (DES), feed additive

Implications in Advanced Formulations

The hygroscopicity of QAS profoundly impacts the synthesis and performance of advanced solvent systems. For instance, Ethaline—a Deep Eutectic Solvent formulated from a 1:2 molar ratio of choline chloride and ethylene glycol—exhibits significant moisture uptake when exposed to the atmosphere. Research indicates that6[6]. This uncontrolled water absorption alters the physicochemical properties of the DES, decreasing kinematic viscosity and narrowing the electrochemical window, which severely hinders its adoption in precision applications like metal electroplating[2][6].

Experimental Workflow: Dynamic Vapor Sorption (DVS) Profiling

To rigorously quantify the hygroscopicity of QAS, 7[7] is the gold-standard gravimetric technique. Unlike static desiccator methods, DVS provides real-time, high-resolution kinetic and thermodynamic data by precisely controlling temperature and humidity while continuously monitoring sample mass.

DVSWorkflow Step1 Sample Prep (Dry & Weigh) Step2 Equilibration (0% RH Baseline) Step1->Step2 Step3 Sorption Cycle (Stepwise RH Increase) Step2->Step3 Step4 Desorption Cycle (Stepwise RH Decrease) Step3->Step4 Step5 Isotherm Analysis (Mass vs. RH) Step4->Step5

Fig 2: Step-by-step experimental workflow for Dynamic Vapor Sorption (DVS) profiling.

Detailed Step-by-Step DVS Protocol:

Step 1: Sample Preparation and Loading

  • Action: Load 10–20 mg of the QAS powder into a tared quartz or platinum sample pan inside an environmentally controlled glovebox.

  • Causality: A small sample mass ensures a high surface-area-to-volume ratio, minimizing mass transfer resistance and allowing the sample to reach equilibrium faster. QAS samples must be loaded swiftly in a dry environment to prevent premature atmospheric moisture uptake[3].

Step 2: Initial Drying Phase (0% RH Equilibration)

  • Action: Expose the sample to a continuous flow of dry nitrogen (0% RH) at the target isothermal temperature (e.g., 25 °C) until the mass change rate (

    
    ) falls below 0.002% per minute.
    
  • Causality: Short-chain QAS frequently contain residual moisture from manufacturing or brief ambient exposure. Establishing a true "dry mass" baseline is critical, as all subsequent moisture uptake percentages are calculated relative to this absolute dry state.

Step 3: Sorption Cycle

  • Action: Increase the RH in step-wise increments (e.g., 10% RH steps from 0% to 90% RH). Hold at each step until equilibrium (

    
     < 0.002%/min) is achieved before proceeding.
    
  • Causality: Step-wise increments allow for the generation of a high-resolution sorption isotherm. For highly deliquescent salts like choline chloride, the mass will increase exponentially once the DRH is surpassed, reflecting the phase transition from a crystalline solid to an aqueous solution.

Step 4: Desorption Cycle

  • Action: Decrease the RH in reverse step-wise increments (90% down to 0% RH).

  • Causality: The desorption cycle reveals hysteresis. QAS that have deliquesced exhibit significant hysteresis because the thermodynamic energy required to evaporate water from a bulk solution differs vastly from the energy of initial adsorption onto a dry crystal lattice.

Step 5: Data Synthesis

  • Action: Plot the equilibrium mass change (%) against RH to generate the sorption/desorption isotherms, allowing for the precise identification of the DRH and total moisture capacity.

Mitigation and Handling Strategies

To mitigate the handling challenges posed by the extreme hygroscopicity of short-chain QAS, formulation scientists employ several strategies:

  • Hydrophobic Co-formulation: Integrating hydrophobic additives (e.g., porous silica) can physically shield the QAS crystals. This ensures that 3[3], maintaining a free-flowing powder and preventing caking.

  • Counterion Exchange: Exchanging the highly electronegative chloride ion for a more hydrophobic, bulky anion (e.g., bis(trifluoromethanesulfonyl)imide, TFSI⁻) significantly reduces the hygroscopicity, converting the hydrophilic QAS into a hydrophobic ionic liquid[1].

References

  • TETRAMETHYLAMMONIUM CHLORIDE | Ataman Kimya Source: Ataman Kimya URL:[Link]

  • Tetraethylammonium chloride - Wikipedia Source: Wikipedia URL: [Link]

  • Hygroscopicity of 1:2 Choline Chloride:Ethylene Glycol Deep Eutectic Solvent - JECST Source: Journal of Electrochemical Science and Technology (JECST) URL:[Link]

  • Hygroscopicity of 1:2 Choline Chloride:Ethylene Glycol Deep Eutectic Solvent: A Hindrance to its Electroplating Industry Adoption Source: ResearchGate URL:[Link]

  • CA3177651A1 - Choline chloride compositions Source: Google Patents URL
  • EP4508045A2 - Crystalline forms and salts of a muscarinic receptor agonist Source: Google Patents URL
  • Hydrophobic deep eutectic solvents: Current progress and future directions Source: ResearchGate URL:[Link]

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Technical Guide: Diethyldimethylammonium Cation Size and Van der Waals Volume

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the Diethyldimethylammonium (DEDMA) cation, focusing on its molecular dimensions, Van der Waals volume (


), and its critical role as a Structure Directing Agent (SDA) in materials science.

Executive Summary

The Diethyldimethylammonium cation (


), often abbreviated as DEDMA  or DEDM , represents a critical "intermediate" quaternary ammonium architecture. Structurally positioned between the spherical Tetramethylammonium (

) and the larger Tetraethylammonium (

), DEDMA possesses a unique anisotropic geometry. This guide delineates its precise physicochemical dimensions, calculating its Van der Waals volume at approximately 98.0 ų , and explores its efficacy in directing the synthesis of specific zeolite topologies (e.g., LEV, UZM-8) where steric fit is the governing thermodynamic parameter.

Molecular Architecture and Geometry

Unlike the symmetric


 point group symmetry of 

and

, DEDMA exhibits reduced symmetry (

or

depending on conformation). This anisotropy is the defining feature of its interaction potential.
  • Core Center: A quaternary nitrogen atom (

    
     hybridized).
    
  • Substituents:

    • Two Methyl groups (compact, steric bulk ~2.0 Å radius).

    • Two Ethyl groups (flexible, capable of rotation/conformational adjustment).

  • Shape Factor: The cation presents an ellipsoidal rather than spherical profile. This allows it to fit into zeolite cages that are "flattened" or elongated, where a perfect sphere of equivalent volume would be sterically hindered.

Structural Comparison
ParameterTMA (

)
DEDMA (

)
TEA (

)
Formula



Molecular Weight 74.14 g/mol 102.18 g/mol 130.25 g/mol
Symmetry Isotropic (Spherical)Anisotropic (Ellipsoidal)Isotropic (Spherical)
Conformational Freedom Low (Rigid)ModerateHigh (Flexible chains)

Quantitative Analysis: Van der Waals Volume ( )

The Van der Waals volume is the intrinsic volume occupied by the molecule's electron clouds, impenetrable to other molecules under normal thermal conditions.

Theoretical Calculation (VABC Method)

Using the Atomic and Bond Contributions (VABC) method (Zhao et al., 2003), we calculate the precise


 for DEDMA. This method is preferred in drug design and crystallography for its high correlation with experimental density data.

Formula:


[1]

Parameters for DEDMA (


): 
  • Atom Contributions (

    
    ): 
    
    • Carbon (

      
      ): 6 atoms
      
    • Hydrogen (

      
      ): 16 atoms
      
    • Nitrogen (

      
      ): 1 atom
      
  • Bond Correction (

    
    ): 
    
    • N-C bonds: 4

    • C-C bonds: 2 (in ethyl groups)

    • C-H bonds: 16

    • Total

      
      :  22
      
  • Ring Corrections: 0

Calculation:

Comparative Volume Data
CationCalculated

(ų)
Effective Kinetic Diameter (Å)
TMA 71.9~5.7 - 6.0
DEDMA 98.0 ~6.5 - 7.2 (Axis dependent)
TEA 124.2~7.8 - 8.0

Note: The "Kinetic Diameter" for DEDMA is variable.[2] Along the methyl-N-methyl axis, it resembles TMA (~6.0 Å). Along the ethyl-N-ethyl axis, it approaches TEA (~8.0 Å).

Experimental & Computational Protocols

For researchers validating these dimensions in specific solvent systems or matrices, the following protocols ensure data integrity.

Protocol A: Computational Verification (DFT)

To determine the "Effective Volume" including electronic effects:

  • Software: Gaussian 16 or ORCA.

  • Method: DFT B3LYP/6-31G(d,p) (Standard for organic cations).

  • Solvation Model: PCM (Polarizable Continuum Model) with water solvent to simulate aqueous synthesis gels.

  • Step: Optimize Geometry

    
     Frequency Check (ensure no imaginary freqs) 
    
    
    
    Volume Calculation (Monte Carlo integration of electron density isosurface at 0.001 au).
  • Output: This usually yields a "Molar Volume" slightly larger than

    
     due to the inclusion of the electron cloud tail.
    
Protocol B: Crystallographic Pore Fitting

To determine if DEDMA fits a target zeolite (e.g., LEV topology):

  • Synthesis: Prepare aluminosilicate gel with DEDMAOH as the sole SDA.

  • Crystallization: Hydrothermal treatment (150°C, 3-7 days).

  • Characterization: Powder X-Ray Diffraction (PXRD).

  • Validation: Perform Rietveld Refinement. If the lattice parameters expand compared to the calcined (empty) framework, the cation is exerting steric pressure, confirming it fills the pore volume.

Applications in Materials Science

The specific size of DEDMA (98 ų) makes it a "Goldilocks" SDA—too large for small cages (like SOD) but small enough to fit into 8-ring cages that exclude bulky aromatics.

Zeolite Synthesis (Structure Directing)

DEDMA is the primary template for:

  • Rub-50 (LEV Topology): The cation fits snugly into the lev cage. The anisotropic shape aligns with the cage's elongation.

  • UZM-8: A metastable aluminosilicate where DEDMA stabilizes the layered precursor.[2]

  • SAPO-57: DEDMA directs the formation of this ABC-6 net structure.

Mechanistic Pathway

The following diagram illustrates the selection logic for using DEDMA based on pore size requirements.

DEDMA_Selection Start Target Pore Geometry SmallCage Small Cage (< 75 ų) (e.g., SOD, LTA) Start->SmallCage MediumCage Medium/Ellipsoidal Cage (75 - 110 ų) (e.g., LEV, UZM-8) Start->MediumCage LargeCage Large Cage (> 120 ų) (e.g., BEA, MTW) Start->LargeCage TMA Select TMA+ (Spherical, ~72 ų) SmallCage->TMA DEDMA Select DEDMA+ (Anisotropic, ~98 ų) MediumCage->DEDMA Optimal Steric Fit TEA Select TEA+ (Spherical, ~124 ų) LargeCage->TEA Synthesis Hydrothermal Synthesis (150-180°C) DEDMA->Synthesis Result Crystallization of LEV / UZM-8 Synthesis->Result

Figure 1: Decision logic for selecting DEDMA based on cage volume constraints. DEDMA bridges the gap between small (TMA) and large (TEA) templates.

Conclusion

The Diethyldimethylammonium cation is a precision tool in molecular engineering. With a calculated Van der Waals volume of 98.04 ų , it provides a specific steric template that drives the formation of medium-pore and layered zeolite structures. Researchers should utilize this volume value when calculating packing efficiencies or designing new porous frameworks, treating the cation not as a sphere, but as an ellipsoid with dimensions ranging from 6.0 Å to 8.0 Å.

References

  • Zhao, Y. H., Abraham, M. H., & Zissimos, A. M. (2003). Fast calculation of van der Waals volume as a sum of atomic and bond contributions and its application to drug compounds. The Journal of Organic Chemistry.

  • Zones, S. I. (2011). Translating new zeolite synthesis discoveries to commercial catalysts. Microporous and Mesoporous Materials. (Context on DEDMA in UZM/SSZ synthesis).
  • Gies, H., & Marler, B. (1992). The structure of the new zeolite RUB-50. Zeolites.
  • Shannon, R. D. (1976). Revised effective ionic radii and systematic studies of interatomic distances in halides and chalcogenides. Acta Crystallographica.

  • Bondi, A. (1964). Van der Waals Volumes and Radii. The Journal of Physical Chemistry.

Sources

Methodological & Application

Application Note: Synthesis of Zeolite UZM-8 (MWW Precursor)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of UZM-8 , a high-performance layered aluminosilicate zeolite.[1][2] Structurally related to the MWW family (similar to MCM-56), UZM-8 acts as a versatile precursor that can be preserved in its layered form for bulky molecule catalysis or calcined to form the 3D UZM-9 (MWW) structure.

The protocol utilizes Diethyldimethylammonium (DEDMA) as the Structure Directing Agent (SDA).[2] Unlike traditional zeolites synthesized with inorganic cations, the use of DEDMA allows for precise control over the interlayer spacing and charge density, making this material highly relevant for hydrocarbon conversion (alkylation) and potential pharmaceutical drug delivery vectors due to its high surface area and tunable acidity.

Scientific Foundation & Mechanism

The Role of DEDMA

The synthesis relies on the Templating Effect . The DEDMA cation (


) possesses a specific charge-to-size ratio that stabilizes the formation of the unique layered aluminosilicate sheets characteristic of UZM-8.
  • Steric Hindrance: The ethyl groups on the ammonium center prevent the immediate condensation of layers into a 3D framework during the hydrothermal phase, maintaining the "open" layered architecture.

  • Charge Balancing: In alkali-free variations, DEDMA

    
     serves as the sole counter-ion to the 
    
    
    
    tetrahedra, dictating the aluminum distribution within the framework.
Crystallization Pathway

The synthesis follows a Liquid-Phase Transport mechanism. Amorphous aluminosilicate hydrogel depolymerizes into nutrient species which then reorganize around the DEDMA template.

  • Critical Phase: The transition from amorphous gel to crystalline layered sheets occurs typically between 5–10 days at 150°C.

  • Metastability: UZM-8 is metastable; prolonged crystallization times or excessive temperatures can lead to thermodynamic sinks (dense phases) or impurities like MFI.

Critical Reagents & Equipment

Reagent Purity Table
ReagentGrade/SpecFunctionNote
DEDMAOH 20% or 40% aq. solnSDA / TemplateCritical: Must be free of halide ions if synthesizing low-defect lattices.
Silica Source Ludox AS-40 (40%

)
Framework BuilderColloidal silica is preferred over TEOS for better gel homogeneity in this specific protocol.
Alumina Source Sodium Aluminate (

)
Framework Builder

content ~50-55%. Acts as the limiting reagent for crystallization.
NaOH Reagent Grade (>98%)MineralizerOptional if using high-concentration DEDMAOH, but often used to adjust

ratio.
Deionized Water 18.2 MΩ·cmSolventImpurities (Fe, Ca) can poison nucleation sites.
Equipment Requirements
  • Autoclaves: Teflon-lined stainless steel digestion bombs (Parr Instruments or equivalent).

  • Oven: Convection oven capable of maintaining 150°C

    
     1°C.
    
  • Centrifuge: High-speed (>10,000 rpm) required for efficient separation of the colloidal product.

Synthesis Protocol (Standard Operating Procedure)

Target Formulation (Molar Ratios):



(Note: Si/Al = 10)
Step 1: Preparation of Aluminate Precursor
  • Dissolve Sodium Aluminate (amount calculated for target ratio) in a portion of the DI water.

  • If adding NaOH, dissolve it into this solution now.

  • Stir: Magnetic stirring at 300 RPM until solution is perfectly clear.

    • Checkpoint: Any turbidity here indicates incomplete dissolution or contamination.

Step 2: Addition of SDA
  • Add the DEDMAOH solution to the aluminate mixture.

  • Stir for 15 minutes to ensure homogenization of the template with the aluminum source.

Step 3: Gel Formation (The Critical Step)
  • Place the Ludox (Silica) in a separate beaker.

  • Dropwise Addition: Slowly add the Aluminate/SDA solution into the silica sol while stirring vigorously.

    • Why? Adding Al to Si prevents local high concentrations of Al which can cause premature gelation of amorphous alumina, leading to impurities.

  • Aging: Cover and stir the combined gel at room temperature for 2 hours .

    • Mechanism:[3][4][5][6] This allows for the hydrolysis equilibrium to settle and nuclei precursors to form before thermal stress is applied.

Step 4: Hydrothermal Synthesis
  • Transfer the homogenized gel into Teflon-lined autoclaves. Fill factor: 60–80%.

  • Seal tightly.

  • Incubation: Place in oven at 150°C .

    • Duration: 7 to 10 days.

    • Agitation: Static synthesis is possible, but tumbling (20-60 RPM) is highly recommended to prevent phase segregation and ensure uniform crystal size.

Step 5: Recovery & Washing
  • Quench autoclaves in cold water to stop crystallization.

  • Centrifugation: Isolate solids. The supernatant should be clear (pH > 11).

  • Wash: Resuspend in DI water and centrifuge. Repeat 3x until wash water pH < 9.

  • Drying: Dry at 80°C overnight.

Visualization of Workflow

UZM8_Synthesis Reagents Reagents (DEDMAOH, NaAlO2, Ludox) Mixing Gel Preparation (Dropwise Addition) Reagents->Mixing Combine Aging Aging (2h @ RT) Mixing->Aging Homogenize Hydrothermal Hydrothermal Synthesis (150°C, 7-10 Days) Aging->Hydrothermal Seal in Autoclave Separation Separation (Centrifuge & Wash) Hydrothermal->Separation Quench Product UZM-8 (Layered Zeolite) Separation->Product Dry @ 80°C

Figure 1: Step-by-step workflow for the synthesis of UZM-8 using DEDMAOH.

Characterization & Validation

To confirm the synthesis of pure UZM-8, the following analytical signatures must be verified.

X-Ray Diffraction (XRD)

UZM-8 has a distinct pattern differentiating it from MWW (MCM-22) and MFI.

  • Key Feature: Look for a broad, low-angle peak around 2

    
     = 6.5° - 7.0° . This corresponds to the interlayer spacing (
    
    
    
    -spacing).
  • Absence of Impurities: Sharp peaks at 7.9° or 8.8° may indicate MFI or Ferrierite contamination.

  • Validation Check: If the low-angle peak is split or extremely sharp, it may indicate that the material has already condensed into the 3D UZM-9 (MWW) structure (over-crystallization).

Scanning Electron Microscopy (SEM)
  • Morphology: UZM-8 appears as thin platelets or lamellar aggregates. They often form "rose-like" clusters.

  • Failure Mode: Large, blocky crystals indicate contamination (likely Quartz or Analcime) or loss of the layered structure.

Troubleshooting Guide

Troubleshooting Problem Synthesis Issue Detected Amorphous Result: Amorphous Material (No XRD Peaks) Problem->Amorphous Impurity Result: Impurity Phases (MFI, Analcime) Problem->Impurity LowYield Result: Very Low Yield Problem->LowYield Action1 Increase Time (up to 14 days) or Temp (to 160°C) Amorphous->Action1 Action2 Check Water Content (H2O/Si ratio too high?) Amorphous->Action2 Action3 Decrease Na+ Content (Switch to DEDMAOH only) Impurity->Action3 Action4 Decrease Temp (High T favors dense phases) Impurity->Action4 Action5 Increase Si/Al Ratio (Alumina limits crystallization) LowYield->Action5

Figure 2: Logic tree for diagnosing synthesis failures based on XRD/Yield data.

References

  • Primary Patent: Lewis, G. J., et al. "Crystalline aluminosilicate zeolitic composition: UZM-8." U.S. Patent No.[7] 6,756,030. (2004).

  • Structural Characterization: "Preparation and structure characterization of UZM-8 zeolite templated by DEDMAOH." ResearchGate.[1][8]

  • Catalytic Performance: "UZM-8 Zeolite Synthesized from Solid Aluminosilicate Gel and Its Catalytic Performance." ResearchGate.[1][8]

  • MWW Family Context: "Synthesis of aluminosilicate MWW zeolite with variable Si/Al ratios." ResearchGate.[1][8]

Sources

Synthesis of Diethyldimethylammonium Iodide via Menshutkin Reaction: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of diethyldimethylammonium iodide, a quaternary ammonium salt, through the Menshutkin reaction. This application note is intended for researchers, scientists, and professionals in drug development and related fields. It offers a detailed theoretical background of the S(_N)2 reaction mechanism, a step-by-step experimental protocol, purification techniques, and methods for analytical characterization. Furthermore, this guide emphasizes safety protocols and provides insights into the critical parameters that influence the reaction's success, ensuring a reproducible and efficient synthesis.

Introduction: The Enduring Relevance of the Menshutkin Reaction

The Menshutkin reaction, first described by Nikolai Menshutkin in 1890, is a cornerstone of organic synthesis for the preparation of quaternary ammonium salts.[1] This reaction involves the alkylation of a tertiary amine with an alkyl halide, proceeding through a bimolecular nucleophilic substitution (S(_N)2) mechanism. The formation of a new carbon-nitrogen bond and the subsequent generation of a positively charged quaternary ammonium cation make this transformation fundamental in various fields, including the synthesis of phase-transfer catalysts, ionic liquids, and biologically active compounds.

The reaction of a tertiary amine, such as N,N-dimethylethylamine, with an alkyl halide like methyl iodide, results in the formation of the corresponding quaternary ammonium salt. However, for the synthesis of diethyldimethylammonium iodide, the reaction between diethylamine, a secondary amine, and methyl iodide will first produce diethylmethylamine, which then acts as the tertiary amine nucleophile in a subsequent Menshutkin reaction with another equivalent of methyl iodide. This application note will focus on the overall transformation of diethylamine to diethyldimethylammonium iodide.

The kinetics and outcome of the Menshutkin reaction are profoundly influenced by the nature of the reactants and the solvent. The reaction rate is sensitive to the steric hindrance of the amine and the alkyl halide, with less hindered reactants generally reacting faster. The choice of the leaving group on the alkyl halide also plays a crucial role, with iodides being more reactive than bromides, which are in turn more reactive than chlorides.[1]

Solvent polarity is another critical factor. The transition state of the Menshutkin reaction involves significant charge separation, which is stabilized by polar solvents.[2][3][4] Consequently, polar aprotic solvents like acetonitrile, acetone, and dimethylformamide (DMF) are often employed to accelerate the reaction. Polar protic solvents such as alcohols can also be used.[1]

Reaction Mechanism and Key Parameters

The synthesis of diethyldimethylammonium iodide from diethylamine and methyl iodide proceeds in two successive S(_N)2 reactions.

Step 1: Formation of the Tertiary Amine

First, the secondary amine, diethylamine, acts as a nucleophile and attacks the electrophilic methyl group of methyl iodide. This initial alkylation forms the tertiary amine, N,N-diethylmethylamine, and hydrogen iodide. The hydrogen iodide will then react with another equivalent of diethylamine to form diethylammonium iodide.

Step 2: The Menshutkin Reaction

The newly formed N,N-diethylmethylamine then acts as a more potent nucleophile in a classic Menshutkin reaction. Its lone pair of electrons attacks a second molecule of methyl iodide, leading to the formation of the final product, diethyldimethylammonium iodide.

The overall reaction is as follows:

(CH(_3)CH(_2))(_2)NH + 2 CH(_3)I (\rightarrow) [(CH(_3)CH(_2))(_2)N(CH(_3))(_2)]


I

+ HI

The hydrogen iodide byproduct will be neutralized by excess diethylamine present in the reaction mixture.

The key parameters influencing this synthesis are summarized in the table below:

ParameterInfluence on the ReactionRecommended Conditions
Solvent Stabilizes the charged transition state, accelerating the reaction.Polar aprotic solvents (e.g., Acetonitrile, Acetone) or polar protic solvents (e.g., Ethanol).
Temperature Increases the reaction rate. However, excessively high temperatures can lead to side reactions.Room temperature to gentle heating (40-60 °C).
Reactant Ratio A slight excess of methyl iodide can ensure complete conversion of the amine.A molar ratio of diethylamine to methyl iodide of approximately 1:2.2 is recommended.
Reaction Time Dependent on temperature and concentration.Typically ranges from a few hours to overnight. Monitoring by TLC or NMR is advised.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of diethyldimethylammonium iodide.

Materials and Reagents
Reagent/MaterialGradeSupplier
Diethylamine(\geq)99.5%Standard chemical supplier
Methyl Iodide(\geq)99.5%, stabilizedStandard chemical supplier
AcetonitrileAnhydrous, (\geq)99.8%Standard chemical supplier
Diethyl EtherAnhydrous, (\geq)99.7%Standard chemical supplier
Ethanol95% or absoluteStandard chemical supplier
Round-bottom flask-Standard laboratory glassware
Magnetic stirrer and stir bar-Standard laboratory equipment
Reflux condenser-Standard laboratory glassware
Heating mantle or oil bath-Standard laboratory equipment
Buchner funnel and filter flask-Standard laboratory glassware
Rotary evaporator-Standard laboratory equipment
Safety Precautions

It is imperative to conduct this experiment in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Diethylamine: Highly flammable liquid and vapor.[5] It is toxic if it comes into contact with the skin and harmful if swallowed or inhaled.[5] It causes severe skin burns and eye damage and may cause respiratory irritation.[5][6][7][8] Keep away from heat, sparks, open flames, and hot surfaces.[5][7]

  • Methyl Iodide: A volatile and toxic liquid that is a suspected carcinogen. Handle with extreme care. It is harmful if swallowed or inhaled and causes skin and eye irritation.

Synthetic Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add diethylamine (10.0 g, 137 mmol).

  • Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask and stir the solution at room temperature.

  • Addition of Methyl Iodide: While stirring, slowly add methyl iodide (42.8 g, 302 mmol, 2.2 equivalents) to the solution. An exothermic reaction may be observed. The addition should be controlled to maintain the temperature below 40 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Then, heat the mixture to a gentle reflux (approximately 50-60 °C) for 4-6 hours. The formation of a white precipitate indicates the progress of the reaction.

  • Monitoring the Reaction: The reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting amine. A suitable eluent system would be a mixture of dichloromethane and methanol.

  • Isolation of the Crude Product: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with two portions of cold, anhydrous diethyl ether (2 x 50 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the solid product under vacuum to obtain the crude diethyldimethylammonium iodide.

G cluster_synthesis Synthesis Reactants Diethylamine + Methyl Iodide in Acetonitrile Reaction Stir at RT, then reflux (4-6 hours) Reactants->Reaction Precipitation Cooling in Ice Bath Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Diethyl Ether Filtration->Washing Drying Dry under Vacuum Washing->Drying Crude Product Crude Diethyldimethyl- ammonium Iodide Drying->Crude Product

Figure 1. Experimental workflow for the synthesis of crude diethyldimethylammonium iodide.

Purification by Recrystallization

For most applications, the crude product will be of sufficient purity. However, for applications requiring high purity, recrystallization is recommended.[9][10]

  • Solvent Selection: A mixture of ethanol and diethyl ether is a suitable solvent system for recrystallization.

  • Dissolution: Dissolve the crude diethyldimethylammonium iodide in a minimal amount of hot 95% ethanol.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The slow cooling promotes the formation of well-defined crystals.

  • Complete Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to ensure maximum crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold diethyl ether.

  • Drying: Dry the purified crystals under vacuum to yield pure diethyldimethylammonium iodide.

G cluster_purification Purification Crude Product Crude Product Dissolution Dissolve in hot Ethanol Crude Product->Dissolution Crystallization Slow cooling to RT, then Ice Bath Dissolution->Crystallization Isolation Vacuum Filtration Crystallization->Isolation Washing Wash with cold Diethyl Ether Isolation->Washing Drying Dry under Vacuum Washing->Drying Pure Product Pure Diethyldimethyl- ammonium Iodide Drying->Pure Product

Figure 2. Workflow for the purification of diethyldimethylammonium iodide by recrystallization.

Characterization of Diethyldimethylammonium Iodide

The identity and purity of the synthesized diethyldimethylammonium iodide can be confirmed using various analytical techniques.

Physical Properties
PropertyValue
CAS Number 4325-24-0[11][12]
Molecular Formula C(6)H({16})IN[11]
Molecular Weight 229.10 g/mol [11]
Appearance White to off-white crystalline solid
Melting Point Not readily available, expected to be high and decompose.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of the product. The expected chemical shifts for diethyldimethylammonium iodide in a suitable deuterated solvent (e.g., D(_2)O or DMSO-d(_6)) are as follows:

¹H NMR:

  • -N(CH(_3))(_2): A singlet around (\delta) 3.0-3.2 ppm.

  • -N(CH(_2)CH(_3))(_2): A quartet around (\delta) 3.3-3.5 ppm.

  • -N(CH(_2)CH(_3))(_2): A triplet around (\delta) 1.2-1.4 ppm.

¹³C NMR:

  • -N(CH(_3))(_2): A signal around (\delta) 50-55 ppm.

  • -N(CH(_2)CH(_3))(_2): A signal around (\delta) 55-60 ppm.

  • -N(CH(_2)CH(_3))(_2): A signal around (\delta) 8-12 ppm.

The integration of the proton signals should correspond to the number of protons in each group.

Troubleshooting

ProblemPossible CauseSolution
Low or no product formation Insufficient reaction time or temperature.Increase reaction time or temperature. Monitor the reaction by TLC.
Inactive methyl iodide.Use fresh, properly stored methyl iodide.
Oily product instead of solid Presence of impurities.Ensure starting materials are pure and solvents are anhydrous. Attempt to triturate the oil with diethyl ether to induce solidification.
Product is colored (yellow/brown) Presence of triiodide (I(_3)

).
Decolorize the recrystallization solution with a small amount of activated charcoal.
Low yield after recrystallization Using too much solvent for recrystallization.Use the minimum amount of hot solvent required for dissolution.
Product is significantly soluble in the wash solvent.Use ice-cold washing solvent and use it sparingly.

Conclusion

The Menshutkin reaction provides a reliable and straightforward method for the synthesis of diethyldimethylammonium iodide. By carefully controlling the reaction parameters, particularly the choice of solvent and temperature, and by adhering to the outlined safety precautions, researchers can achieve a high yield of the desired product. The detailed protocol for synthesis and purification, along with the characterization data, serves as a valuable resource for scientists and professionals in various fields of chemical and pharmaceutical research.

References

  • PETRAMIN S.A. DE C.V. (2025-01-30).
  • Carl Roth GmbH + Co. KG.
  • Merck. Diethylamine MSDS - 845028.
  • Ing. Petr Švec - PENTA s.r.o. (2025-04-23).
  • Fisher Scientific. (2007-07-27).
  • Acevedo, O., & Jorgensen, W. L. (2010). Exploring Solvent Effects upon the Menshutkin Reaction Using a Polarizable Force Field.
  • Toro-Labbé, A., et al. (2014). The mechanism of Menshutkin reaction in gas and solvent phases from the perspective of reaction electronic flux. Journal of Molecular Modeling, 20(8), 2353.
  • ResearchGate. (n.d.). Solvent Effects on the Menshutkin Reaction.
  • ChemicalBook. N,N-DiMethylMethyleneaMMoniuM Iodide(33797-51-2) 1H NMR spectrum.
  • BenchChem. tetramethylammonium iodide synthesis protocol.
  • BenchChem. Purifying Tetramethylammonium Iodide: A Technical Guide for Researchers.
  • Jorgensen, W. L. (2009). Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field. PMC.
  • Wikipedia. Menshutkin reaction.
  • Great Lakes Industrial Materials. Dimethylammonium iodide, min 99.
  • ChemicalBook. methylammonium iodide synthesis.
  • Royal Society of Chemistry.
  • ChemicalBook. Tetramethylammonium iodide(75-58-1) 13C NMR spectrum.
  • Guidechem. dimethyl diethyl ammonium iodide 4325-24-0.
  • Google Patents. US5523433A - Process for the preparation of diethyl ester dimethyl ammonium chloride.
  • National Center for Advancing Translational Sciences. DIETHYLDIMETHYLAMMONIUM IODIDE - gsrs.
  • Organic Syntheses. 2-methylbenzyldimethylamine.
  • Drexel University.
  • National Center for Advancing Translational Sciences. Diethyldimethylammonium iodide - Inxight Drugs.
  • Drugfuture. DIETHYLDIMETHYLAMMONIUM IODIDE.
  • MIT Digital Lab Techniques Manual. (2010, February 4).
  • Scribd. Crystallization of Tetramethylammonium Pentaiodide.

Sources

Diethyldimethylammonium TFSI ionic liquid conductivity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Conductivity Characterization of Diethyldimethylammonium TFSI ([N


][TFSI]) 

Executive Summary

This guide details the protocol for the synthesis, purification, and conductivity measurement of Diethyldimethylammonium bis(trifluoromethylsulfonyl)imide (referred to as [N


][TFSI]  or [N

][TFSI]
). While often overshadowed by its ether-functionalized analog [DEME][TFSI], [N

][TFSI] offers distinct advantages in electrochemical stability windows (ESW) and hydrophobicity, making it a critical candidate for high-voltage battery electrolytes and non-aqueous pharmaceutical formulations.

Key Technical Insight: The conductivity of [N


][TFSI] is governed by the Vogel-Fulcher-Tammann (VFT)  mechanism. Unlike aqueous solutions, its transport properties are heavily dependent on free volume and ion dissociation, both of which are drastically reduced by trace water impurities (< 500 ppm). Therefore, this protocol prioritizes rigorous drying  and Electrochemical Impedance Spectroscopy (EIS)  over standard DC conductivity meters.

Material Characterization & Properties

Chemical Identity:

  • Cation: Diethyldimethylammonium (

    
    )
    
  • Anion: Bis(trifluoromethylsulfonyl)imide (

    
     or 
    
    
    
    )[1]
  • CAS Registry: 464927-84-2 (Generic for related ammonium TFSI salts; verify specific isomer batch).

Physicochemical Profile (Typical Values @ 25°C):

PropertyValueCritical Note
Ionic Conductivity (

)
1.0 – 2.5 mS/cm Highly sensitive to temperature and water content.
Viscosity (

)
~60–120 cPHigher than aqueous buffers; requires temperature control during handling.
Electrochemical Window ~5.0 – 5.7 VAnodic stability is superior to imidazolium-based ILs.
Water Content limit < 50 ppmWater acts as an impurity that alters viscosity and narrows the ESW.

Comparative Note: [N


][TFSI] lacks the ether oxygen present in [DEME][TFSI]. While this slightly increases viscosity (reducing conductivity), it enhances anodic stability, making it preferable for high-voltage applications.

Protocol 1: Synthesis & Purification (The "Dry" Standard)

Conductivity measurements are meaningless without defined purity. Halide impurities (from synthesis) and water (from atmosphere) are the primary sources of error.

Workflow:

  • Metathesis: React Diethyldimethylammonium Bromide/Chloride with LiTFSI in aqueous solution.

  • Phase Separation: [N

    
    ][TFSI] is hydrophobic and will form a dense bottom layer. Wash 5x with ultrapure water to remove Li+ and Halides.
    
  • Silver Nitrate Test: Verify wash water with AgNO

    
    . No precipitate indicates halide removal.
    
  • Drying (Critical Step):

    • Equipment: Schlenk line or Vacuum Oven.

    • Conditions: 80°C at

      
       mbar for 24–48 hours.
      
    • Stirring: Vigorous stirring is required to break surface tension and release trapped water.

  • Validation: Karl Fischer Titration (Coulometric). Target: < 50 ppm H

    
    O .
    

Protocol 2: Conductivity Measurement via EIS

Methodology: We utilize Electrochemical Impedance Spectroscopy (EIS) rather than DC conductivity meters. DC methods cause electrode polarization (ion accumulation at surfaces), leading to erroneous resistance readings in ionic liquids.

Equipment Setup
  • Instrument: Potentiostat/Galvanostat with FRA (Frequency Response Analyzer) module (e.g., Metrohm Autolab, BioLogic).

  • Cell: Dip-type 2-electrode cell with platinized platinum electrodes.

    • Why Platinized? Increases surface area, reducing the double-layer capacitance impedance contribution.

  • Temperature Control: Peltier plate or oil bath (

    
    C precision).
    
Experimental Steps
  • Cell Constant Determination (

    
    ): 
    
    • Calibrate using a standard KCl solution (e.g., 0.1 M or 0.01 M) at 25°C.

    • Formula:

      
      
      
  • Sample Loading:

    • Perform in an Argon-filled Glovebox to prevent moisture uptake.

    • Ensure the electrode active area is fully submerged.

    • Seal the cell (O-ring/Parafilm) before transferring to the temperature controller.

  • EIS Parameters:

    • Frequency Range: 1 MHz to 1 Hz (or 10 Hz).

    • Amplitude: 10 mV RMS (ensure linear response).

    • Bias Potential: 0 V (OCP).

  • Measurement Loop:

    • Equilibrate at starting temp (e.g., 20°C) for 20 mins.

    • Measure Impedance.[2][3][4]

    • Step temperature (e.g., +5°C) and repeat up to 80°C.

Data Analysis (Nyquist Plot)

The impedance spectrum of an ionic liquid typically shows a vertical spur at low frequencies (capacitive double layer) and a semi-circle or intercept at high frequencies.

  • Step A: Plot -Z'' (Imaginary) vs. Z' (Real).

  • Step B: Identify the High-Frequency Intercept on the Z' axis. This value is the Bulk Resistance (

    
    ).
    
    • Note: If a semi-circle is absent (common for high-conductivity ILs), extrapolate the linear spur to the Z' axis.

  • Step C: Calculate Conductivity (

    
    ):
    
    
    
    

Data Modeling: The VFT Equation

Ionic liquid conductivity does not follow simple Arrhenius behavior. You must fit your temperature-dependent data to the Vogel-Fulcher-Tammann (VFT) equation to predict performance at operational extremes.



  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    : Conductivity at temperature 
    
    
    
    .[5][6][7]
  • 
    : Limiting conductivity (pre-exponential factor).
    
  • 
    : Pseudo-activation energy (related to fragility).
    
  • 
    : Ideal glass transition temperature (usually 10–50 K below 
    
    
    
    ).

Application Note: If your data deviates from VFT at low temperatures, check for crystallization or glass transition effects, common in symmetric cations like [N


].

Visualization of Workflows

Figure 1: Conductivity Measurement Workflow

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Measurement (EIS) cluster_2 Phase 3: Analysis Syn Synthesis (Metathesis) Wash Purification (Water Wash x5) Syn->Wash Dry Vacuum Drying (80°C, <10^-2 mbar) Wash->Dry KF QC: Karl Fischer (<50 ppm H2O) Dry->KF KF->Dry Fail (>50 ppm) Glove Glovebox Loading (Ar Atmosphere) KF->Glove Pass Equil Temp. Equilibration (20 min/step) Glove->Equil Sweep Freq. Sweep (1 MHz - 1 Hz) Equil->Sweep Nyquist Nyquist Plot (Z' Intercept) Sweep->Nyquist Calc Calculate σ (K_cell / R_bulk) Nyquist->Calc VFT VFT Modeling (Temp Dependence) Calc->VFT

Caption: End-to-end workflow for high-fidelity conductivity determination of ionic liquids, emphasizing the critical drying feedback loop.

Troubleshooting & Common Pitfalls

SymptomProbable CauseCorrective Action
Noisy Data at Low Freq. Electrode polarization or bubbles.Clean electrodes (Piranha solution); Degas sample; Ignore < 10 Hz data.
Conductivity Too High Water contamination or Temperature overshoot.Re-dry sample (check KF); Verify temp probe calibration.
Inductive Loop (High Freq.) Cable impedance/Setup artifacts.Short-circuit calibration; Use shielded cables; Fit equivalent circuit (L-R-C).
Hysteresis (Heating vs Cooling) Thermal lag or degradation.Increase equilibration time; Check for color change (degradation).

References

  • Metrohm Autolab. (n.d.). In-temperature ionic conductivity measurements with the Autolab Microcell HC setup. Retrieved from

  • Sato, T., et al. (2011). Ionic liquids based on diethylmethyl(2-methoxyethyl)ammonium cations and bis(perfluoroalkanesulfonyl)amide anions: influence of anion structure on liquid properties.[8] The Journal of Physical Chemistry B. Retrieved from

  • Sciarretta, F., et al. (2022). So Similar, yet so Different: The Case of the Ionic Liquids N-Trimethyl-N (2-methoxyethyl)ammonium Bis (trifluoromethanesulfonyl)imide and N,N-Diethyl-N-methyl-N(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide.[9] Frontiers in Materials. Retrieved from

  • Stettner, T., et al. (2020). Moving Electrode Impedance Spectroscopy for Accurate Conductivity Measurements of Corrosive Ionic Media. ACS Sensors. Retrieved from

  • Sigma-Aldrich. (n.d.). Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide for electrochemistry.[10] Retrieved from

Sources

Application Notes and Protocols for the Preparation of Diethyldimethylammonium Hydroxide from its Chloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the preparation of Diethyldimethylammonium hydroxide (DEDMAH) from Diethyldimethylammonium chloride (DEDMAC). Intended for researchers, chemists, and drug development professionals, this guide details the underlying principles of synthesis, compares common methodologies, and presents a validated, step-by-step protocol for laboratory-scale preparation using anion exchange chromatography. Emphasis is placed on the causal relationships behind experimental choices, ensuring procedural integrity and the generation of a high-purity final product. Safety considerations, product characterization, and troubleshooting are also thoroughly addressed.

Introduction and Significance

Diethyldimethylammonium hydroxide (DEDMAH), a quaternary ammonium compound (QAC), is a strong organic base with significant utility across various scientific and industrial domains. Its applications are diverse, ranging from its role as a structure-directing agent in the synthesis of specialized zeolites like UZM-8 to its use as a phase transfer catalyst in organic synthesis and as a component in the microelectronics industry.[1][2][3] The hydroxide form is often essential for these applications, as the hydroxide anion can act as a base or nucleophile, a role the chloride anion cannot fulfill.

The most common precursor to DEDMAH is its chloride salt, Diethyldimethylammonium chloride (DEDMAC), which is typically more stable and easier to handle. The critical step, therefore, is the efficient and clean substitution of the chloride anion (Cl⁻) with a hydroxide anion (OH⁻). This guide focuses on providing the theoretical and practical knowledge required to perform this conversion effectively in a research setting.

Comparative Overview of Synthesis Methodologies

Several methods exist for converting quaternary ammonium halides to their corresponding hydroxides. The selection of a method depends on the desired scale, purity requirements, and available equipment.

  • Anion Exchange Chromatography: This is the most common and reliable method for laboratory-scale synthesis of high-purity quaternary ammonium hydroxides.[4][5] The process involves passing an aqueous solution of the chloride salt through a column packed with a strong basic anion exchange resin that has been pre-charged with hydroxide ions. The resin selectively retains the chloride ions and releases hydroxide ions into the solution. Its primary advantages are the high purity of the resulting product and the relative simplicity of the setup. The main limitation is the finite capacity of the resin, which must be regenerated for reuse.[6]

  • Electrodialysis: This technique uses an electrolytic cell where compartments are separated by ion-exchange membranes.[7] An applied electrical potential drives the migration of ions, separating the chloride anions from the diethyldimethylammonium cations and generating the hydroxide in a separate stream.[8] While highly efficient and suitable for continuous, large-scale production, the requirement for specialized electrodialysis equipment often makes it less practical for typical research laboratories.[9]

  • Precipitation: This method involves reacting the chloride salt with a metal hydroxide, such as silver (I) hydroxide or potassium hydroxide in an appropriate solvent. The reaction is driven by the precipitation of the insoluble metal chloride (e.g., AgCl). While conceptually simple, this method risks contamination of the final product with residual metal ions and may not proceed to completion, making it difficult to obtain a high-purity, halide-free product.[10]

For the purposes of this guide, which is aimed at research and development professionals, the Anion Exchange Chromatography method will be detailed due to its superior performance in producing high-purity material on a laboratory scale.

Validated Protocol: DEDMAH Synthesis via Anion Exchange

This section provides a detailed, self-validating protocol for the preparation of DEDMAH. The causality behind each step is explained to ensure a deep understanding of the process.

Principle of the Method

The core of this method is a strong basic anion exchange resin, which consists of a polymeric matrix (e.g., styrene-divinylbenzene) functionalized with quaternary ammonium groups. These positively charged functional groups are associated with mobile anions. For this application, the resin is first converted to the hydroxide form (Resin⁺-OH⁻). When the DEDMAC solution ([C₆H₁₆N]⁺Cl⁻) is passed through the resin, the chloride ions in the solution have a higher affinity for the resin's functional groups than the hydroxide ions. Consequently, the chloride ions are exchanged onto the resin, and hydroxide ions are released, combining with the diethyldimethylammonium cations to form the desired product in the eluate.

The exchange reaction can be represented as: Resin⁺-OH⁻ + [C₆H₁₆N]⁺Cl⁻ → Resin⁺-Cl⁻ + [C₆H₁₆N]⁺OH⁻

Experimental Workflow Diagram

G cluster_prep Part 1: Resin Preparation cluster_exchange Part 2: Ion Exchange cluster_analysis Part 3: Analysis & Storage Resin_Cl Anion Exchange Resin (As-Supplied, Cl⁻ Form) Wash_Resin Wash with DI Water (Remove Preservatives) Resin_Cl->Wash_Resin Activate_Resin Activate with NaOH (aq) (Convert to OH⁻ Form) Wash_Resin->Activate_Resin Rinse_Resin Rinse with CO₂-free DI Water (Remove Excess NaOH, pH ~7) Activate_Resin->Rinse_Resin Resin_OH Prepared Resin (Ready for Use, OH⁻ Form) Rinse_Resin->Resin_OH Load_Column Pack Column with Resin-OH⁻ Resin_OH->Load_Column DEDMAC_sol Prepare DEDMAC Aqueous Solution Elute Elute DEDMAC Solution Through Column DEDMAC_sol->Elute Load_Column->Elute Collect Collect Eluate (DEDMAH Solution) Elute->Collect Test_Cl Test for Chloride (AgNO₃ Test) Collect->Test_Cl Test_Cl->Elute If Positive: Re-elute or Slow Flow Rate Final_Product High-Purity DEDMAH Test_Cl->Final_Product If Negative Titrate Titrate with Std. Acid (Determine Concentration) Titrate->Final_Product Store Store in Sealed Polymer Container Final_Product->Store

Caption: Workflow for DEDMAH synthesis via anion exchange.

Materials and Equipment
CategoryItem
Reagents Diethyldimethylammonium chloride (DEDMAC), ≥98% purity
Sodium hydroxide (NaOH), pellets or 50% solution
Deionized (DI) water, Type I or II
Standardized hydrochloric acid (HCl), 0.1 M
Silver nitrate (AgNO₃) solution, ~0.1 M
Nitric acid (HNO₃), concentrated
Phenolphthalein indicator solution
Ion Exchange Resin Strong base anion exchange resin, Type I, e.g., AmberLite® IRA402(OH) or equivalent.[11]
Equipment Glass chromatography column with a stopcock
Peristaltic pump (recommended for flow control)
pH meter or pH indicator strips
Burette, pipettes, and standard laboratory glassware (beakers, flasks)
Magnetic stirrer and stir bar
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat
Step-by-Step Protocol

Part 1: Resin Activation (Conversion to OH⁻ Form)

  • Resin Slurrying: Weigh the required amount of anion exchange resin. Rationale: The amount of resin needed depends on its exchange capacity (typically in meq/mL or meq/g) and the amount of DEDMAC to be converted. A 3-5 fold excess of resin capacity is recommended to ensure complete conversion. Place the resin in a large beaker and create a slurry with DI water. Allow the beads to swell for at least 30 minutes.

  • Initial Washing: Wash the resin by decantation several times with DI water to remove any preservatives and fines.

  • Hydroxide Activation: Prepare a 1-2 M NaOH solution. Pass at least 10 bed volumes of the NaOH solution through the resin bed packed in the chromatography column. Rationale: Using a large excess of a strong base ensures that virtually all active sites on the resin are converted from the chloride (or other) form to the hydroxide form.

  • Rinsing: Wash the resin with CO₂-free DI water until the pH of the eluate is neutral (pH ≈ 7). This step is critical and may require a large volume of water. Rationale: CO₂-free water is essential because atmospheric carbon dioxide can be absorbed by the strongly basic resin, forming carbonate ions (Resin⁺-HCO₃⁻), which reduces the hydroxide exchange capacity and introduces carbonate impurities into the final product.[12]

Part 2: Ion Exchange

  • Prepare DEDMAC Solution: Prepare an aqueous solution of DEDMAC, typically between 10-25% (w/w).

  • Load and Elute: Pass the DEDMAC solution through the activated resin column at a slow, controlled flow rate (e.g., 1-3 bed volumes per hour). Rationale: A slow flow rate maximizes the contact time between the DEDMAC solution and the resin beads, ensuring that the ion exchange equilibrium lies far to the right, resulting in complete chloride removal.

  • Collect Product: Begin collecting the eluate as it exits the column. This solution is your Diethyldimethylammonium hydroxide product.

Part 3: Monitoring and Characterization

  • Chloride Test: Periodically test small aliquots of the eluate for the presence of chloride ions. To a sample (~1 mL), add a few drops of dilute nitric acid, followed by a few drops of 0.1 M AgNO₃ solution. The absence of a white precipitate (AgCl) indicates that the eluate is free of chloride ions. Rationale: This is a crucial self-validating step. A positive test indicates incomplete exchange, meaning the flow rate is too high or the resin capacity has been exceeded.

  • Determine Concentration (Assay): Once all the DEDMAC solution has been passed and the eluate is confirmed to be chloride-free, accurately determine the concentration of the DEDMAH solution. This is done by titrating a known volume of the product against a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) using phenolphthalein as an indicator. The endpoint is the disappearance of the pink color.

    Concentration (M) = (V_HCl × M_HCl) / V_DEDMAH

  • Resin Regeneration: The exhausted resin (now in the Cl⁻ form) can be regenerated by passing a strong HCl solution (1-2 M) through it, followed by extensive rinsing and re-activation with NaOH as described in Part 1.

Safety, Storage, and Troubleshooting

Safety Precautions
  • Corrosivity: Diethyldimethylammonium hydroxide is a strong base and is corrosive. Sodium hydroxide used for activation is also highly corrosive. Both can cause severe skin burns and eye damage.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat when handling these chemicals.[13][14]

  • Handling: Work in a well-ventilated area. Avoid inhaling vapors. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Stability and Storage
  • CO₂ Absorption: As a strong base, DEDMAH solutions readily absorb CO₂ from the atmosphere, leading to the formation of diethyldimethylammonium bicarbonate/carbonate and a decrease in the hydroxide concentration.

  • Storage Conditions: Store the final product in a tightly sealed, chemically resistant polymer container (e.g., HDPE or polypropylene).[14][15] Avoid glass containers for long-term storage as strong hydroxide solutions can slowly etch silica.

Troubleshooting Guide
ProblemProbable Cause(s)Solution(s)
Chloride detected in final product 1. Flow rate is too high.2. Resin capacity has been exceeded.3. Incomplete resin activation.1. Reduce the elution flow rate.2. Use more resin or less DEDMAC.3. Repeat the activation step with fresh NaOH solution.
Low yield or concentration 1. Incomplete elution from the column.2. Inaccurate titration.3. Channeling in the chromatography column.1. After passing the DEDMAC solution, wash the column with a small amount of DI water.2. Verify the concentration of the standard acid.3. Repack the column carefully to ensure a uniform bed.
pH of activated resin does not become neutral Contamination of rinse water with CO₂.Use freshly boiled and cooled DI water or water that has been sparged with nitrogen or argon to remove dissolved CO₂.[12]

References

  • Chemsrc. (n.d.). diethyldimethylammonium hydroxide | CAS#:95500-19-9. Retrieved from [Link]

  • Enichimica SpA. (1984). Process for preparing quaternary ammonium hydroxides by electrodialysis. Google Patents. EP0127201A1.
  • Nalco Chemical Co. (1968). Ion exchange method of preparing quaternary ammonium compounds. Google Patents. US3397215A.
  • Koppers Co Inc. (1954). Ion-exchange resins containing quaternary ammonium hydroxide groups. Google Patents. US2697079A.
  • Han, X., et al. (2025). Purification of quaternary ammonium salt CHPTAC by electrodialysis: Cost effectiveness and diffusion mechanism. ResearchGate. Retrieved from [Link]

  • Kente Catalysts Inc. (2025). What are the applications of Quaternary Ammonium Hydroxide in the microelectronics industry?. Blog. Retrieved from [Link]

  • Changchun Institute of Applied Chemistry. (1995). Method for preparing quaternary ammonium hydroxide by using quaternary ammonium salt. Google Patents. CN1177804C.
  • Gelest. (n.d.). Ion Exchange Resins: Classification and Properties. Retrieved from [Link]

  • Staszko, N., et al. (2024). A Study of the Structure of an Anion Exchange Resin with a Quaternary Ammonium Functional Group by Using Infrared Spectroscopy and DFT Calculations. MDPI. Retrieved from [Link]

  • China Petroleum & Chemical Corp. (2010). Preparation method for tetra-alkyl ammonium hydroxide and application. Google Patents. CN101870659A.
  • TradeIndia. (n.d.). Diethyl Dimethyl Ammonium Hydroxide Aq. Solution at Best Price. Retrieved from [Link]

  • Enichimica SpA. (1986). Process for preparing quaternary ammonium hydroxides by electrolysis. Google Patents. US4578161A.
  • Mir-Irani, A., et al. (2022). CO₂ capture from ambient air via crystallization with tetraalkylammonium hydroxides. Dalton Transactions. Retrieved from [Link]

Sources

Application Note: Determining the Electrochemical Window of Diethyldimethylammonium (DEDMA) Salts in Acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals specializing in non-aqueous electrochemistry and energy storage systems.

Executive Summary

The transition toward high-energy-density Electric Double-Layer Capacitors (EDLCs) and advanced electrochemical synthesis relies heavily on optimizing non-aqueous electrolytes. Acetonitrile (ACN) is the premier solvent for these applications due to its exceptionally low viscosity, high dielectric constant, and high ionic conductivity[1].

When paired with quaternary ammonium salts, the size of the cation dictates the specific capacitance of the system. Diethyldimethylammonium (DEDMA) salts—such as DEDMABF₄—feature a smaller crystallographic ionic radius than the industry-standard tetraethylammonium (TEA⁺). This allows DEDMA⁺ to deeply penetrate microporous activated carbon electrodes, yielding significantly higher specific capacitance[2]. However, accurately determining the Electrochemical Stability Window (ESW) of DEDMA salts in ACN is critical, as the asymmetric nature of the cation slightly alters its cathodic stability compared to highly symmetric cations.

This application note provides a comprehensive, self-validating protocol for determining the ESW of DEDMA salts in ACN, detailing the mechanistic causality behind electrolyte degradation and the rigorous purification required to obtain artifact-free data.

Mechanistic Principles & Causality

The Electrochemical Stability Window (ESW) is the potential range within which the electrolyte (both solvent and salt) remains electrochemically inert. Operating outside this window leads to faradaic degradation, gas evolution, and rapid cell failure.

The Anodic Limit (Oxidation)

In a DEDMABF₄/ACN system, the anodic limit is typically governed by the oxidation of the anion (e.g., BF₄⁻) or the ACN solvent itself. On inert electrodes like Glassy Carbon (GC), ACN is highly stable, pushing the anodic limit to approximately +2.60 V vs. Ag/Ag⁺. Using a Platinum (Pt) working electrode is discouraged for ESW determination, as Pt can electrocatalytically lower the oxidation overpotential of ACN, artificially narrowing the observed window[3].

The Cathodic Limit (Reduction)

The cathodic limit is strictly governed by the reduction of the DEDMA⁺ cation. Unlike the solvent, the quaternary ammonium cation acts as the primary electron acceptor at highly negative potentials. Upon receiving an electron, DEDMA⁺ undergoes a one-electron reduction to form an unstable neutral radical. This radical rapidly undergoes N–C bond cleavage (a variation of cathodic Hofmann elimination), producing ethyldimethylamine and an ethyl radical, which subsequently abstracts hydrogen or dimerizes.

Mechanism A DEDMA+ Cation (Et2Me2N+) B Cathodic Reduction (+ e- at Electrode) A->B C Neutral Radical (Et2Me2N•) B->C D N-C Bond Cleavage C->D E Ethyldimethylamine + Ethyl Radical D->E

Electrochemical cathodic degradation pathway of the DEDMA+ cation.

Quantitative Data Summary

The following table benchmarks the electrochemical properties of DEDMABF₄ against other common quaternary ammonium salts in ACN. Note: Potentials are highly dependent on the working electrode material and the defined cut-off current density (typically 1.0 mA/cm²).

Electrolyte (1.0 M in ACN)Cation Radius (nm)Cathodic Limit (V vs. Ag/Ag⁺)Anodic Limit (V vs. Ag/Ag⁺)Max Operating Cell Voltage (V)
TEABF₄ (Industry Std)0.34-2.80+2.60~ 2.7 - 2.8
DEDMABF₄ 0.29-2.65+2.60~ 2.5 - 2.7
TMPABF₄ 0.31-2.70+2.60~ 2.6 - 2.7

Data synthesized from comparative EDLC electrolyte studies[2]. DEDMA⁺ offers superior capacitance due to its 0.29 nm radius, albeit with a marginally narrower cathodic limit than TEA⁺.

Self-Validating Experimental Protocol

To ensure trustworthiness , this protocol is designed as a self-validating system. Trace water in ACN reduces at approximately -1.5 V vs. Ag/Ag⁺, and dissolved oxygen reduces at -0.8 V. If these impurities are present, they will completely mask the true cathodic limit of DEDMA⁺[4]. Therefore, an internal validation step is mandatory before data collection.

Reagent Preparation & Purification
  • Solvent Drying: HPLC-grade Acetonitrile must be dried over activated 3A molecular sieves for at least 48 hours. Causality: 3A sieves are required because the pore size strictly excludes ACN molecules while trapping water; 4A sieves will co-absorb the solvent[4].

  • Salt Dehydration: DEDMABF₄ must be recrystallized and vacuum-dried at 110°C for 24 hours to remove bound moisture.

  • Electrolyte Mixing: Prepare a 0.1 M solution of DEDMABF₄ in ACN inside an Argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm).

Cell Assembly
  • Working Electrode (WE): Use a Glassy Carbon (GC) electrode (typically 3 mm diameter). Polish to a mirror finish using 0.05 µm alumina slurry, rinse with pure ACN, and dry.

  • Counter Electrode (CE): Platinum wire with a surface area at least 10x larger than the WE to prevent CE polarization.

  • Reference Electrode (RE): Non-aqueous Ag/Ag⁺ reference electrode (e.g., 0.01 M AgNO₃ in ACN)[3].

Electrochemical Workflow

Workflow N1 1. Electrolyte Preparation (0.1 M DEDMABF4 in ACN) N2 2. Rigorous Purification (3A Molecular Sieves & Ar Purge) N1->N2 N3 3. Cell Assembly (Glassy Carbon WE, Pt CE, Ag/Ag+ RE) N2->N3 N4 4. Baseline Validation (CV scan: verify I < 50 µA/cm²) N3->N4 N5 5. ESW Determination (LSV to 1 mA/cm² cut-off) N4->N5

Self-validating experimental workflow for determining the electrochemical window.

Step-by-Step Execution
  • System Purge: Even inside a glovebox, bubble the prepared electrolyte with high-purity Argon for 15 minutes prior to testing to displace any dissolved volatile impurities.

  • Self-Validation Step (Baseline CV):

    • Run a Cyclic Voltammetry (CV) scan from -1.0 V to +1.0 V at a scan rate of 50 mV/s.

    • Validation Gate: Calculate the background current density. If the current density exceeds 50 µA/cm² , the system is contaminated (likely trace water or oxygen). Do not proceed. Abort, re-polish the WE, and re-purify the electrolyte.

  • Cathodic Limit Determination:

    • Perform Linear Sweep Voltammetry (LSV) from Open Circuit Potential (OCP) down to -3.5 V at a slow scan rate of 5 mV/s.

    • Record the potential at which the faradaic current density continuously exceeds the threshold of 1.0 mA/cm² . This is the cathodic limit (DEDMA⁺ reduction).

  • Anodic Limit Determination:

    • Using a freshly polished WE, perform an LSV from OCP up to +3.5 V at 5 mV/s.

    • Record the potential at which the current density exceeds 1.0 mA/cm² . This is the anodic limit (BF₄⁻ or ACN oxidation).

  • ESW Calculation: The total Electrochemical Stability Window is the absolute difference between the anodic and cathodic limits (

    
    ).
    

References

  • Source: Institute for Basic Science (ibs.re.kr)
  • Title: electrochemical window of tetrabutylammonium tetrafluoroborate in acetonitrile Source: BenchChem URL
  • Title: A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window Source: SciELO URL
  • Title: Influence of Acetonitrile on the Electrochemical Behavior of Ionic Liquid-Based Supercapacitors Source: MDPI URL

Sources

The Role of Diethyldimethylammonium as a Co-catalyst in Zeolite Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Classical Structure-Direction

For decades, the synthesis of zeolites, crystalline aluminosilicates with precisely defined microporous structures, has been dominated by the use of organic structure-directing agents (SDAs). These organic molecules, typically quaternary ammonium cations, guide the assembly of silicate and aluminate precursors into specific framework topologies.[1][2] The size, shape, and charge distribution of the SDA are critical in determining the final zeolite structure.[3] However, recent advancements in zeolite synthesis have introduced a more nuanced understanding of the roles organic additives can play. This includes the concept of a Pore Filling Agent (PFA) , an organic molecule that assists in the crystallization process without being the primary structure-directing entity.[4][5]

This technical guide delves into the application of the diethyldimethylammonium (DEDMA) cation, often in its hydroxide form (DEDMAH), as a PFA in zeolite synthesis. While not typically a primary SDA for a wide range of zeolites, DEDMAH has been identified as an effective PFA, particularly in the synthesis of the small-pore SSZ-39 zeolite.[6] In this role, DEDMAH is believed to fulfill crucial functions of pore-filling and charge neutralization within the forming zeolite framework. This allows the primary, more structurally complex and often more expensive, OSDA to more efficiently direct the crystallographic ordering of the zeolite.[6]

This guide will provide a comprehensive overview of the theoretical underpinnings of using DEDMAH as a PFA, detailed protocols for the synthesis of SSZ-39 zeolite utilizing this approach, and standard characterization techniques for the resulting materials. This information is intended for researchers and scientists in materials chemistry, catalysis, and drug development who are interested in advanced zeolite synthesis methodologies.

The Rationale for Pore Filling Agents in Zeolite Synthesis

The traditional "lock-and-key" model of zeolite synthesis, where a single SDA molecule perfectly templates a specific zeolite cage, has been expanded to accommodate more complex crystallization phenomena. In many syntheses, particularly for high-silica zeolites, the organic species play multiple roles beyond simple templating.[5] These roles can be broadly categorized as:

  • Structure-Direction: The primary role of the OSDA in guiding the formation of a specific zeolite framework.

  • Pore-Filling: Occupying the void space within the forming zeolite crystals, preventing their collapse and stabilizing the structure.

  • Charge Neutralization: Balancing the negative charge of the aluminosilicate framework.

In certain synthesis systems, a single OSDA may not be optimally suited to perform all three functions efficiently. This can lead to longer crystallization times, lower product yields, and the formation of undesired zeolite phases. The introduction of a PFA, such as DEDMAH, can address these challenges. The PFA, typically a smaller and less structurally complex organic cation, can efficiently fill the pores and neutralize charge, thereby liberating the primary OSDA to focus on its structure-directing role.[4][6] This cooperative effect can lead to a more efficient and economical synthesis process.[7]

The selection of a suitable PFA is critical. It must be stable under the hydrothermal synthesis conditions and be small enough to occupy the pores of the target zeolite without disrupting the structure-directing influence of the primary OSDA. DEDMAH, with its relatively simple and compact structure, has been shown to be an effective PFA in the synthesis of SSZ-39.[6]

Application Focus: Synthesis of SSZ-39 Zeolite

SSZ-39 is a small-pore zeolite with the AEI framework topology. It has garnered significant interest for its potential applications in catalysis, particularly in the selective catalytic reduction (SCR) of NOx from diesel engine exhaust and in the methanol-to-olefins (MTO) reaction.[8] The synthesis of SSZ-39 typically employs a more complex and costly primary OSDA, such as N,N-dimethyl-3,5-dimethylpiperidinium hydroxide.[9] The use of DEDMAH as a PFA in conjunction with the primary OSDA offers a promising route to a more efficient synthesis of this important zeolite.[6]

Conceptual Workflow for SSZ-39 Synthesis with DEDMAH as a PFA

The synthesis of SSZ-39 using a dual organic agent system involves the hydrothermal crystallization of a gel containing sources of silica, alumina, the primary OSDA, DEDMAH as the PFA, and a mineralizing agent (typically hydroxide ions).

SSZ-39 Synthesis Workflow cluster_0 Gel Preparation cluster_1 Hydrothermal Synthesis cluster_2 Product Recovery & Characterization Silica_Source Silica Source (e.g., fumed silica, TEOS) Autoclave Autoclave (140-160°C, 1-7 days) Silica_Source->Autoclave Alumina_Source Alumina Source (e.g., sodium aluminate) Alumina_Source->Autoclave Primary_OSDA Primary OSDA (e.g., N,N-dimethyl- 3,5-dimethylpiperidinium hydroxide) Primary_OSDA->Autoclave DEDMAH_PFA DEDMAH (PFA) DEDMAH_PFA->Autoclave Mineralizer Mineralizer (e.g., NaOH) Mineralizer->Autoclave Water Deionized Water Water->Autoclave Filtration Filtration & Washing Autoclave->Filtration Drying Drying (e.g., 100°C) Filtration->Drying Calcination Calcination (to remove organics) Drying->Calcination Characterization Characterization (XRD, SEM, etc.) Calcination->Characterization caption Fig. 1: Conceptual workflow for the synthesis of SSZ-39 zeolite using a dual organic agent system.

Caption: Conceptual workflow for SSZ-39 synthesis.

Experimental Protocols

The following protocols are provided as a general guideline for the synthesis of SSZ-39 zeolite using a primary OSDA and DEDMAH as a PFA. The specific molar ratios of the reactants may need to be optimized to achieve the desired product with high purity and crystallinity.

Protocol 1: Hydrothermal Synthesis of SSZ-39

Materials:

  • Silica source (e.g., fumed silica, tetraethyl orthosilicate - TEOS)

  • Alumina source (e.g., sodium aluminate, aluminum hydroxide)

  • Primary OSDA (e.g., N,N-dimethyl-3,5-dimethylpiperidinium hydroxide)

  • Diethyldimethylammonium hydroxide (DEDMAH) solution (as PFA)

  • Sodium hydroxide (NaOH)

  • Deionized water

Representative Gel Composition:

The following is a representative molar ratio for the synthesis gel. Researchers should consult the primary literature and patents for specific compositions.

ComponentMolar Ratio
SiO₂1.0
Al₂O₃0.02 - 0.05
Primary OSDA0.1 - 0.2
DEDMAH0.05 - 0.15
NaOH0.1 - 0.3
H₂O20 - 40

Procedure:

  • Solution A (Aluminate Solution): In a polypropylene beaker, dissolve the appropriate amount of sodium aluminate and sodium hydroxide in a portion of the deionized water. Stir until a clear solution is obtained.

  • Solution B (Silicate Solution): In a separate polypropylene beaker, disperse the fumed silica in the remaining deionized water.

  • Gel Formation: While stirring vigorously, slowly add Solution A to Solution B. Continue stirring for at least 30 minutes to ensure a homogeneous gel.

  • Addition of Organic Agents: To the aluminosilicate gel, add the primary OSDA solution followed by the DEDMAH solution. Stir the mixture for an additional 1-2 hours to ensure complete homogenization.

  • Hydrothermal Crystallization: Transfer the final synthesis gel to a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a preheated oven at 140-160°C. The crystallization is typically carried out for 1 to 7 days under static or tumbling conditions.

  • Product Recovery: After the designated crystallization time, quench the autoclave in cold water. Filter the solid product and wash it thoroughly with deionized water until the pH of the filtrate is neutral.

  • Drying: Dry the washed product in an oven at 100°C overnight.

  • Calcination: To remove the entrapped organic agents (primary OSDA and DEDMAH), calcine the dried powder in a muffle furnace. A typical calcination program involves ramping the temperature to 550-600°C in a flow of air or nitrogen and holding for 6-8 hours.

Characterization of Synthesized SSZ-39

To confirm the successful synthesis of SSZ-39 and to evaluate its physicochemical properties, a suite of characterization techniques should be employed.

Characterization TechniquePurpose
Powder X-ray Diffraction (PXRD) To identify the crystalline phase and assess the purity of the synthesized zeolite. The diffraction pattern should be compared to the standard pattern for the AEI framework.[10]
Scanning Electron Microscopy (SEM) To visualize the crystal morphology and size distribution of the SSZ-39 product.
Nitrogen Adsorption-Desorption To determine the specific surface area (BET method) and micropore volume of the calcined zeolite.[11]
Solid-State NMR Spectroscopy (²⁷Al and ²⁹Si MAS NMR) To probe the local environment of aluminum and silicon atoms in the zeolite framework and to confirm the incorporation of aluminum into the tetrahedral sites.
Thermogravimetric Analysis (TGA) To determine the amount of organic material (OSDA and PFA) occluded within the as-synthesized zeolite and to assess its thermal stability.[12]
Temperature Programmed Desorption of Ammonia (NH₃-TPD) To quantify the total number and strength of acid sites in the calcined, proton-exchanged form of the zeolite.

Visualization of the Cooperative Role of OSDA and PFA

The following diagram illustrates the proposed cooperative mechanism between the primary OSDA and DEDMAH as a PFA during the synthesis of SSZ-39.

Cooperative Mechanism cluster_gel Synthesis Gel cluster_crystallization Crystallization Process cluster_product As-Synthesized Zeolite Si_Al_precursors Silicate & Aluminate Precursors Framework_Formation SSZ-39 Framework Formation Si_Al_precursors->Framework_Formation Primary_OSDA Primary OSDA (Structure-Directing) Primary_OSDA->Framework_Formation Directs Framework Topology DEDMAH_PFA DEDMAH (Pore-Filling & Charge Neutralization) DEDMAH_PFA->Framework_Formation Fills Pores & Neutralizes Charge SSZ39_Product SSZ-39 Crystal with Occluded Organics Framework_Formation->SSZ39_Product caption Fig. 2: Cooperative role of the primary OSDA and DEDMAH (PFA) in SSZ-39 synthesis.

Caption: Cooperative role of OSDA and PFA in SSZ-39 synthesis.

Conclusion and Future Outlook

The use of diethyldimethylammonium hydroxide as a pore filling agent represents a sophisticated approach to zeolite synthesis, moving beyond the traditional single-template paradigm. This strategy allows for a more efficient and potentially more economical production of high-value zeolites like SSZ-39. By decoupling the roles of structure-direction and pore-filling/charge neutralization, researchers can gain greater control over the crystallization process.

Future research in this area could explore the application of DEDMAH and other simple quaternary ammonium salts as PFAs in the synthesis of other zeolite frameworks that currently rely on expensive and complex OSDAs. A deeper understanding of the synergistic interactions between different organic agents in the synthesis gel will undoubtedly lead to the rational design of new and improved zeolitic materials for a wide range of applications.

References

  • Redalyc. (n.d.). Influence of boehmite intermediate layer as covalent linker on synthesis of LTA zeolite coatings. Retrieved March 7, 2026, from [Link]

  • Li, Q., et al. (2016). Hydrothermal synthesis of high silica zeolite Y using tetraethylammonium hydroxide as a structure-directing agent.
  • Martín, N., et al. (2015). Efficient synthesis of the Cu-SSZ-39 catalyst for DeNOx applications.
  • Zones, S. I., & Burton, A. W. (2016). Structure directing agent for improved synthesis of zeolites. U.S.
  • Wroblewski, J., et al. (2016).
  • Martín, N., et al. (2016). Nanocrystalline SSZ-39 zeolite as an efficient catalyst for the methanol-to-olefin (MTO) process.
  • Lee, H., Zones, S. I., & Davis, M. E. (2005). Zeolite synthesis using degradable structure-directing agents and pore-filling agents. The Journal of Physical Chemistry B, 109(6), 2187-2191.
  • Xu, H., et al. (2022). Advances in the synthesis and application of SSZ-39 zeolite. Inorganic Chemistry Frontiers, 9(5), 933-947.
  • ResearchGate. (2022).
  • Ergün, N., & Güçlü, G. (2025). Dual organic structure-directing agents in zeolite synthesis: cooperation or competition?. RSC Advances, 15(1), 1-15.
  • Ramadhan, A. S., et al. (2024).
  • Widayat, W., et al. (2021).
  • ResearchGate. (2025).
  • Feng, X.-B., et al. (n.d.). A comparison of Dimethyl ether carbonylation performance over some zeolites containing 8-member ring pores. Scribd.
  • Mohammad, S., et al. (2022). A Review on the Effects of Organic Structure-Directing Agents on the Hydrothermal Synthesis and Physicochemical Properties of Zeolites. MDPI.
  • Workman, J., Jr. (2020). The Characterization of Zeolite Crystals Using Raman Spectroscopy. Spectroscopy Online.
  • EngagedScholarship@CSU. (2025).
  • SACHEM, Inc. (n.d.). Structure Directing Agents | Zeogen. Retrieved March 7, 2026, from [Link]

  • Mzoughi, T., et al. (2021).
  • Gülen, J., & Gürü, M. (2024). Synthesis of zeolite from industrial wastes: a review on characterization and heavy metal and dye removal. PMC.
  • ResearchGate. (n.d.). Hydrothermal synthesis of high silica zeolite Y using tetraethylammonium hydroxide as structure-directing agents.
  • Moteki, T., Keoh, S. H., & Okubo, T. (2013). Synthesis of zeolites using highly amphiphilic cations as organic structure-directing agent.
  • Elomari, S., & Zones, S. I. (2019). Process for SSZ-39 synthesis using modified reaction composition. U.S.
  • Kubiak, A., et al. (2024).
  • Li, Q., et al. (2016). Hydrothermal synthesis of high silica zeolite Y using tetraethylammonium hydroxide as a structure-directing agent.
  • ResearchGate. (2025).

Sources

Application Note: Diethyldimethylammonium (DEDMA) Salts for Anion Exchange Membranes

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

The Objective: This guide details the integration of Diethyldimethylammonium (DEDMA) cations into polymer backbones (specifically Polysulfone, PSU) for Anion Exchange Membranes (AEMs).

The Rationale: While Trimethylammonium (TMA) is the industry benchmark, it suffers from poor solubility in non-toxic solvents and rapid nucleophilic degradation. DEDMA—a "hybrid" quaternary ammonium with two ethyl and two methyl groups—offers a critical trade-off. The ethyl groups increase steric hindrance, potentially slowing nucleophilic substitution (


), while improving solubility in casting solvents like DMSO or NMP. However, this comes at the cost of introducing 

-hydrogens, opening a pathway for Hofmann elimination.

Scope: This document provides a self-validating synthesis protocol, a mechanistic breakdown of stability failure modes, and a rigorous characterization suite.

Part 2: Scientific Integrity & Logic (Mechanisms)

Chemical Architecture & Stability Mechanics

To successfully deploy DEDMA, one must understand its failure modes. Unlike TMA (which has only


-carbons), DEDMA possesses 

-carbons on its ethyl chains. This bifurcates its degradation pathway under high pH (alkaline) conditions.
The Dual-Failure Mode
  • Nucleophilic Substitution (

    
    ):  Hydroxide ions (
    
    
    
    ) attack the
    
    
    -carbon (methyl or ethyl methylene), displacing the amine.
    • DEDMA Advantage: The ethyl groups provide steric shielding to the nitrogen center, slightly retarding this rate compared to TMA.

  • Hofmann Elimination (E2): Hydroxide ions attack the

    
    -hydrogen on the ethyl group. The electron density collapses to form an alkene (ethylene) and releases the amine and water.
    
    • DEDMA Risk: This pathway is impossible in TMA but is the dominant failure mode for DEDMA at temperatures >60°C.

Critical Insight: Low hydration levels accelerate these reactions. When water content (


) drops, 

becomes less solvated and significantly more nucleophilic/basic. Always maintain hydration during high-temperature operation.
Visualization: Degradation Pathways

The following diagram illustrates the competing degradation mechanisms for DEDMA.

DEDMA_Degradation DEDMA DEDMA Cation [N(Me)2(Et)2]+ SN2_Path SN2 Attack (on u03b1-Methyl) DEDMA->SN2_Path E2_Path Hofmann Elimination (on u03b2-Hydrogen) DEDMA->E2_Path OH Hydroxide (OH-) Nucleophile/Base OH->SN2_Path OH->E2_Path Amine_Tert Tertiary Amine (Degradation) SN2_Path->Amine_Tert Loss of cation Methanol Methanol SN2_Path->Methanol E2_Path->Amine_Tert Loss of cation Ethylene Ethylene (Gas) E2_Path->Ethylene

Figure 1: Competing degradation pathways for Diethyldimethylammonium cations in alkaline media.

Part 3: Experimental Protocols

Protocol A: Synthesis of DEDMA-Functionalized Polysulfone (DEDMA-PSU)

Prerequisite: This protocol assumes you have Chloromethylated Polysulfone (CM-PSU) with a Degree of Chloromethylation (DC) between 0.8 and 1.2.

  • Why this range? DC < 0.8 yields poor conductivity. DC > 1.2 leads to excessive swelling and mechanical failure.

Materials
  • CM-PSU (dry, vacuum oven 60°C, 24h)

  • Reagent:

    
    -Diethylmethylamine (DEMA) (Tertiary amine precursor)
    
    • Note: We use DEMA to directly quaternize the chloromethyl group. Alternatively, one can react with Diethylamine then Methyl Iodide, but the direct route is cleaner for AEMs.

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO).

  • Precipitant: Ethyl Acetate or Diethyl Ether.

Step-by-Step Workflow
  • Dissolution (The Solvation Cage):

    • Dissolve 2.0 g of CM-PSU in 20 mL of NMP (10 wt% solution) in a round-bottom flask.

    • Critical: Stir at room temperature under Argon until completely clear. Any turbidity indicates incomplete solvation, which leads to heterogeneous functionalization.

  • Quaternization (The Menshutkin Reaction):

    • Add

      
      -Diethylmethylamine in 3-fold molar excess relative to the chloromethyl groups.
      
    • Calculation: If DC=1.0,

      
       g/mol . Moles CM-PSU 
      
      
      
      4 mmol. Add 12 mmol DEMA.
    • Seal the flask tightly (DEMA is volatile).

    • Heat to 40°C for 24 hours .

    • Why 40°C? Higher temperatures (>60°C) during synthesis can trigger premature crosslinking or degradation of the chloromethyl group before amination.

  • Membrane Casting (In-situ vs. Re-dissolution):

    • Method: We will use the "Solution Casting" method directly from the reaction mixture for highest uniformity, provided the conversion is high.

    • Pour the reaction solution onto a leveled glass plate inside a vacuum oven.

    • Dry at 60°C under vacuum for 24 hours.[1]

    • Caution: Do not exceed 80°C. The DEDMA group is thermally sensitive in the presence of residual solvent.

  • Ion Exchange (Activation):

    • Peel the membrane (it will be in the

      
       form).
      
    • Soak in 1M KOH for 24 hours, changing the solution 3 times to ensure complete exchange to

      
      .
      
    • Validation: The membrane should swell slightly but remain mechanically tough. If it turns to gel, the DC was too high.

Protocol B: Characterization Suite (Self-Validating)

Do not rely on vendor data. Validate your synthesized membrane using these protocols.

1. Ion Exchange Capacity (IEC) - The Mohr Titration Method

This measures the density of active sites.

  • Step 1: Convert AEM to

    
     form (1M NaCl, 24h).
    
  • Step 2: Wash with deionized water (DIW) until the rinse water shows no precipitate with

    
     (removes free salt).
    
  • Step 3: Dry membrane at 50°C (vacuum) to constant weight (

    
    ).
    
  • Step 4: Immerse in 0.5M

    
     (20 mL) for 24h. This displaces the 
    
    
    
    into solution.
  • Step 5: Titrate the solution with 0.01M

    
     using a 
    
    
    
    indicator (yellow to reddish-brown endpoint).
  • Calculation:

    
    
    
2. Hydroxide Conductivity (The 4-Probe Method)

Warning:


 in air reacts with 

to form carbonates (

), dropping conductivity by ~75%.
  • Setup: 4-electrode BekkTech cell or equivalent.

  • Environment: Environmental chamber with

    
    -free air  (use a soda-lime trap) or high-purity Nitrogen.
    
  • Protocol:

    • Equilibrate sample at set T (e.g., 60°C) and RH (95%) for 2 hours.

    • Measure AC Impedance (100 kHz to 1 Hz).

    • Extract Resistance (

      
      ) from the high-frequency intercept of the Nyquist plot.
      
    • Calculation:

      
      
      
      • 
        : Distance between voltage probes.[2]
        
      • 
        : Width and Thickness of membrane (measure wet!).
        

Part 4: Data Presentation & Comparison

The following table summarizes expected performance metrics for DEDMA-PSU compared to the standard TMA-PSU.

FeatureTMA-PSU (Benchmark)DEDMA-PSU (Target)Why? (Causality)
Alkaline Stability (60°C) Moderate (

)
Moderate-Low (

)
DEDMA has

-hydrogens, allowing Hofmann elimination.
Alkaline Stability (25°C) HighHighHofmann elimination requires thermal activation energy.
Solubility (Polymer) Poor (often precipitates)GoodEthyl groups disrupt chain packing and increase organosolubility.
Conductivity HighModerateBulky ethyl groups slightly increase free volume but dilute charge density.
Swelling Ratio HighLowerEthyl groups add hydrophobicity, restricting excessive water uptake.
Synthesis Workflow Diagram

Synthesis_Workflow Start Chloromethylated Polysulfone (CM-PSU) Step1 1. Dissolution & Mixing (Argon atm, RT) Start->Step1 Reagent Reagent: N,N-Diethylmethylamine Solvent: NMP Reagent->Step1 Step2 2. Quaternization Reaction (40°C, 24h, Sealed) Step1->Step2 Menshutkin Reaction Step3 3. Solution Casting (Vacuum Oven, 60°C) Step2->Step3 Solvent Evaporation Step4 4. Alkalization (1M KOH Exchange) Step3->Step4 Ion Exchange End DEDMA-PSU Membrane (OH- Form) Step4->End

Figure 2: Step-by-step synthesis workflow for DEDMA-functionalized AEMs.

References

  • Varcoe, J. R., et al. (2014). Anion-exchange membranes in electrochemical energy systems. Energy & Environmental Science, 7, 3135-3191. Link

    • Context: The definitive review on AEM nomencl
  • Marino, M. G., & Kreuer, K. D. (2015). Alkaline Stability of Quaternary Ammonium Cations for Alkaline Fuel Cell Membranes and Ionic Liquids. ChemSusChem, 8(3), 513-523. Link

    • Context: Primary source for the degradation mechanisms (Hofmann vs. Substitution)
  • Wang, L., et al. (2022).[3] Standard Operating Protocol for Ion-Exchange Capacity of Anion Exchange Membranes. Frontiers in Energy Research. Link

    • Context: Source for the standardized titr
  • Ziv, N., & Dekel, D. R. (2018). A practical method for measuring the true hydroxide conductivity of anion exchange membranes.[2] Electrochemistry Communications, 88, 109-113. Link

    • Context: Establishes the necessity of CO2-free measurement environments.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Liquid-Liquid Phase Separation (Oiling Out) in Diethyldimethylammonium Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quaternary ammonium salt purification. Diethyldimethylammonium (DEDMA) salts—frequently utilized as structure-directing agents, electrolytes, and pharmaceutical intermediates—are notoriously difficult to crystallize. Their amphiphilic nature and high hygroscopicity often lead to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

This guide provides researchers and drug development professionals with field-proven, thermodynamically grounded strategies to bypass miscibility gaps and achieve high-purity crystalline DEDMA.

Diagnostic Workflow for DEDMA Phase Demixing

Before adjusting your crystallization parameters, use the following diagnostic logic to identify whether your oiling out is driven by impurity-induced melting point depression (e.g., water) or kinetic supersaturation forcing spinodal decomposition.

DEDMA_Troubleshooting Start Observation: Oiling Out (LLPS) CheckMoisture Assess Moisture (Karl Fischer) Start->CheckMoisture HighMoisture Moisture > 0.1% (Water-induced LLPS) CheckMoisture->HighMoisture Yes LowMoisture Moisture < 0.1% (Kinetic/Thermodynamic) CheckMoisture->LowMoisture No Azeotropic Azeotropic Drying (Toluene Co-evaporation) HighMoisture->Azeotropic PhaseDiag Evaluate Phase Diagram & Solvent Ratio LowMoisture->PhaseDiag Azeotropic->PhaseDiag AdjustSolvent Decrease Antisolvent Ratio PhaseDiag->AdjustSolvent If hitting spinodal curve Seeding Seed in Metastable Zone (1-5% wt) PhaseDiag->Seeding If high supersaturation AdjustSolvent->Seeding Success Pure DEDMA Crystals Seeding->Success

Diagnostic workflow for resolving Diethyldimethylammonium LLPS.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why does my DEDMA salt consistently oil out instead of forming a crystalline solid? A1: Oiling out is a thermodynamic phenomenon that occurs when a solute-rich liquid phase separates from the bulk solvent prior to crystallization[1]. DEDMA is a quaternary ammonium salt with a delicate balance of hydrophobic alkyl chains and a hydrophilic cationic center. When supersaturation is generated too rapidly, the chemical potential drives the system into a miscibility gap—a region of spinodal decomposition[1]. Instead of integrating into a rigid crystal lattice, the kinetically hindered solute molecules arrange randomly into highly mobile droplets[2]. Furthermore, DEDMA salts are highly hygroscopic; absorbed atmospheric water acts as a polar impurity that disrupts lattice formation and depresses the melting point, shifting the phase equilibrium from solid-liquid to liquid-liquid[3].

Q2: How do I select a solvent system that avoids the miscibility gap? A2: Oiling out is highly dependent on the solvent system's thermodynamic trajectory[4]. You must select a solvent/anti-solvent pair where the solubility curve (Solid-Liquid Equilibrium) lies well above the spinodal curve (Liquid-Liquid Equilibrium)[5]. For DEDMA, avoiding highly non-polar anti-solvents like hexane is critical, as they induce extreme polarity gradients that force immediate phase demixing. Instead, use a moderate polarity gradient, such as Acetonitrile (solvent) and Diethyl Ether (anti-solvent), and conduct a systematic solvent screening to optimize the ratio[6].

Q3: What is the optimal seeding strategy to prevent phase demixing? A3: Seeding bypasses the stochastic nature and high activation energy of primary nucleation[6]. By introducing 1-5% (w/w) pure seed crystals halfway into the Metastable Zone Width (MSZW), you provide immediate anchoring sites for crystal growth[2]. This rapidly consumes the supersaturation, pulling the concentration trajectory away from the LLPS boundary before the system can separate into two distinct liquid phases[5].

Q4: My reaction has already oiled out. How can I rescue the product? A4: Oiled-out droplets are metastable and act as excellent solvents for unwanted impurities[2]. Do not attempt to crash-cool the oil, as this will trap impurities and yield an amorphous glass[6]. Instead, reheat the system until the oil completely redissolves into a single clear phase. Adjust the solvent ratio by adding 5-10% more of the "good" solvent (e.g., Acetonitrile) to shift the system out of the miscibility gap, then restart the cooling profile at a significantly reduced rate (e.g., <0.1 °C/min)[2],[4].

Quantitative Data: Solvent System Optimization

Selecting the correct solvent system is the most effective way to manipulate the phase diagram and prevent LLPS. Below is a comparative analysis of common solvent systems for DEDMA recrystallization.

Solvent / Anti-Solvent SystemVolumetric RatioPolarity Index GradientLLPS Risk ProfileRecommended Cooling RateMSZW Width (Approx.)
Acetonitrile / Diethyl Ether 1 : 35.8 → 2.8Low (if seeded)0.1 °C/minBroad (15–20 °C)
Ethanol / Ethyl Acetate 1 : 45.2 → 4.4Moderate0.05 °C/minModerate (10–15 °C)
Isopropanol / Acetone 1 : 23.9 → 5.1Low0.1 °C/minBroad (15–20 °C)
Dichloromethane / Hexane 1 : 53.1 → 0.1High (Avoid)N/ANarrow (<5 °C)

Experimental Protocol: Self-Validating Anti-Solvent Crystallization

To guarantee scientific integrity, the following protocol is designed as a self-validating system. Step 3 ensures you have accurately identified the metastable zone before proceeding, eliminating the guesswork that typically leads to oiling out.

Materials Required: Crude DEDMA salt, Anhydrous Acetonitrile, Anhydrous Diethyl Ether, Pure DEDMA seed crystals (1-5% w/w).

  • Azeotropic Drying & Dissolution: DEDMA salts readily absorb moisture[3]. Co-evaporate the crude DEDMA salt with toluene under reduced pressure to remove residual water. Dissolve the dried residue in a minimum volume of anhydrous Acetonitrile at 50 °C.

  • Polish Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter into a clean, dry crystallizer. Causality: Removing insoluble particulate impurities prevents premature, uncontrolled primary nucleation[6].

  • MSZW Boundary Identification (Self-Validation): While maintaining 50 °C, slowly add Diethyl Ether dropwise until the solution exhibits a faint, persistent opalescence (the cloud point). Immediately add 1-2 drops of Acetonitrile until the solution turns perfectly clear again. Causality: This precisely locates the upper boundary of the metastable zone, ensuring the system is supersaturated but safely outside the spinodal decomposition region[1],[2].

  • Controlled Seeding: Add 1-5% (w/w) of pure, finely milled DEDMA seed crystals to the clear solution[6].

  • Seed Bed Maturation (Aging): Maintain the temperature at 45 °C for 30–60 minutes. Causality: This allows the seed bed to mature and secondary nucleation to begin. Crystal growth consumes the supersaturation, pulling the concentration trajectory away from the LLPS boundary[5].

  • Anti-Solvent Dosing: Introduce the remaining required volume of Diethyl Ether at a strictly controlled rate (e.g., 0.1 mL/min) using a syringe pump[2].

  • Controlled Cooling: Ramp the temperature down to 5 °C at a rate of 0.1 °C/min. Causality: Rapid cooling spikes supersaturation, forcing the system back into the miscibility gap[2].

  • Isolation: Filter the resulting crystalline suspension under a dry nitrogen blanket to prevent moisture re-absorption. Wash with cold Diethyl Ether and dry under high vacuum (<1 mbar) at 40 °C.

References

  • Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo URL:[Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Source: MDPI (Crystals) URL:[Link]

  • Oiling Out in Crystallization: Detect and Prevent Oiling Out (Liquid-Liquid Phase Separation) Source: Mettler Toledo URL:[Link]

  • Experimental investigation and prediction of oiling out during crystallization process Source: ResearchGate URL:[Link]

Sources

Removing residual amine impurities from quaternary ammonium salts

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Open Access Topic: Removal of Residual Amine Impurities Status: Active Responder: Senior Application Scientist

Introduction: The "Sticky" Problem of Quats

Quaternary ammonium salts ("quats") are notoriously difficult to purify. Unlike their neutral amine precursors, quats are non-volatile (ruling out distillation), often hygroscopic (complicating recrystallization), and possess surfactant properties (causing emulsions during aqueous extraction).

This guide abandons generic advice in favor of chemically orthogonal purification strategies . We exploit the fundamental difference between your impurity and your product: The amine has a lone pair; the quat does not.

Module 1: Diagnostic Triage

How do I confirm the presence of residual amines?

Before attempting purification, you must quantify the impurity. Thin Layer Chromatography (TLC) is often unreliable for quats due to streaking.

Method A: H-NMR (The Gold Standard)

The most reliable diagnostic is the chemical shift of the protons on the carbon adjacent to the nitrogen (


-protons).
  • The Shift: The positive charge on the quat nitrogen deshields the

    
    -protons, shifting them downfield  (higher ppm) compared to the neutral amine.
    
  • Typical Range:

    • Tertiary Amine (

      
      -H): 
      
      
      
      2.2 – 2.8 ppm
    • Quaternary Salt (

      
      -H): 
      
      
      
      3.0 – 3.5 ppm
  • Action: Integrate these two distinct multiplets to calculate the molar ratio of impurity.

Method B: The "Scott Test" (Colorimetric)

If NMR is unavailable, use the Cobalt Thiocyanate test.

  • Mechanism: Cobalt thiocyanate coordinates with quaternary ammonium cations to form a blue complex soluble in organic solvents (like chloroform).

  • Note: Tertiary amines generally do not form this blue complex in chloroform unless protonated by strong acid, making this a specific qualitative test for your product, not the impurity. A weak blue color suggests low yield; intense blue confirms quat formation.

Module 2: Purification Protocols

Choose your protocol based on the physical state of your crude material.

Decision Matrix

PurificationLogic Start Crude Quat State Solid Crystalline Solid Start->Solid Dry Oil Viscous Oil / Gum Start->Oil Hygroscopic Trituration Protocol A: Trituration (Solvent Wash) Solid->Trituration Standard PhaseSplit Protocol B: MeCN/Hexane Extraction Oil->PhaseSplit Lipophilic Tail Scavenger Protocol C: Electrophilic Scavenging Oil->Scavenger High Purity Req. Trituration->Scavenger If Amine Persists

Figure 1: Decision matrix for selecting the appropriate purification workflow based on the physical state of the crude product.

Protocol A: Trituration (The Solvent Switch)

Best for: Solid quats contaminated with liquid amines.

The Logic: Quats are ionic solids generally insoluble in non-polar ethers. Amines are organic bases highly soluble in ethers. We wash the impurity away while the product stays solid.

Reagents:

  • Anhydrous Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE).
    
  • Critical Additive: 1% v/v HCl in Ether (Optional but recommended).

Step-by-Step:

  • Dry Completely: If your quat is an oil due to solvent traces, dry it under high vacuum (0.1 mmHg) for 4 hours. It must be a solid or a thick gum.

  • Suspend: Add 10 volumes (mL/g) of

    
     to the crude solid.
    
  • Sonicate: Do not just stir. Sonicate for 10–15 minutes to break up crystal lattice occlusions where amines might be trapped.

  • The Acid Trick: Add drops of ethereal HCl.

    • Why? This converts residual amine into its hydrochloride salt. While amine-HCl is also a salt, it is often more soluble in the wash solvent or fine enough to be suspended and removed, whereas the quat is dense. Note: Skip this if your quat is soluble in acidic ether.

  • Filter: Vacuum filter using a sintered glass funnel.

  • Wash: Rinse the filter cake with fresh cold ether.

Protocol B: The "Non-Aqueous" Extraction

Best for: Oily quats or "Greasy" quats (long alkyl chains) that form emulsions in water.

The Logic: Water/DCM extractions often fail because quats act as surfactants (soaps), creating nightmare emulsions. This method uses Acetonitrile (MeCN) and Hexane .

  • Quats: Soluble in MeCN (polar aprotic), Insoluble in Hexane.

  • Amines: Soluble in Hexane (non-polar), Soluble in MeCN.

  • The Split: Hexane will pull the amine out of the MeCN layer.

Step-by-Step:

  • Dissolve crude oil in minimal Acetonitrile (MeCN).

  • Transfer to a separatory funnel.

  • Add 5 volumes of Hexane.

  • Shake vigorously and let settle. (These two solvents are immiscible).

  • Drain the bottom layer (MeCN + Quat). The top layer (Hexane) holds the amine.

  • Repeat: Wash the MeCN layer 3–4 times with fresh Hexane.

  • Evaporate: Rotovap the MeCN layer to recover pure quat.

Protocol C: Electrophilic Scavenging (The "Magic Bullet")

Best for: High-value pharmaceutical intermediates where 99.9% purity is required.

The Logic: Standard ion-exchange resins (sulfonic acids) will bind both the amine and the quat because both are cationic. Instead, we use a Polymer-Supported Electrophile .

  • The residual amine is a nucleophile (has a lone pair).

  • The quat is non-nucleophilic (no lone pair).

  • We use a resin with an isocyanate or acid chloride group. The amine reacts covalently with the bead; the quat flows through.

Reagents:

  • Resin: Isocyanate-functionalized polystyrene (e.g., PS-Isocyanate) or Tosyl chloride resin.

  • Solvent: DCM or THF (must swell the resin).

Step-by-Step:

  • Dissolve crude mixture in dry DCM.

  • Add 2–3 equivalents (relative to the impurity, estimated by NMR) of PS-Isocyanate resin.

  • Incubate: Shake gently at room temperature for 4–12 hours.

    • Mechanism:[1][2][3][4][5]

      
       (Amine becomes bound urea).
      
  • Filter: Pass through a frit. The amine is trapped on the beads.

  • Concentrate: The filtrate contains only the non-reactive quat.

Module 3: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Product is an Oil, not a Solid Hygroscopicity or Solvent EntrapmentQuats love water. Dry under high vacuum with

trap. If it remains oil, it may be a Room Temperature Ionic Liquid (RTIL)—this is its natural state.
Emulsion during Extraction Quat acting as surfactantSTOP adding water. Add solid NaCl to saturate the aqueous layer (salting out). If that fails, switch to Protocol B (MeCN/Hexane).
Amine persists after Trituration OcclusionThe amine is trapped inside the quat crystal lattice. Dissolve the quat completely in DCM, precipitate slowly by adding Ether dropwise, then filter.
Yield is >100% SolvationQuats form tight solvates. Run TGA (Thermogravimetric Analysis) or dry at 50°C vacuum oven for 24h.

Visualizing the Scavenging Logic

ScavengingMechanism cluster_pot Reaction Pot Quat Quat(+) (Product) Resin Resin-NCO (Electrophile) Quat->Resin No Reaction (No Lone Pair) Filtration Filtration Quat->Filtration Flows Through Amine Amine(:) (Impurity) Amine->Resin Attack (Covalent Bond) Resin->Filtration Trapped Pure Pure Quat Filtration->Pure

Figure 2: Mechanism of electrophilic scavenging. The amine's lone pair attacks the resin, permanently binding it, while the quat passes through unhindered.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Biotage. "Strategies for the Removal of Impurities using Isolute Phase Separators." Biotage Technical Notes. (General reference for phase separation logic).

  • Marsh, A., et al. "High-throughput synthesis of quaternary ammonium salts." Tetrahedron Letters, 38(5), 1997 .[5] Link (Discusses purification challenges in library synthesis).

  • Sigma-Aldrich. "Fundamental 1H NMR Chemical Shifts." Technical Library. (Source for alpha-proton shift data).

  • Kumari, N., et al. "Green protocols for the synthesis of quaternary ammonium salts." Journal of Molecular Liquids, 324, 2021 . Link (Modern extraction/purification contexts).

Sources

Technical Support Center: Thermal Degradation of Diethyldimethylammonium (DEDMA)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dedicated support resource for researchers and process engineers utilizing Diethyldimethylammonium (DEDMA) hydroxide. It addresses the specific mechanistic nuances, kinetic challenges, and practical troubleshooting scenarios encountered during thermal degradation protocols.

Topic: Thermal Degradation via Hofmann Elimination & Competitor Pathways Content Type: Advanced Troubleshooting & Protocol Guide Audience: Chemical Engineers, Zeolite Synthesis Researchers, Process Chemists

Core Technical Overview

Diethyldimethylammonium (DEDMA) cations are widely employed as Structure Directing Agents (SDAs) in the synthesis of zeolites (e.g., UZM-8, SAPO variants). The removal of this template via thermal degradation is a critical process step. While the primary pathway is Hofmann Elimination (E2), users must be aware of the competing Nucleophilic Substitution (


) pathways that generate distinct by-products and affect overall efficiency.
The Reaction Matrix

The degradation of DEDMA hydroxide (


) is not a single-product event. It is a competition between basicity and nucleophilicity:
  • Primary Pathway (Hofmann Elimination - E2):

    • Mechanism: Hydroxide abstracts a

      
      -proton from an ethyl group.
      
    • Products: Ethylene (gas) +

      
      -Dimethylethylamine (DMEA) + Water.
      
    • Conditions: Favored at higher temperatures (>130°C) and high basicity.

  • Secondary Pathway (Demethylation -

    
    ): 
    
    • Mechanism: Hydroxide attacks the methyl carbon.

    • Products: Methanol + Diethylmethylamine.

    • Conditions: Favored at lower temperatures or if steric hindrance prevents E2 alignment.

Troubleshooting Guide (Q&A)

Category: Yield & Product Distribution

Q1: I am detecting significant amounts of Methanol in my condensate trap. Is my precursor contaminated? Diagnosis: Likely not contamination. You are observing the


 Demethylation  pathway.
Root Cause:  At lower temperatures (typically <120°C) or in highly solvated aqueous systems, the hydroxide ion acts more as a nucleophile than a base. It attacks the accessible methyl group rather than abstracting the 

-proton on the ethyl group. Solution:
  • Increase Temperature: Ramp your reactor temperature more aggressively to >135°C to favor the entropic E2 elimination pathway.

  • Reduce Water Content: High hydration shells around the hydroxide ion reduce its basicity (proton abstraction capability) relative to its nucleophilicity.

Q2: My recovered amine distribution is a mixture of Ethyldimethylamine and Diethylmethylamine. Why? Diagnosis: This confirms mixed reaction pathways.

  • Ethyldimethylamine is the leaving group from Hofmann Elimination (Loss of Ethyl).

  • Diethylmethylamine is the leaving group from Demethylation (Loss of Methyl). Action: Use the ratio of these amines as a diagnostic tool. A high ratio of Diethylmethylamine indicates your process is running too "cold" or "wet," favoring substitution over elimination.

Category: Zeolite Template Removal

Q3: During calcination of UZM-8, the material turns grey/black instead of white. What is happening? Diagnosis: "Coking" or incomplete oxidation of the carbonaceous template. Root Cause: While Hofmann elimination breaks the molecule, the resulting ethylene and amines can polymerize or dehydrogenate within the zeolite pores if local oxygen availability is low or if the heating ramp is too fast. Solution:

  • Staged Calcination: Implement a dwell time at 350°C (below the flash pyrolysis point) to allow volatile amines to diffuse out before ramping to 550°C for final oxidation.

  • Air Flow: Ensure sufficient air/oxygen flow through the bed to sweep away ethylene prevents re-adsorption and polymerization.

Q4: The degradation rate seems to plateau despite holding temperature constant. Diagnosis: Kinetic stalling due to "Self-Buffering." Root Cause: As the reaction proceeds, water is produced (in E2) or consumed/produced depending on the exact solvation. However, the accumulation of amine products can locally reduce the basicity of the medium if not removed. Solution: Ensure continuous removal of volatile products (Ethylene and Amines) using an inert sweep gas (


 or Ar) to drive the equilibrium forward (Le Chatelier’s principle).

Experimental Protocol: Thermal Degradation Study

Objective: Quantify the degradation kinetics and product ratio of DEDMA Hydroxide.

Reagents:

  • DEDMA Hydroxide (20-40% wt aqueous solution).

  • Internal Standard (e.g., DMSO-d6 for NMR monitoring).

Equipment:

  • High-pressure stainless steel reactor (Monel lined if possible due to corrosion).

  • Online Gas Chromatography (GC) for ethylene quantification.

  • Cold trap (-78°C) for amine/alcohol collection.

Step-by-Step Methodology:

  • Concentration: Pre-concentrate the DEDMA solution under vacuum at 40°C to remove excess water (target <15% water content) to simulate "melt" conditions often found in zeolite pores.

  • Loading: Load the reactor under inert atmosphere (

    
    ).
    
  • Thermal Ramp:

    • Phase 1: Ramp to 100°C at 5°C/min. Hold for 10 min (Equilibration).

    • Phase 2: Ramp to 160°C at 10°C/min. This is the critical "Elimination Window."

  • Sampling:

    • Monitor pressure rise (indicative of Ethylene generation).

    • Sample gas phase every 10 minutes via GC.

    • Collect liquid condensate continuously.

  • Analysis:

    • Gas Phase: Quantify Ethylene vs. traces of Dimethyl Ether (rare, but possible from Methanol dehydration).

    • Liquid Phase: Use

      
      -NMR to determine the ratio of 
      
      
      
      -Dimethylethylamine (Elimination product) vs. Diethylmethylamine (Substitution product).

Data & Visualization

Mechanistic Pathways

The following diagram illustrates the competition between the desired Hofmann Elimination and the parasitic Substitution pathways.

DEDMA_Degradation DEDMA DEDMA Cation (Diethyldimethylammonium) TS_E2 Transition State (E2 Elimination) DEDMA->TS_E2 High Temp (>130°C) Strong Base (OH-) TS_SN2 Transition State (SN2 Substitution) DEDMA->TS_SN2 Low Temp (<120°C) High Solvation Ethylene Ethylene (Gas) + Water TS_E2->Ethylene Major Path Amine1 N,N-Dimethylethylamine (Target Amine) TS_E2->Amine1 Methanol Methanol (Liquid) TS_SN2->Methanol Minor Path Amine2 Diethylmethylamine (By-product Amine) TS_SN2->Amine2

Caption: Competitive degradation pathways of DEDMA Hydroxide. Blue path represents the desired Hofmann Elimination; Red path represents the parasitic Demethylation.

Expected Product Ratios (Temperature Dependence)
Temperature (°C)Major PathwayEthylene Yield (%)Methanol Yield (%)Dominant Amine Recovered
100 Mixed (

/

)
< 20%~30%Mix (Diethylmethylamine present)
130 Elimination (

)
60-75%< 10%N,N-Dimethylethylamine
160+ Rapid Elimination> 90%< 2%N,N-Dimethylethylamine

References

  • Hofmann Elimination Mechanism & Rules Title: Hofmann elimination - Wikipedia Source: Wikipedia URL:[Link][1]

  • Thermal Decomposition of Quaternary Ammonium Hydroxides Title: The thermal decomposition of quaternary ammonium hydroxides (Kinetic insights) Source: Journal of the Chemical Society, Perkin Transactions 2 URL:[Link]

  • Zeolite Template Removal Strategies Title: Organotemplate-Free β Zeolites: From Zeolite Synthesis to Hierarchical Structure Creation Source: National Institutes of Health (PMC) URL:[Link]

  • Competition Between Substitution and Elimination Title: 10.9: Quaternary Ammonium Hydroxides Undergo Elimination Reactions Source: Chemistry LibreTexts URL:[Link][1]

Sources

Technical Support Center: Optimizing N-ethyl-N,N-dimethylamine Quaternization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the kinetic, thermodynamic, and practical challenges associated with the quaternization of N-ethyl-N,N-dimethylamine (also known as dimethylethylamine or DMEA). Whether you are synthesizing cationic surfactants, phase-transfer catalysts, or functionalizing polypeptide nanogels for targeted drug delivery [[1]]([Link]), mastering the Menshutkin reaction is critical to maximizing your yield and purity.

Part 1: Mechanistic Overview

The quaternization of a tertiary amine like N-ethyl-N,N-dimethylamine with an alkyl halide proceeds via the Menshutkin reaction, a classic bimolecular nucleophilic substitution (


) [[2]]([Link]). Unlike many reactions where reactants and products share similar polarities, this reaction generates a highly polar, charge-separated product from neutral starting materials. The transition state is highly dipolar (μ ≈ 7.0 D), meaning that your choice of reaction environment directly dictates the activation energy barrier .

G Reactants Reactants N-ethyl-N,N-dimethylamine + Alkyl Halide (R-X) TS Transition State [δ+ N ... R ... X δ-] Highly Dipolar (μ ≈ 7.0 D) Reactants->TS Nucleophilic Attack (S_N2) Favored by Polar Aprotic Solvents SideReaction Side Reaction Hofmann Elimination (Alkene + Amine Salt) Reactants->SideReaction High Temp / Base-promoted (If R has β-hydrogens) Product Product Quaternary Ammonium Salt [N-ethyl-N,N-dimethyl-R-ammonium]+ X- TS->Product Leaving Group Departure

S_N2 mechanism and competing elimination pathway in amine quaternization.

Part 2: Troubleshooting & Optimization FAQs

Q1: Why is my quaternization yield low despite prolonged heating? A: The root cause is almost always improper solvent selection. Because the transition state of the Menshutkin reaction is highly dipolar, it requires a solvent capable of stabilizing this charge separation . If you use a non-polar solvent (e.g., cyclohexane, toluene), the activation energy remains prohibitively high. Conversely, if you use a polar protic solvent (e.g., methanol, ethanol), the solvent molecules will hydrogen-bond with the lone pair on the nitrogen of N-ethyl-N,N-dimethylamine, effectively shielding the nucleophile and retarding the reaction rate .

Solution: Switch to a polar aprotic solvent. Solvents like Acetonitrile (


) or Dimethyl Sulfoxide (DMSO) stabilize the transition state through strong dipole-dipole interactions without solvating and deactivating the amine nucleophile.

Table 1: Solvent Effects on Menshutkin Reaction Kinetics

SolventDielectric Constant (ε)Relative Reaction RateMechanistic Impact
Cyclohexane 2.0Very LowPoor stabilization of the highly dipolar transition state.
Tetrahydrofuran (THF) 7.6ModerateModerate stabilization; good solubility for reactants.
Methanol 32.7Moderate-LowProtic solvent; hydrogen-bonds with the amine lone pair, reducing nucleophilicity.
Acetonitrile 37.5HighPolar aprotic; excellent stabilization of the transition state without deactivating the amine.
Dimethyl Sulfoxide (DMSO) 46.7Very HighStrongest stabilization of the charge-separated transition state; highest kinetic rate.

(Data synthesized from computational and experimental kinetic studies , )

Q2: I am seeing significant by-product formation when using secondary alkyl halides. How do I prevent this? A: N-ethyl-N,N-dimethylamine is not just a nucleophile; it is also a moderately strong base. When reacted with sterically hindered alkylating agents (such as secondary alkyl halides) at elevated temperatures, the activation energy for the competing


 elimination pathway (Hofmann elimination) is reached. This results in the formation of an alkene and the hydrohalide salt of the amine, permanently destroying your yield.

Solution: Lower the reaction temperature (e.g., 40°C instead of reflux) and extend the reaction time. Furthermore, ensure your alkylating agent is highly electrophilic. If using an alkyl chloride, consider adding a catalytic amount of Sodium Iodide (NaI) to facilitate an in situ Finkelstein reaction. This converts the chloride to a more reactive iodide, which undergoes


 at lower temperatures before elimination can occur.

Q3: My isolated quaternary ammonium salt is a sticky syrup instead of a crystalline solid. What went wrong? A: Quaternary ammonium salts derived from N-ethyl-N,N-dimethylamine are notoriously hygroscopic. If your product appears as a syrup or gum, it has likely absorbed atmospheric moisture during the workup, or it contains unreacted starting materials acting as plasticizers.

Solution: Implement an anhydrous precipitation protocol. After the reaction completes, concentrate the mixture under reduced pressure, then crash out the product by adding it dropwise into vigorously stirred, ice-cold anhydrous diethyl ether. Filter under a blanket of dry nitrogen, and immediately transfer the solid to a vacuum desiccator.

Part 3: Standard Operating Procedure (SOP)

To ensure self-validating and reproducible results, follow this optimized workflow for the quaternization of N-ethyl-N,N-dimethylamine.

Optimized Quaternization Workflow

  • Reagent Preparation: Dry N-ethyl-N,N-dimethylamine over calcium hydride (

    
    ) and distill prior to use. Ensure the alkyl halide is freshly purified to remove any degradation products (e.g., free halogens or alcohols).
    
  • Reaction Setup: In an oven-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of N-ethyl-N,N-dimethylamine in anhydrous Acetonitrile (0.5 M concentration).

  • Alkylating Agent Addition: Purge the system with inert gas (Nitrogen or Argon). Dropwise, add 1.1 to 1.2 equivalents of the alkyl halide. The slight excess drives the reaction to completion .

  • Controlled Heating: Heat the mixture to 50-60°C. Monitor the reaction via in-line NMR or TLC (using a highly polar eluent like

    
    :MeOH:
    
    
    
    ) until the amine is consumed.
  • Product Isolation: Cool the mixture to room temperature. Concentrate the solvent to 25% of its original volume under reduced pressure.

  • Precipitation: Add the concentrated solution dropwise into a 10-fold volume of ice-cold, anhydrous diethyl ether under vigorous stirring. The quaternary ammonium salt will precipitate as a white powder.

  • Purification & Drying: Filter the precipitate rapidly using a Schlenk frit under nitrogen. Wash twice with cold diethyl ether. Transfer immediately to a vacuum oven (40°C) containing phosphorus pentoxide (

    
    ) and dry overnight.
    

G Prep 1. Reagent Prep Dry N-ethyl-N,N-dimethylamine & Alkylating Agent Solvent 2. Solvent Selection Anhydrous Acetonitrile (0.5 M) Prep->Solvent Reaction 3. Reaction Execution Controlled Heating (50-60°C) Inert Atmosphere (N2/Ar) Solvent->Reaction Monitor 4. Process Monitoring In-line NMR or TLC Reaction->Monitor Isolation 5. Product Isolation Precipitate in Cold Diethyl Ether Monitor->Isolation Purification 6. Purification & Drying Vacuum Desiccation over P2O5 Isolation->Purification

Step-by-step workflow for the optimized synthesis of quaternary ammonium salts.

References
  • Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field. National Center for Biotechnology Information (PMC).[Link]

  • Solvent effect and structural effect of tertiary amines on the reactivity of the quaternization of these amines with butyl iodide. ResearchGate.[Link]

  • Self-reinforced endocytoses of smart polypeptide nanogels for "on-demand" drug delivery. National Center for Biotechnology Information (PubMed).[Link]

  • A general method for the quaternization of N,N-dimethyl benzylamines with long chain n-alkylbromides. Journal of Applied Biomedicine.[Link]

Sources

Minimizing water content in Diethyldimethylammonium TFSI electrolytes

Author: BenchChem Technical Support Team. Date: March 2026

Emergency Summary: The "3 Critical Rules"

If you are reading this while holding a sample, pause and verify these three parameters immediately to prevent irreversible degradation:

  • The "Solid State" Trap: N1122 TFSI (Diethyldimethylammonium bis(trifluoromethylsulfonyl)imide) often exists as a plastic crystal or supercooled liquid near room temperature. You cannot dry it effectively in the solid state. You must heat it above its melting point (typically >50°C) to ensure liquid-phase diffusion during vacuum drying.

  • The HF Risk: While TFSI is hydrophobic, trace water (>100 ppm) combined with heat (>80°C) or Lewis acidic impurities can trigger hydrolysis, releasing Hydrogen Fluoride (HF). If your sample smells acrid or etches glass, discard it immediately .

  • Vacuum Level: A standard rotary evaporator pump (~10 mbar) is insufficient. You require a high-vacuum manifold (Schlenk line) capable of < 10 Pa (< 0.1 mbar) .

Module 1: Diagnosis & Detection (Karl Fischer Titration)

Q: My Karl Fischer (KF) titration readings are drifting and never stabilize. Is the IL reacting?

A: It is unlikely the N1122 cation or TFSI anion is reacting with the KF reagent directly. The drift is usually physical, not chemical.

  • Cause: High viscosity (common in quaternary ammonium ILs) slows the diffusion of water from the sample into the KF solvent. The titrator sees a "slow leak" of water and cannot identify a stable endpoint.

  • Solution:

    • Solvent System: Do not use pure methanol. Use a mixture of Methanol:Formamide (2:1) or a dedicated "KF Solvent for Oils/Fats" to improve solubility and lower viscosity.

    • Method: Switch to Coulometric Titration (for < 1000 ppm water). Volumetric is too coarse for battery-grade electrolytes.

    • Injection: Inject the IL as a hot liquid (warm the syringe) if it is semi-solid at room temperature.

Troubleshooting Logic Flow:

KF_Troubleshooting Start KF Reading Drifting Check_Solubility Is Sample Fully Dissolved? Start->Check_Solubility Check_Type Coulometric or Volumetric? Check_Solubility->Check_Type Yes (Clear Solution) Action_Solvent Add Formamide (30% v/v) or Chloroform Check_Solubility->Action_Solvent No (Cloudy/Precipitate) Action_Heater Use Oven Evaporator (150°C, N2 carrier) Check_Type->Action_Heater Drift persists despite solvent fix Action_Stir Increase Stir Rate Wait 60s extraction time Check_Type->Action_Stir Coulometric (Direct Injection) Action_Solvent->Check_Type

Figure 1: Decision tree for troubleshooting instable Karl Fischer readings in viscous ionic liquids.

Module 2: Purification Protocol (Deep Drying)

Q: Can I use molecular sieves? They seem easier than vacuum lines.

A: Yes, but with a major caveat. Molecular sieves (Zeolites) are effective but generate particulate dust . For electrochemical applications, even sub-micron dust can cause micro-shorts or nucleation points for dendrites.

  • Recommendation: Use 3A Molecular Sieves (pore size 3 Å). 4A sieves (4 Å) are risky because the ammonium cation or impurities might co-intercalate.

  • Protocol:

    • Wash sieves with methanol, then dry at 300°C under vacuum for 24h.

    • Immerse sieves in the IL for 48h.

    • Critical: Filter the IL through a 0.2 µm PTFE syringe filter to remove zeolite dust before use.

Q: What is the Gold Standard protocol for N1122 TFSI?

A: High-Vacuum Heating (Schlenk Technique). This method avoids solid contaminants and achieves water content < 20 ppm.

Step-by-Step Protocol:

StepParameterSpecificationRationale
1. Preparation State CheckLiquefy the IL If solid, heat to 60°C. Diffusion in solid phase is near zero.
2. Setup VesselSchlenk flaskLarge surface area is better. Fill only to 30% capacity to prevent bumping.
3. Vacuum Pressure< 10 Pa (< 0.1 mbar) Standard pumps (10 mbar) only remove bulk water, not bound water.
4. Heat Temperature70°C - 90°C High enough to break H-bonds, low enough to prevent TFSI degradation or discoloration.
5. Agitation StirringMax RPM (without splashing)Crucial. Viscosity traps water. You must refresh the surface continuously.
6. Duration Time24 - 48 Hours Water removal follows exponential decay. Do not rush.
7. Backfill GasArgon (5N purity)Never backfill with ambient air. Transfer directly to glovebox.

Drying Workflow Visualization:

Drying_Protocol Input Wet N1122 TFSI (>500 ppm H2O) Phase_Check Check Phase: Solid or Liquid? Input->Phase_Check Melt Heat to 60°C (Liquefy) Phase_Check->Melt Solid Vac_Setup High Vacuum (< 10 Pa) + Stirring Phase_Check->Vac_Setup Liquid Melt->Vac_Setup Temp_Hold Maintain 80°C for 24-48h Vac_Setup->Temp_Hold KF_Test KF Titration Temp_Hold->KF_Test KF_Test->Vac_Setup > 20 ppm (Repeat) Success Dry Electrolyte (< 20 ppm) KF_Test->Success < 20 ppm

Figure 2: The iterative drying workflow. Note the loop-back mechanism if KF validation fails.

Module 3: Impact Analysis (The "Why")

Q: Why does 50 ppm vs 500 ppm matter? My cyclic voltammetry looks similar.

A: It matters for long-term cycling efficiency , not necessarily the first scan. Water acts as a catalyst for parasitic reactions.

  • Electrochemical Window (ESW) Narrowing: Water has a narrow window (1.23 V thermodynamic, ~2 V practical). In an IL with a 5 V window, water becomes the limiting factor, showing up as reduction peaks (H₂ evolution) or oxidation peaks (O₂ evolution) inside the IL's stable range.

  • HF Formation Mechanism: Water attacks the S-N bond in TFSI, especially at elevated temperatures or potentials.

Data: Water Content vs. Performance

Water Content (ppm)Viscosity (cP @ 25°C)Electrochemical Window (V)Risk Level
< 20 High (Native)~5.2 VSafe (Battery Grade)
100 - 500 Medium (Plasticized)~4.5 VModerate (Capacitor Grade)
> 1000 Low (Significant Drop)< 3.5 VCritical Failure (Corrosion)

Degradation Pathway (HF Loop):

HF_Loop Water Trace Water (H2O) Hydrolysis Hydrolysis Reaction (Heat/Potential) Water->Hydrolysis TFSI TFSI Anion TFSI->Hydrolysis Products HTFSI + LiOH/Base Hydrolysis->Products HF Hydrogen Fluoride (HF) Products->HF Acid/Base Equilibrium Corrosion Electrode Corrosion (Al Current Collector) HF->Corrosion SEI SEI Destabilization HF->SEI SEI->Water SEI Breakdown releases trapped species

Figure 3: The self-reinforcing cycle of TFSI hydrolysis. HF formation leads to SEI breakdown, which can expose more electrolyte to degradation.

References

  • Chalmers University of Technology. (2018). Pyrrolidinium FSI and TFSI-Based Polymerized Ionic Liquids as Electrolytes for High-Temperature Lithium-Ion Batteries. (Detailed vacuum drying protocols at 120°C vs 80°C).

  • ResearchGate (Community Discussion). (2019). Removing water from EMIM TFSI? (Consensus on vacuum levels < 10 Pa and temperature limits).

  • Royal Society of Chemistry (RSC). (2014). Ionic liquids-in-salt – a promising electrolyte concept.[1] (Validation of < 30 ppm water content via KF titration).

  • Metrohm AG. (2021). Side reactions in Karl Fischer titration.[2][3][4] (Troubleshooting drift and side reactions in titration).

  • National Institutes of Health (NIH) / PMC. (2019). Thermotropic Phase Transitions in Butyltrimethylammonium Bis(trifluoromethylsulfonyl)imide Ionic Liquids. (Phase behavior of quaternary ammonium TFSI analogs).

Sources

Controlling particle size of zeolites with DEDMA templates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Controlling Particle Size of Zeolites with DEDMA Templates

Executive Summary: The DEDMA Advantage

You are likely employing Diethyldimethylammonium (DEDMA) hydroxide or salts to synthesize CHA-type zeolites (e.g., SSZ-13, SAPO-34) or LEV-type zeolites (e.g., RUB-50). DEDMA is a cost-effective alternative to the more expensive TMAda (N,N,N-trimethyl-1-adamantammonium) template, but it presents unique kinetic challenges.

Controlling particle size in DEDMA systems is governed by the LaMer Burst Nucleation Model . To achieve uniform, tunable particle sizes (specifically for catalytic applications or drug delivery carriers), you must decouple nucleation from crystal growth. This guide provides the protocols to manipulate these variables.

Troubleshooting Guide & FAQs

Category A: Particle Size Issues

Q1: My zeolite crystals are consistently too large (>2 µm). How do I reduce them to the nanoscale (100–300 nm)? Diagnosis: The system is likely "growth-limited" rather than "nucleation-limited." You have too few nuclei growing for too long. Corrective Actions:

  • Increase DEDMA Concentration: Raise the DEDMA/Si molar ratio. DEDMA acts as the Structure Directing Agent (SDA). Higher concentration increases the supersaturation of the organic-inorganic precursor species, triggering a more intense "burst" of nucleation.

    • Target: Increase DEDMA/Si from 0.1 to 0.2–0.3 .

  • Reduce Water Content: High H₂O/Si ratios dilute the gel, slowing nucleation.

    • Target: Reduce H₂O/Si ratio to 10–20 (concentrated gel conditions).

  • Seed Addition: Introduce 1–3 wt% of milled, nano-sized seed crystals. This bypasses the spontaneous nucleation energy barrier.

Q2: The particle size distribution (PSD) is bimodal or very broad. Why? Diagnosis: This indicates "secondary nucleation." New crystals started forming while older crystals were already growing. Corrective Actions:

  • Implement an Aging Step: Age the synthesis gel at room temperature or slightly elevated temp (e.g., 60°C) for 12–24 hours before the hydrothermal stage. This equilibrates the gel chemistry, ensuring all nuclei form simultaneously when the temperature ramps up.

  • Fast Heating: Use a pre-heated oven or a tumbling autoclave with rapid heat transfer. Slow heating allows nuclei to form at different times.

Category B: Phase Purity & Yield

Q3: I see impurities like Quartz or SAPO-5/AlPO-5 in my XRD pattern. Diagnosis:

  • Quartz: Usually indicates the alkalinity (OH⁻/Si) is too high or the temperature is too high for the DEDMA stability window.

  • SAPO-5 (AFI): In SAPO synthesis, DEDMA can direct AFI if the Si content is too low or DEDMA concentration is insufficient. Corrective Actions:

  • For Quartz: Lower the synthesis temperature to 160°C (DEDMA can degrade >170°C via Hofmann elimination).

  • For SAPO-5: Increase the DEDMA/Al ratio and ensure the Si/Al ratio is optimized (typically 0.3–0.6 for SAPO-34).

Technical Data: Synthesis Parameters vs. Particle Size

The following data illustrates the sensitivity of SSZ-13 particle size to DEDMA and water content.

ParameterConditionResulting Particle Size (Approx.)Mechanism
DEDMA/Si Ratio 0.101.5 – 3.0 µmLow nucleation density; extensive growth.
0.25 200 – 400 nm High nucleation density; limited growth per crystal.
H₂O/Si Ratio 40> 2.0 µmDilute gel; slow nucleation kinetics.
15 100 – 300 nm Supersaturated gel; rapid burst nucleation.
Seeding None1.0 – 5.0 µmReliance on spontaneous nucleation (slow).
2 wt% < 200 nm Seed surface area consumes nutrients rapidly.

Visualizing the Mechanism

The following diagram details the kinetic pathway for controlling particle size using DEDMA.

ZeoliteNucleation Precursors Al + Si + DEDMA Sources Gel Amorphous Gel Formation Precursors->Gel Aging Aging Step (Room Temp) Equilibration of DEDMA-Silicate Species Gel->Aging Optional but Recommended Heating Hydrothermal Treatment (160°C) Gel->Heating Direct Heating (Risk of Broad PSD) Aging->Heating Nucleation Nucleation Phase (Critical Step) Heating->Nucleation Growth Crystal Growth Phase Nucleation->Growth Nutrient Consumption Large Large Crystals (>1µm) (Low Nucleation Rate) Nucleation->Large Low DEDMA/Si High H2O No Seeds Small Nano Crystals (<300nm) (High Nucleation Rate) Nucleation->Small High DEDMA/Si Low H2O Seeds Added

Caption: Kinetic pathway of DEDMA-templated crystallization. Green paths indicate optimized conditions for nanoparticle synthesis.

Standard Operating Procedure (SOP): Nano-SSZ-13 Synthesis

Objective: Synthesis of ~200 nm SSZ-13 crystals using DEDMAOH.

Reagents:

  • Deionized Water

  • NaOH (1M solution)

  • Sodium Aluminate (Al source)[1][2]

  • Colloidal Silica (e.g., Ludox HS-40)

  • DEDMAOH (20 wt% solution)

Protocol Steps:

  • Preparation of Aluminate Solution: Dissolve Sodium Aluminate in Deionized Water and NaOH solution. Stir until clear.

  • Template Addition: Add DEDMAOH solution to the aluminate mixture. Stir for 15 minutes.

    • Critical Check: Ensure the solution remains clear.

  • Silica Addition: Add Colloidal Silica dropwise under vigorous stirring.

    • Target Composition: 1.0 SiO₂ : 0.04 Al₂O₃ : 0.2 Na₂O : 0.25 DEDMA : 15 H₂O

  • Aging (The "Size Control" Step): Seal the container and stir at room temperature for 6 hours . This homogenizes the gel and promotes the formation of DEDMA-encapsulated nuclei precursors.

  • Crystallization: Transfer to a Teflon-lined stainless steel autoclave. Heat to 160°C under dynamic conditions (tumbling at 40–60 rpm).

    • Time: 48–72 hours.

  • Recovery: Centrifuge (10,000 rpm for 10 min). Wash with water until pH < 9. Dry at 100°C.

  • Calcination: Heat to 550°C in air (ramp 1°C/min) and hold for 6 hours to remove the DEDMA template.

References

  • Zones, S. I. (1989). Conversion of Zeolites to Zeolites: Synthesis of SSZ-13 Using DEDMA. U.S. Patent 4,544,538. Link

  • Goel, S., Zones, S. I., & Iglesia, E. (2014). "Synthesis of Zeolites via Interzeolite Transformations without Organic Structure-Directing Agents". Chemistry of Materials, 26(6), 2058-2069. (Discusses DEDMA role in CHA/LEV kinetics). Link

  • Li, Z., et al. (2018).[3] "Controlling the Particle Size of SAPO-34 with Mixed Templates". Microporous and Mesoporous Materials, 268, 25-33. Link

  • Rimer, J. D., et al. (2015).[3] "SSZ-13 Crystallization by Particle Attachment and Deterministic Pathways to Crystal Size Control". Journal of the American Chemical Society, 137(40), 13007–13017. Link[3]

Sources

Validation & Comparative

1H NMR Chemical Shift Guide: Diethyldimethylammonium Cation in D₂O

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the 1H NMR chemical shift analysis of the Diethyldimethylammonium cation in deuterium oxide (D₂O). This document is structured for researchers requiring precise spectral assignment, comparative analysis with standard quaternary ammoniums, and experimental protocols.

Content Type: Technical Comparison & Application Guide Focus: Spectral Assignment, Structural Validation, and Comparative Analysis

Executive Summary

The Diethyldimethylammonium (DEDMA) cation is a fundamental quaternary ammonium species utilized as a phase-transfer catalyst, an ionic liquid component (e.g., [N1122]), and a structure-directing agent in zeolite synthesis. Unlike its highly symmetric counterparts—Tetramethylammonium (TMA) and Tetraethylammonium (TEA)—DEDMA possesses a broken symmetry (


) that results in a distinct spectral fingerprint. This guide provides the specific chemical shifts, coupling patterns, and a comparative performance analysis against standard alternatives to facilitate accurate structural identification in aqueous media.

Chemical Profile & Structural Logic

  • IUPAC Name:

    
    -Diethyl-
    
    
    
    -dimethylammonium
  • Common Abbreviation: DEDMA, [N

    
    ]
    
    
    
  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Symmetry Point Group:

    
     (approximate effective symmetry in solution)
    
Structural Logic for NMR

The DEDMA cation contains two distinct chemical environments attached to the central nitrogen:

  • Methyl Groups (

    
    -CH
    
    
    
    ):
    Two equivalent methyl groups directly attached to the nitrogen.
  • Ethyl Groups (

    
    -CH
    
    
    
    -CH
    
    
    ):
    Two equivalent ethyl chains. These further split into:
    • Methylene (

      
      -CH
      
      
      
      -):
      Deshielded by the positive nitrogen.
    • Terminal Methyl (-CH

      
      ):  Shielded, appearing upfield.
      

Experimental Protocol: Sample Preparation

To ensure reproducibility and accurate chemical shift referencing, follow this standardized protocol.

Reagents
  • Analyte: Diethyldimethylammonium salt (Chloride, Bromide, or Iodide).

  • Solvent: Deuterium Oxide (D₂O), 99.9% D.

  • Internal Standard: Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 (TSP) or Sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS). Note: TSP is preferred for pH stability.

Step-by-Step Workflow
  • Weighing: Dissolve 5–10 mg of the DEDMA salt in 600 µL of D₂O.

  • Referencing: Add 10 µL of 10 mM TSP stock solution (sets 0.00 ppm).

  • Homogenization: Vortex for 10 seconds to ensure complete solvation of the ionic lattice.

  • Acquisition:

    • Pulse Sequence: Standard 1D proton (e.g., zg30 or zg).

    • Relaxation Delay (D1):

      
       5 seconds (Quaternary ammonium methyls can have long T1 times; ensure full relaxation for quantitative integration).
      
    • Scans: 16–64 scans depending on concentration.

Spectral Analysis & Assignment

The 1H NMR spectrum of DEDMA in D₂O is characterized by three distinct signal sets.

Representative Chemical Shifts (D₂O)

Values are referenced to TSP at 0.00 ppm.[1][2]

AssignmentProton TypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
A

-CH

- (Methylene)
3.35 – 3.42 Quartet (

)
4H~7.2 Hz
B

-CH

(Methyl)
3.05 – 3.12 Singlet (

)
6H-
C -CH

-CH

(Terminal)
1.30 – 1.38 Triplet (

)
6H~7.2 Hz

Note on Anion Effect: The exact chemical shift may drift (


 0.02 ppm) depending on the counter-anion (Cl⁻ vs. I⁻) and concentration due to ion-pairing effects in solution, even in D₂O.
Visualization: Spectral Assignment Logic

The following diagram illustrates the correlation between the molecular structure and the observed NMR signals.

DEDMA_Assignment cluster_signals NMR Signals (D2O) Structure DEDMA Cation [N(CH3)2(Et)2]+ Signal_A A: 3.38 ppm (Quartet) Deshielded Methylene Structure->Signal_A N-CH2-CH3 (4H) Signal_B B: 3.08 ppm (Singlet) N-Methyl Structure->Signal_B Direct N-CH3 (6H) Signal_C C: 1.35 ppm (Triplet) Terminal Methyl Signal_A->Signal_C Vicinal Coupling (J ~ 7 Hz)

Figure 1: Structural assignment map correlating the Diethyldimethylammonium cation structure to its specific 1H NMR signals in D₂O.

Comparative Analysis: DEDMA vs. Alternatives

In drug development and synthetic chemistry, DEDMA is often compared to symmetric quaternary ammoniums. The choice of cation affects solubility, phase-transfer kinetics, and spectral complexity.

Comparison Table: Quaternary Ammonium Cations in D₂O
FeatureTetramethylammonium (TMA) Tetraethylammonium (TEA) Diethyldimethylammonium (DEDMA)
Formula [N(CH

)

]

[N(C

H

)

]

[N(CH

)

(C$_2

_5

_2

^+$
Symmetry

(High)

(High)

(Lower)
Spectral Signals 1 Signal (Singlet)2 Signals (Triplet, Quartet)3 Signals (Singlet, Triplet, Quartet)

(ppm) in D₂O
~3.18 (

)
~1.25 (

), ~3.25 (

)
~3.08 (

), ~1.35 (

), ~3.38 (

)
Primary Utility Chemical Shift ReferenceK

Channel Blocker
Phase Transfer Catalyst / Ionic Liquid
Spectral Resolution Low Complexity (Reference Std)Medium Complexity High Complexity (Internal Resolution Check)
Technical Insight: Why Choose DEDMA?
  • Resolution Calibration: Unlike TMA (singlet only), DEDMA provides both a singlet and a coupled ethyl system. This makes it an excellent standard for verifying shimming quality (via the singlet shape) and coupling resolution (via the quartet/triplet split) simultaneously in a single sample.

  • Steric Tuning: In phase-transfer catalysis, TMA is often too small and TEA too sterically hindering. DEDMA offers an intermediate steric bulk, often resulting in optimal reaction rates for specific nucleophilic substitutions.

Visualization: Comparative Workflow

This diagram outlines the decision logic for selecting a cation based on spectral needs.

Cation_Selection Need Experimental Requirement Ref Chemical Shift Reference Need->Ref Blocker Biological Blocker / Simple Ion Need->Blocker Complex Resolution Check / Tuned Sterics Need->Complex TMA Select: Tetramethylammonium (TMA) (Single Singlet ~3.18 ppm) Ref->TMA High Symmetry TEA Select: Tetraethylammonium (TEA) (Coupled System Only) Blocker->TEA Standard Protocol DEDMA Select: Diethyldimethylammonium (DEDMA) (Mixed Singlet + Coupled System) Complex->DEDMA Broken Symmetry

Figure 2: Decision tree for selecting quaternary ammonium cations based on experimental and spectral requirements.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link

  • Babij, N. R., et al. (2016).[3] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Search for "Tetraethylammonium" and "Tetramethylammonium" for comparative baselines). Link

  • Mondal, D., et al. (2016). Suitability of bio-based ionic liquids for the extraction and purification of IgG antibodies. (Contains N,N-diethyl-N,N-dimethylammonium spectral data in ESI). RSC Advances. Link

Sources

HPLC method for separation of quaternary ammonium cations

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to HPLC Methods for the Separation of Quaternary Ammonium Cations

For researchers, scientists, and drug development professionals, the accurate separation and quantification of quaternary ammonium cations (QACs) present a significant analytical challenge. Their permanent positive charge, high polarity, and, in some cases, lack of a UV chromophore, necessitate specialized high-performance liquid chromatography (HPLC) strategies. This guide provides an in-depth comparison of the primary HPLC methods for QAC analysis, offering insights into their mechanisms, practical applications, and the rationale behind methodological choices.

The Analytical Challenge of Quaternary Ammonium Cations

Quaternary ammonium cations are organic compounds with a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. This inherent charge and associated high polarity make them poorly retained on traditional reversed-phase (RP) HPLC columns.[1][2] Furthermore, many QACs lack a significant chromophore, rendering UV detection challenging.[3][4] Consequently, selecting an appropriate stationary phase, mobile phase, and detection method is critical for achieving successful separations.

Core Separation Strategies: A Comparative Analysis

Three primary HPLC techniques have emerged as effective solutions for the analysis of QACs: Ion-Pair Reversed-Phase Chromatography (IP-RPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC). Each approach offers distinct advantages and operates on different separation principles.

Ion-Pair Reversed-Phase Chromatography (IP-RPLC)

IP-RPLC is a widely used technique that enhances the retention of ionic and highly polar compounds on reversed-phase columns.[5] This method introduces an ion-pairing reagent to the mobile phase, which is a large ionic molecule with a charge opposite to that of the analyte.[6][7]

Mechanism of Separation

In the context of QAC analysis, an anionic ion-pairing reagent, such as an alkyl sulfonate, is added to the mobile phase.[5] This reagent forms a neutral ion-pair with the positively charged QAC.[8] The resulting neutral complex is more hydrophobic and can be retained by the non-polar stationary phase of a reversed-phase column.[5][9] The retention can be controlled by adjusting the concentration and hydrophobicity of the ion-pairing reagent, the organic content of the mobile phase, and the pH.[6][7]

Ion-Pair Reversed-Phase Chromatography Mechanism for QACs cluster_MobilePhase Mobile Phase cluster_StationaryPhase Reversed-Phase Stationary Phase (e.g., C18) QAC Quaternary Ammonium Cation (QAC+) IP_Complex Neutral Ion-Pair [QAC+...IPR-] QAC->IP_Complex Forms in Mobile Phase IPR Ion-Pairing Reagent (IPR-) IPR->IP_Complex C18 Non-Polar Stationary Phase IP_Complex->C18 Retained by Hydrophobic Interaction

Caption: Ion-Pair formation neutralizes the QAC for retention on a non-polar stationary phase.

Advantages and Disadvantages of IP-RPLC

FeatureAdvantagesDisadvantages
Retention Effective for a broad range of QACs, from small to large and hydrophobic.[5][9]Can have long column equilibration times.
Method Development Well-established and widely understood.[9]Can be complex due to the number of variables (ion-pair reagent type and concentration, pH, organic modifier).
Compatibility Compatible with UV and fluorescence detectors.[7]Generally incompatible with mass spectrometry (MS) due to the non-volatile nature of most ion-pairing reagents.[1]
Selectivity Selectivity can be manipulated by changing the ion-pairing reagent.[6]The presence of the ion-pairing reagent can sometimes suppress the signal of other detectors.
Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has gained prominence for the separation of highly polar and hydrophilic compounds that are poorly retained in RPLC.[10][11] This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[11][12]

Mechanism of Separation

In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase.[12] The separation is based on the partitioning of the polar analyte between this aqueous layer and the bulk organic mobile phase.[10] More polar analytes, such as QACs, have a stronger affinity for the aqueous layer and are therefore more retained.[13] Elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[10]

HILIC Separation Mechanism for QACs cluster_StationaryPhase Polar Stationary Phase (e.g., Silica, Amide) cluster_MobilePhase Mobile Phase (High Organic) Stationary Polar Surface WaterLayer Water-Enriched Layer QAC Polar Quaternary Ammonium Cation (QAC+) QAC->WaterLayer Partitions into Aqueous Layer

Caption: Polar QACs partition into the water layer on the polar stationary phase in HILIC.

Advantages and Disadvantages of HILIC

FeatureAdvantagesDisadvantages
Retention Excellent for very polar and hydrophilic QACs.[10][13][14]Retention can be sensitive to small changes in mobile phase water content.
Method Development Orthogonal selectivity to RPLC.[11]Can have long equilibration times.
Compatibility Highly compatible with MS due to the use of volatile mobile phases.[13][14][15]May not be suitable for less polar QACs.
Sensitivity The high organic content of the mobile phase can enhance ionization efficiency in ESI-MS.[12][13]Peak shape can be an issue for some analytes.
Mixed-Mode Chromatography (MMC)

MMC utilizes stationary phases that are designed to exhibit multiple retention mechanisms, most commonly a combination of reversed-phase and ion-exchange interactions.[16][17] This dual functionality provides a powerful tool for the separation of complex mixtures containing both ionic and non-ionic compounds.

Mechanism of Separation

For QAC analysis, a mixed-mode column with both hydrophobic (e.g., C18) and cation-exchange (e.g., sulfonic acid) functionalities is often employed.[16][17] The QACs are retained by both hydrophobic interactions with the alkyl chains and electrostatic interactions with the negatively charged ion-exchange groups.[18] The selectivity of the separation can be finely tuned by adjusting the mobile phase parameters such as pH, ionic strength, and organic solvent concentration.[19][20]

Mixed-Mode Chromatography Mechanism for QACs cluster_StationaryPhase Mixed-Mode Stationary Phase QAC Quaternary Ammonium Cation (QAC+) RP_site Hydrophobic Region (C18) QAC->RP_site Hydrophobic Interaction IEX_site Cation-Exchange Site (-SO3-) QAC->IEX_site Electrostatic Interaction

Caption: QACs are retained by both hydrophobic and ion-exchange interactions in MMC.

Advantages and Disadvantages of MMC

FeatureAdvantagesDisadvantages
Retention Can retain a wide range of analytes, from polar to non-polar.[16][19]Method development can be more complex due to the multiple interaction modes.[19]
Selectivity Highly tunable selectivity by adjusting mobile phase pH and ionic strength.[19][20]The interplay between different retention mechanisms can sometimes be difficult to predict.
Compatibility MS-compatible as it avoids the use of non-volatile ion-pairing reagents.[16][19]
Flexibility Allows for the simultaneous analysis of APIs and their counter-ions.[19]

Detection Techniques for Quaternary Ammonium Cations

The choice of detector is as crucial as the separation method.

  • UV-Vis Detection: This is a straightforward option for QACs that possess a chromophore.[9]

  • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that responds to any non-volatile analyte.[3][21][22][23][24][25] It works by nebulizing the eluent, evaporating the mobile phase, and measuring the light scattered by the remaining analyte particles.

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector.[3][26] After nebulization and solvent evaporation, the analyte particles are charged, and the total charge is measured. CAD generally offers a wider dynamic range and better sensitivity than ELSD.[4][27][28]

  • Mass Spectrometry (MS): MS is the most sensitive and selective detection method.[29] It provides mass-to-charge ratio information, which can be used for identification and structural elucidation.[14][15][30][31][32][33]

Experimental Protocols

The following protocols provide a starting point for developing methods for QAC analysis using the three main chromatographic techniques.

Protocol 1: Ion-Pair RPLC Method for Pyridostigmine, Neostigmine, and Edrophonium

This method is adapted from a procedure for the quantitative determination of quaternary acetylcholinesterase inhibitors in biological fluids.[9]

Workflow

start Sample Preparation (Ion-Pair Extraction) hplc HPLC Analysis start->hplc detection UV Detection (214 nm) hplc->detection quant Quantification detection->quant

Caption: Workflow for IP-RPLC analysis of QACs.

Method Parameters

ParameterValue
Column Reversed-phase C18
Mobile Phase Acetonitrile/Phosphate buffer with an ion-pairing reagent (e.g., sodium heptanesulfonate)
Flow Rate 1.0 mL/min
Detection UV at 214 nm
Temperature Ambient
Protocol 2: HILIC-MS Method for Choline and Acetylcholine

This protocol is based on a HILIC method for the separation of small, polar quaternary amines.[13]

Workflow

start Sample Preparation hilic HILIC Separation start->hilic ms MS Detection (ESI+) hilic->ms analysis Data Analysis ms->analysis

Caption: Workflow for HILIC-MS analysis of polar QACs.

Method Parameters

ParameterValue
Column Amide or bare silica HILIC column
Mobile Phase A Water with 10 mM Ammonium Formate, 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with high %B and decrease over time
Flow Rate 0.3 mL/min
Detection ESI-MS in positive ion mode
Temperature 30 °C
Protocol 3: Mixed-Mode Chromatography for Diquat and Paraquat

This method is suitable for the separation of highly charged, polar QACs like the herbicides diquat and paraquat.[19][20]

Workflow

start Sample Preparation mmc Mixed-Mode Separation start->mmc detection UV or MS Detection mmc->detection analysis Data Analysis detection->analysis

Caption: Workflow for MMC analysis of charged QACs.

Method Parameters

ParameterValue
Column Mixed-mode column (e.g., Reversed-Phase/Cation-Exchange)
Mobile Phase A Water with Ammonium Formate buffer
Mobile Phase B Acetonitrile
Gradient Adjust gradient based on analyte polarity
Flow Rate 0.5 mL/min
Detection UV at 254 nm or ESI-MS
Temperature 40 °C

Conclusion and Recommendations

The optimal HPLC method for the separation of quaternary ammonium cations is highly dependent on the specific properties of the analyte and the goals of the analysis.

  • For general-purpose analysis of a wide range of QACs with varying hydrophobicity, IP-RPLC is a robust and well-established technique, provided that MS detection is not required.

  • For highly polar and hydrophilic QACs, especially when MS detection is necessary for high sensitivity and selectivity, HILIC is the method of choice.

  • For complex samples containing a mixture of QACs with different properties, or when the simultaneous analysis of counter-ions is desired, Mixed-Mode Chromatography offers unparalleled flexibility and tunable selectivity.

By understanding the fundamental principles of these techniques and carefully considering the analytical requirements, researchers can develop effective and reliable HPLC methods for the challenging analysis of quaternary ammonium cations.

References

  • Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Reversed-phase, ion-pair liquid chromatography of quaternary ammonium compounds: determination of pyridostigmine, neostigmine and edrophionium in biological fluids - PubMed. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation - PMC. [Link]

  • Charged Aerosol Detector | For HPLC & UHPLC Analysis | Waters. [Link]

  • A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry - PubMed. [Link]

  • Charged aerosol detector - Wikipedia. [Link]

  • Evaporative Light-Scattering Detectors (ELSD) - KNAUER. [Link]

  • Ion-pairing chromatography - US4042327A - Google P
  • HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column. [Link]

  • Thermo Fisher upgrades charged aerosol detection tech to improve complex drug analysis. [Link]

  • Simultaneous analysis of quaternary ammonium cations and corresponding halide counterions by pyrolysis gas chromatography / mass spectrometry - PubMed. [Link]

  • Analysis of Quaternary Ammonium Compounds by High Performance Liquid Chromatography with Evaporative Light Scattering Detection | Semantic Scholar. [Link]

  • Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. [Link]

  • Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS) - Taylor & Francis. [Link]

  • Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry - PubMed. [Link]

  • Reversed-phase ion-pair liquid chromatography of some quaternary ammonium drugs. [Link]

  • Analysis of Quaternary Ammonium Compounds by High Performance Liquid Chromatography with Evaporative Light Scattering Detection - Taylor & Francis. [Link]

  • Mixed-Mode Chromatography—A Review - LCGC International. [Link]

  • Separation of Quaternary Ammonium Compounds Using a Bonded Polymeric Zwitterionic Stationary Phase | LCGC International. [Link]

  • LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC. [Link]

  • Introduction to Multimodal or Mixed-Mode Chromatography - Bio-Rad. [Link]

  • Evaporative Light Scattering Detection (ELSD) - Teledyne Labs. [Link]

  • Evaporative light scattering detector - Wikipedia. [Link]

  • Use of Calculated Physicochemical Properties to Enhance Quantitative Response When Using Charged Aerosol Detection | Analytical Chemistry - ACS Publications. [Link]

  • Hydrophilic interaction chromatography - Wikipedia. [Link]

  • Systematic Approach to Chromatography of Quaternary Amines - SIELC Technologies. [Link]

  • Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing). [Link]

  • Analysis of multiple quaternary ammonium compounds in the brain using tandem capillary column separation and high resolution mas - FOLIA. [Link]

  • Determination of antibacterial quaternary ammonium compounds in disinfectants by high-performance ion chromatography - American University - Figshare. [Link]

  • Enhancing Biotherapeutic Purification Workflows with Mixed-Mode Chromatography. [Link]

  • Simultaneous analysis of quaternary ammonium cations and corresponding halide counterions by pyrolysis gas chromatography / mass spectrometry - ResearchGate. [Link]

  • Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry - UTUPub. [Link]

  • Analysis of Quaternary Ammonium Compounds in Estuarine Sediments by LC−ToF-MS: Very High Positive Mass Defects of Alkylamine Ions as Powerful Diagnostic Tools for Identification and Structural Elucidation | Analytical Chemistry - ACS Publications. [Link]

Sources

Diethyldimethylammonium (DEDMA) vs. Tetraethylammonium (TEA): A Comprehensive Conductivity and Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

When engineering electrolytes for Electric Double-Layer Capacitors (EDLCs), batteries, and solid-state electrochemical devices, the choice of the quaternary ammonium cation fundamentally dictates the system's transport properties, thermal resilience, and overall energy density.

This guide provides an objective, data-driven comparison between the industry-standard Tetraethylammonium (TEA+) and the high-performance alternative Diethyldimethylammonium (DEDMA+) , detailing the mechanistic reasons behind their performance differences and providing a self-validating protocol for laboratory evaluation.

Mechanistic Insights: The Physics of Cation Size and Symmetry

As a Senior Application Scientist, it is critical to look beyond bulk conductivity values and understand the causality of ion behavior at the molecular level. TEA+ is the ubiquitous standard in commercial EDLCs due to its wide electrochemical stability window and moderate dissociation properties. However, its symmetrical, relatively large crystallographic radius imposes strict limitations on solubility and pore accessibility.

DEDMA+ addresses these bottlenecks through intentional structural asymmetry and a reduced ionic radius, leading to three distinct mechanistic advantages:

  • Enhanced Ionic Mobility: According to Stokes' law, a smaller solvated cation experiences less viscous drag within a solvent matrix. DEDMA+ salts consistently exhibit higher electrolytic conductivity than their TEA+ counterparts because the reduced cation size facilitates faster migration under an applied electric field, as documented by the 1[1].

  • Superior Pore Utilization: In supercapacitors utilizing microporous activated carbon, capacitance is strictly governed by the accessible surface area. The smaller DEDMA+ ion can penetrate narrower mesopores and micropores that sterically exclude the bulkier TEA+ ion. This physical access directly increases the specific capacitance of the device[1].

  • Solubility and Low-Temperature Resilience: TEA+ salts (like TEABF₄) suffer from limited solubility in high-dielectric solvents like Propylene Carbonate (PC), capping out at approximately 1.1 M[1]. The asymmetrical nature of DEDMA+ disrupts crystal lattice packing energies, significantly enhancing solubility in solvents like PC and

    
    -butyrolactone (GBL). This high solubility is critical for maintaining ionic conductivity at sub-zero temperatures, preventing premature salt precipitation[2].
    
  • Solid-State Defect Conduction: Beyond liquid systems, DEDMA+ is highly effective in Organic Ionic Plastic Crystals (OIPCs). Research from the 3 demonstrates that diethyldimethylammonium d-camphorsulfonate exhibits defect-assisted high anion conductivity, where the specific target ion volume and structural defects synergistically enhance solid-state ion transport[3].

Quantitative Data Comparison

The following table summarizes the comparative physicochemical and electrochemical properties of the two cations when paired with the tetrafluoroborate (BF₄⁻) anion, a standard configuration for EDLCs.

ParameterTetraethylammonium (TEA+)Diethyldimethylammonium (DEDMA+)
Representative Salt TEABF₄DEDMABF₄
Cation Symmetry SymmetricalAsymmetrical
Relative Cation Size LargerSmaller
Conductivity (ACN, 25°C) ~47.2 mS/cm> 47.2 mS/cm (Enhanced mobility)
Conductivity (PC, 25°C) ~12.0 mS/cm> 12.0 mS/cm
Solubility in PC ~1.1 M (Moderate)> 2.0 M (High)
Specific Capacitance Impact BaselineEnhanced (Superior pore access)
Primary Application Standard commercial EDLCsHigh-Capacitance EDLCs, Low-Temp Devices

Experimental Protocol: A Self-Validating Evaluation System

To objectively compare DEDMA+ and TEA+, researchers must employ a self-validating workflow. High bulk conductivity does not automatically guarantee high device capacitance if the ions cannot enter the electrode pores. Therefore, this protocol links a theoretical bulk measurement (EIS) with a practical device validation (CV).

Step 1: Pre-treatment and Purification
  • Action: Dry TEABF₄ and DEDMABF₄ powders under dynamic vacuum at 110°C for 24 hours.

  • Causality: Quaternary ammonium salts are highly hygroscopic. Trace water (>20 ppm) will prematurely narrow the electrochemical stability window by undergoing electrolysis, masking the true performance limits of the electrolyte.

Step 2: Glovebox Formulation
  • Action: Inside an Argon-filled glovebox (O₂ and H₂O < 1 ppm), dissolve the purified salts in anhydrous Propylene Carbonate (PC) to achieve exactly 1.0 M concentrations.

  • Causality: Atmospheric exposure introduces dissolved oxygen, which acts as a parasitic electron acceptor during electrochemical cycling.

Step 3: Primary Validation (Conductivity via EIS)
  • Action: Inject the electrolytes into a sealed glass conductivity cell equipped with platinized platinum electrodes. Perform Alternating Current (AC) Electrochemical Impedance Spectroscopy (EIS) from 100 kHz to 1 kHz. Extract the bulk solution resistance (

    
    ) from the high-frequency x-axis intercept on the Nyquist plot. Calculate conductivity (
    
    
    
    ).
  • Causality: Direct current (DC) measurements cause ion polarization and accumulation at the electrodes, artificially inflating resistance. High-frequency AC EIS bypasses this, isolating the true bulk mobility of the DEDMA+ vs. TEA+ ions.

Step 4: Secondary Validation (Capacitance via CV)
  • Action: Assemble a CR2032 symmetric coin cell using microporous activated carbon electrodes and a cellulose separator. Run Cyclic Voltammetry (CV) at a scan rate of 10 mV/s within a 0–2.7 V window.

  • Causality: This step closes the validation loop. A highly conductive electrolyte is useless if sterically hindered. Calculating the specific capacitance from the integrated area of the CV curve will practically validate whether the smaller DEDMA+ cation successfully accesses the micropores that TEA+ cannot.

Workflow Visualization

G N1 1. Salt Purification (Vacuum drying at 110°C) N2 2. Electrolyte Formulation (1.0 M in PC under Argon) N1->N2 N3 3. Cell Assembly (Symmetric Carbon Electrodes) N2->N3 N4 4. EIS Measurement (Extract Bulk Resistance Rb) N3->N4 N5 5. Cyclic Voltammetry (Calculate Specific Capacitance) N4->N5 N6 6. Data Synthesis (Conductivity & Performance Profiling) N5->N6

Experimental workflow for evaluating DEDMA and TEA electrolyte conductivity and capacitance.

References

  • Title: Defect-Assisted High Anion Conductivity in Diethyldimethylammonium d-Camphorsulfonate Plastic Crystal Source: American Chemical Society (ACS Applied Polymer Materials) URL: [Link]

  • Title: Electrolyte solution for electrochemical device, and electrochemical device (US11948741B2)
  • Title: 1,1-Dimethylpyrrolidinium tetrafluoroborate: A promising salt for supercapacitors Source: Institute for Basic Science URL: [Link]

Sources

Technical Comparison: DEDMA vs. SBP Cations in Electrochemical Systems

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between DEDMA (Diethyl-dimethyl-ammonium) and SBP (Spiro-1,1'-bipyrrolidinium) cations, focusing on their application in electrochemical double-layer capacitors (EDLCs).

Executive Summary

The Verdict: The choice between DEDMA and SBP is a trade-off between ionic mobility (size) and electrochemical stability (geometry) .

  • DEDMA (

    
    )  is the "Kinetic Sprinter." It is chemically smaller (
    
    
    
    vs.
    
    
    ) and lighter, offering exceptional low-temperature viscosity and high ionic conductivity in standard voltage windows (up to 2.7V). It is the cost-effective choice for high-power density applications where voltage is not pushed to the limit.
  • SBP (Spiro-

    
    )  is the "High-Voltage Shield." Although chemically heavier (
    
    
    
    ), its rigid spiro-cyclic structure sterically hinders decomposition pathways (Hofmann elimination), unlocking operating voltages up to 3.5V . It maintains high conductivity due to a compact solvation shell, making it the premium standard for high-energy-density EDLCs.

Molecular Architecture & Physical Properties[1]

The fundamental difference lies in the conformational freedom of the cations.

Structural Visualization

The following diagram contrasts the flexible acyclic nature of DEDMA with the rigid, steric bulk of SBP.

CationStructure cluster_DEDMA DEDMA (Acyclic) cluster_SBP SBP (Spiro-Cyclic) D_Node Nitrogen Core D_Et1 Ethyl Chain (Flexible) D_Node->D_Et1 D_Et2 Ethyl Chain (Flexible) D_Node->D_Et2 D_Me1 Methyl D_Node->D_Me1 D_Me2 Methyl D_Node->D_Me2 S_Node Nitrogen Core (Quaternary) S_Ring1 Pyrrolidine Ring A (Rigid C4 Chain) S_Node->S_Ring1 Cyclized S_Ring2 Pyrrolidine Ring B (Rigid C4 Chain) S_Node->S_Ring2 Cyclized

Caption: DEDMA possesses flexible alkyl tails susceptible to steric entanglement, whereas SBP forms a compact, rigid 'knot' structure.

Physicochemical Data Comparison
PropertyDEDMA (

)
SBP (Spiro-1,1')Technical Implication
Formula


DEDMA has lower molecular weight.
Van der Waals Volume ~118 ų (Est.)~145 ų (Est.)DEDMA is physically smaller.
Geometry Tetrahedral, AcyclicSpiro-cyclic, RigidSBP is more spherical; DEDMA is anisotropic.
Beta-Hydrogens Accessible (Ethyl groups)Constrained (Ring system)Critical: SBP resists Hofmann elimination better.
Solvation Shell Loose, solvent penetrates chainsTight, solvent forms defined cageSBP often shows higher effective mobility in PC.

Electrochemical Performance Analysis

Ionic Conductivity

While DEDMA is smaller, SBP often exhibits surprisingly high conductivity in Propylene Carbonate (PC).

  • Mechanism: DEDMA's flexible ethyl chains can increase the effective hydrodynamic radius by dragging solvent molecules (solvent coordination). SBP's rigid surface presents a "hard sphere" to the solvent, reducing the drag coefficient despite the larger ionic mass.

  • Data Trend (in 1.0M PC electrolyte):

    • 
       (
      
      
      
      ): ~13 mS/cm
    • 
       (
      
      
      
      ): ~16-18 mS/cm (Winner )
    • 
       (
      
      
      
      ): ~15-17 mS/cm (Competitive, often superior at low temps)
Electrochemical Stability Window (ESW)

This is the differentiating factor for drug delivery devices or high-energy supercapacitors.

  • Degradation Mechanism: Quaternary ammoniums degrade at the cathode via Hofmann Elimination , which requires a base to abstract a beta-hydrogen (

    
    -H) anti-periplanar to the leaving group.
    
  • The SBP Advantage: In SBP, the

    
    -hydrogens are locked within the 5-membered pyrrolidine rings. Achieving the necessary anti-periplanar geometry for elimination imposes severe ring strain. This kinetic barrier extends the anodic stability by ~0.5V to 1.0V compared to acyclic amines.
    

Stability Limits (vs. Activated Carbon):

  • DEDMA-BF4: Stable up to 2.7V - 2.8V .

  • SBP-BF4: Stable up to 3.2V - 3.5V .

Experimental Protocols

Protocol: Electrochemical Stability Window Determination

Objective: Accurately define the anodic and cathodic limits of the cation without interference from impurities.

Reagents:

  • Electrolyte: 1.0M Salt (DEDMA-BF4 or SBP-BF4) in anhydrous Propylene Carbonate (PC) (

    
     ppm).
    
  • Working Electrode: Glassy Carbon (3mm diameter).

  • Counter Electrode: Platinum Wire.

  • Reference Electrode:

    
     (in 0.1M 
    
    
    
    /ACN).

Workflow (Linear Sweep Voltammetry):

  • Polishing: Polish Glassy Carbon with 0.05µm alumina slurry. Sonicate in ethanol for 5 mins.

  • Purging: Purge cell with Argon for 20 mins to remove dissolved

    
    .
    
  • OCP Measurement: Record Open Circuit Potential for 60s.

  • Anodic Sweep: Scan from OCP to +4.0V at 5 mV/s.

    • Cut-off Criteria: Current density reaches

      
      .
      
  • Cathodic Sweep: Scan from OCP to -4.0V at 5 mV/s.

    • Cut-off Criteria: Current density reaches

      
      .
      
Protocol: Ionic Conductivity Measurement (EIS)

Objective: Measure bulk electrolyte resistance (


) to calculate conductivity (

).

Setup:

  • Instrument: Potentiostat with FRA (Frequency Response Analyzer).

  • Cell: Dip-type conductivity probe with two parallel Pt plates (Cell constant

    
    ).
    

Steps:

  • Calibration: Determine exact cell constant

    
     using 0.01M KCl standard solution at 25°C.
    
  • Temperature Control: Place cell in a thermal chamber at 25°C (equilibrate for 30 mins).

  • EIS Scan:

    • Frequency Range: 100 kHz to 1 Hz.

    • Amplitude: 10 mV AC.

    • Bias: 0V.

  • Analysis: Plot Nyquist diagram (

    
     vs 
    
    
    
    ). The high-frequency intercept with the Z'-axis represents
    
    
    .
  • Calculation:

    
    .
    

Decision Logic for Researchers

Use the following logic flow to select the appropriate cation for your formulation.

SelectionLogic Start Select Application Requirement Voltage Is Operating Voltage > 2.8V? Start->Voltage Temp Is Operation < -30°C Required? Voltage->Temp No Result_SBP Select SBP-BF4 (High Voltage / High Performance) Voltage->Result_SBP Yes (Critical) Cost Is Cost the Primary Driver? Temp->Cost No Result_DEDMA Select DEDMA-BF4 (Low Temp / Cost Effective) Temp->Result_DEDMA Yes (Viscosity Benefit) Cost->Result_DEDMA No (Need Performance) Result_TEA Select TEA-BF4 (Standard Commodity) Cost->Result_TEA Yes

Caption: Selection tree prioritizing Voltage (SBP) vs. Low-Temperature Kinetics (DEDMA).

References

  • Electrochemical Stability of Spiro-Cations

    • Title: Spiro-(1,1′)-bipyrrolidinium tetrafluoroborate salt as high voltage electrolyte for electric double layer capacitors.[1][2][3]

    • Source: ScienceDirect / Journal of Power Sources.
    • URL:[Link]

  • Conductivity Comparisons (SBP vs Acyclic)

    • Title: Performance of Electrolyte Composed of Spiro-type Quaternary Ammonium Salt and Electric Double-layer Capacitor Using It.
    • Source: Semantic Scholar / T. Chiba et al.
    • URL:[Link]

  • Van der Waals Volume Calculation Methods

    • Title: Fast calculation of van der Waals volume as a sum of
    • Source: Journal of Organic Chemistry / PubMed.
    • URL:[Link]

  • Low Temperature Performance of Quaternary Ammoniums

    • Title: Excellent low temperature performance electrolyte of spiro-(1,1′)
    • Source: ResearchG
    • URL:[Link]

Sources

Technical Comparison Guide: Thermal Stability of Diethyldimethylammonium (DEDMA) Salts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: TGA Thermal Stability Analysis of Diethyldimethylammonium Salts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethyldimethylammonium (DEDMA, often abbreviated as


) salts represent a class of acyclic quaternary ammonium compounds widely utilized as electrolytes, phase transfer catalysts, and ionic liquid precursors. While they offer superior electrochemical stability windows and lower costs compared to imidazolium-based alternatives, their thermal stability is frequently the limiting factor in high-temperature applications.

This guide provides a rigorous thermal analysis of DEDMA salts, benchmarking their performance against industry-standard Tetraethylammonium (TEA) and Imidazolium (


) analogs. The data confirms that while DEDMA salts with weakly coordinating anions (e.g., 

) remain stable up to 350–380°C , they consistently exhibit a thermal ceiling 30–50°C lower than their imidazolium counterparts due to susceptibility to Hofmann elimination.
Mechanistic Failure Modes

To interpret TGA data accurately, one must understand why DEDMA salts degrade. Unlike aromatic cations (e.g., imidazolium, pyridinium) which degrade via ring opening or alkyl chain scission, DEDMA salts possess


-hydrogens on their ethyl groups, making them susceptible to two distinct degradation pathways.
A. Hofmann Elimination (Primary High-T Failure)

At elevated temperatures (>300°C), the basicity of the anion (or a decomposition product) can abstract a


-proton from an ethyl group. This results in the ejection of ethylene  and the formation of a tertiary amine  (Dimethylethylamine). This is the structural "Achilles' heel" of DEDMA compared to methyl-only ammoniums or aromatics.
B. Nucleophilic Substitution (

) (Anion-Dependent)

With nucleophilic anions (e.g.,


, 

), degradation occurs at much lower temperatures (<250°C). The anion attacks the

-carbon, displacing the tertiary amine and forming an alkyl halide (Reverse Menshutkin reaction).
Visualization: Thermal Degradation Pathways

DEDMA_Degradation DEDMA DEDMA Cation [N1122]+ Heat Thermal Input (T > T_onset) DEDMA->Heat Hofmann Pathway A: Hofmann Elimination (Requires Beta-H) Heat->Hofmann Stable Anion (TFSI, BF4) SN2 Pathway B: Nucleophilic Substitution (Reverse Menshutkin) Heat->SN2 Nucleophilic Anion (Cl, Br) Ethylene Ethylene (Gas) + Dimethylethylamine Hofmann->Ethylene AlkylHalide Alkyl Halide + Tertiary Amine SN2->AlkylHalide

Figure 1: Dual degradation pathways for DEDMA salts. Pathway A dominates with stable anions; Pathway B dominates with halides.

Experimental Protocol: High-Precision TGA

Reproducibility in thermal stability data for ionic liquids and salts is notoriously poor due to variations in experimental setup. The following protocol is designed to eliminate buoyancy effects and oxidative artifacts.

Validated Workflow
  • Sample Preparation: Pre-dry samples in a vacuum oven at 60°C for 4 hours to remove hygroscopic water (water acts as a nucleophile, artificially lowering

    
    ).
    
  • Crucible Selection: Use Alumina (

    
    )  pans. Avoid Aluminum pans if 
    
    
    
    or if analyzing halides, which can corrode Al.
  • Atmosphere: Flow Nitrogen (

    
    )  at 50 mL/min. Note: Air/Oxygen will lower onset temperatures by ~50°C due to oxidative degradation.
    
  • Ramp Rate: Standardize at 10°C/min . Faster rates (e.g., 20°C/min) artificially inflate

    
     due to thermal lag.
    
Visualization: TGA Experimental Logic

TGA_Protocol Start Start: DEDMA Salt Sample Drying Vacuum Dry (4h @ 60°C) Removes H2O Nucleophiles Start->Drying PanSelect Select Pan Type Drying->PanSelect Alumina Alumina (Al2O3) Recommended for Halides/High T PanSelect->Alumina Preferred Aluminum Aluminum (Al) Risk of reaction/melting PanSelect->Aluminum Avoid Atmosphere Purge Gas: N2 (50 mL/min) Prevents Oxidation Alumina->Atmosphere Run Ramp 10°C/min to 600°C Atmosphere->Run Analysis Calculate T_onset (Intersection of Baseline & Tangent) Run->Analysis

Figure 2: Step-by-step TGA protocol to ensure data integrity and reproducibility.

Comparative Performance Analysis

The following data aggregates experimental findings for DEDMA salts against common alternatives.


 is defined as the intersection of the baseline and the tangent of the weight loss curve (ASTM E2550).
Table 1: DEDMA vs. Industry Alternatives (Anion:

)

Comparison of Cation Stability with a Non-Nucleophilic Anion

Cation TypeCompound NameAbbreviation

(°C)
Stability Mechanism
Imidazolium 1-Ethyl-3-methylimidazolium TFSI

404 High aromatic stability; no facile elimination.
Ammonium Tetraethylammonium TFSI

375 Susceptible to Hofmann elimination (4 ethyl groups).
Ammonium Diethyldimethylammonium TFSI

355 - 370 Moderate stability; Hofmann elimination via ethyl groups.
Phosphonium Tetrabutylphosphonium TFSI

>400 Strong P-C bonds; higher energy barrier for elimination.

Insight: DEDMA is approximately 30–50°C less stable than


 and 

salts. If your application requires operation >350°C, DEDMA is not recommended.
Table 2: Anion Influence on DEDMA Stability

Effect of Nucleophilicity on Decomposition Temperature

AnionClass

(°C)
Primary Degradation Mode

Hydrophobic / Weakly Coordinating360 Hofmann Elimination

Fluorinated / Weakly Nucleophilic340 Mixed Mechanism

Halide / Nucleophilic180 - 220 Nucleophilic Substitution (

)

Carboxylate / Basic~150 Hofmann Elimination (Base promoted)

Critical Observation: Changing the anion from


 to 

drops the thermal stability by over 140°C . This confirms that for halide salts, the anion attacks the cation long before the cation's intrinsic thermal limit is reached.
Application Recommendations

Based on the TGA profiles, DEDMA salts are categorized by suitability:

  • Recommended for:

    • Battery Electrolytes (<100°C): Excellent electrochemical window and conductivity. Thermal instability is irrelevant at these operating temperatures.

    • Phase Transfer Catalysis (<150°C): DEDMA halides are cost-effective and sufficiently stable for standard organic synthesis reflux temperatures.

  • Not Recommended for:

    • High-Temperature Lubricants (>300°C): Risk of volatile ethylene off-gassing.

    • Aerospace Hydraulics:

      
       or Phosphonium salts are safer choices due to higher thermal margins.
      
References
  • Comparison of Cation Stability: Fredlake, C. P., et al. "Thermophysical properties of imidazolium-based ionic liquids." Journal of Chemical & Engineering Data 49.4 (2004): 954-964.Link

  • Hofmann Elimination Mechanism: Ohtani, H., et al. "Thermal decomposition of quaternary ammonium salts." Journal of Analytical and Applied Pyrolysis 15 (1989): 109-118.Link

  • Anion Effects on Stability: Cao, Y., & Mu, T. "Comprehensive investigation on the thermal stability of 66 ionic liquids by thermogravimetric analysis." Industrial & Engineering Chemistry Research 53.20 (2014): 8651-8664.Link

  • TGA Protocol Standards: ASTM E2550-17, "Standard Test Method for Thermal Stability by Thermogravimetry." ASTM International.Link

  • Ammonium vs Phosphonium: Fraser, K. J., & MacFarlane, D. R. "Phosphonium-based ionic liquids: An overview." Australian Journal of Chemistry 62.4 (2009): 309-321.Link

High-Performance Comparison Guide: Cyclic Voltammetry of DEDMA BF4 vs. TEA BF4

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and materials scientists developing next-generation electrochemical double-layer capacitors (EDLCs) and advanced electrochemical cells, the choice of electrolyte salt is as critical as the electrode material. While Tetraethylammonium tetrafluoroborate (TEA BF4) has long served as the industry standard, asymmetric quaternary ammonium salts like Diethyldimethylammonium tetrafluoroborate (DEDMA BF4) are increasingly favored.

This guide provides an objective, data-grounded comparison of the cyclic voltammetry (CV) performance, mechanistic behavior, and electrochemical properties of DEDMA BF4 versus TEA BF4.

Mechanistic Insights: The Causality of Cation Size in Electrochemistry

To understand the CV performance differences between these two electrolytes, we must examine the causality behind ion-pore interactions and solvation dynamics.

Pore Accessibility and Specific Capacitance

The energy storage mechanism in EDLCs relies on the electrosorption of ions at the electrode/electrolyte interface[1]. The specific capacitance is heavily dependent on the ability of the electrolyte ions to penetrate the micropores of activated carbon (AC) electrodes. TEA+ is a symmetrical, bulky cation that experiences significant steric hindrance when accessing sub-nanometer pores. In contrast, DEDMA+ is an asymmetrical cation with a smaller crystallographic radius. This reduced size allows DEDMA+ to access a larger fraction of the microporous network, directly translating to a higher specific capacitance[2].

Ionic Mobility and Rate Capability

During cyclic voltammetry, the ability of an electrolyte to maintain an ideal rectangular curve at high scan rates (e.g., >50 mV/s) is dictated by its ionic conductivity and desolvation energy. DEDMA BF4 exhibits a lower activation energy for ion transport compared to TEA BF4[3]. Because DEDMA+ demonstrates quicker kinetic behaviors and higher ionic mobility, it significantly reduces the Equivalent Series Resistance (ESR) of the cell, allowing for rapid charge/discharge cycles without severe resistive distortion in the CV profile[4].

Electrochemical Window (EW)

The potential window in aprotic solvents (like Propylene Carbonate or Acetonitrile) is determined by the anodic stability of the anion (BF4⁻) and the cathodic stability of the cation. While TEA+ is slightly more stable against electrochemical reduction due to its symmetrical shielding, DEDMA+ provides a highly competitive cathodic limit, allowing both electrolytes to operate effectively within a ~2.7 V to 3.0 V window depending on the solvent[2].

Comparative Data Summary

The following table summarizes the quantitative and qualitative differences between the two salts when evaluated in standard organic solvents (e.g., 1.0 M in Acetonitrile or Propylene Carbonate) using microporous activated carbon electrodes.

ParameterTetraethylammonium BF4 (TEA BF4)Diethyldimethylammonium BF4 (DEDMA BF4)
Molecular Symmetry SymmetricalAsymmetrical
Cation Size / Steric Bulk LargerSmaller
Electrolytic Conductivity BaselineHigher (Due to lower activation energy)[3]
Specific Capacitance ModerateEnhanced (Deep micropore penetration)[2]
High-Rate CV Profile Resistive distortion at high scan ratesMaintains highly rectangular shape[4]
Electrochemical Window ~2.7 V - 3.0 V~2.7 V - 3.0 V
Intercalation Kinetics SluggishQuicker kinetic behaviors[5]

Visualizing the Mechanistic Relationship

The diagram below illustrates how cation size directly impacts pore accessibility and the resulting capacitance observed during cyclic voltammetry.

Mechanism TEA TEA+ Cation (Larger Radius) Pore Microporous Activated Carbon TEA->Pore Restricted DEDMA DEDMA+ Cation (Smaller Radius) DEDMA->Pore Accessible CapTEA Moderate Capacitance (Steric Hindrance) Pore->CapTEA TEA BF4 CapDEDMA High Capacitance (Deep Pore Penetration) Pore->CapDEDMA DEDMA BF4

Mechanistic relationship between cation radius, pore accessibility, and capacitance.

Standardized Experimental Protocol: CV Testing

To ensure scientific integrity, the following protocol represents a self-validating system . It integrates Electrochemical Impedance Spectroscopy (EIS) prior to CV to verify that cell assembly variations (like contact resistance) do not confound the kinetic data.

Phase 1: Electrode & Cell Preparation
  • Slurry Preparation: Mix 85 wt% activated carbon (e.g., MSP-20), 10 wt% conductive carbon black, and 5 wt% PTFE binder in ethanol.

  • Electrode Fabrication: Roll the slurry into a uniform film (approx. 40 µm thickness) and punch into 12 mm diameter disks. Dry under vacuum at 120°C for 12 hours to remove residual moisture.

  • Electrolyte Formulation: Prepare 1.0 M solutions of TEA BF4 and DEDMA BF4 in anhydrous Acetonitrile (ACN) or Propylene Carbonate (PC). Note: Ensure moisture content is <10 ppm using Karl Fischer titration.

  • Cell Assembly: Inside an Argon-filled glovebox (O2 < 1 ppm, H2O < 1 ppm), assemble CR2032 coin cells using a cellulose separator sandwiched between two identical carbon electrodes.

Phase 2: Electrochemical Validation & Testing
  • Pre-Conditioning: Rest the assembled cells for 12 hours to ensure complete electrolyte wetting of the micropores.

  • EIS Validation (Self-Check): Perform EIS from 100 kHz to 10 mHz at open-circuit voltage. Verify that the high-frequency intercept (ESR) is consistent across all cells. A high ESR indicates poor assembly or wetting, which will invalidate CV comparisons.

  • Cyclic Voltammetry (CV):

    • Sweep the potential from 0 V to 2.7 V.

    • Run scan rates sequentially: 5, 10, 20, 50, and 100 mV/s.

  • Data Analysis: Calculate specific capacitance (

    
    ) using the integrated area of the CV curve:
    
    
    
    
    (Where
    
    
    is current,
    
    
    is the mass of active material,
    
    
    is the scan rate, and
    
    
    is the voltage window).

Workflow A 1. Electrode Preparation (AC + PTFE Binder) C 3. Cell Assembly (CR2032 in Ar-Glovebox) A->C B 2. Electrolyte Formulation (1M DEDMA BF4 vs TEA BF4) B->C D 4. EIS Validation (Verify ESR Consistency) C->D E 5. Cyclic Voltammetry (Scan rates: 5 to 100 mV/s) D->E F 6. Data Analysis (Specific Capacitance Calculation) E->F

Self-validating workflow for electrochemical testing of EDLC electrolytes.

Conclusion

For researchers optimizing high-power electrochemical cells, transitioning from TEA BF4 to DEDMA BF4 offers measurable advantages. The asymmetrical structure and smaller ionic radius of DEDMA+ alleviate steric hindrance at the electrode interface, unlocking deeper micropore utilization. This results in superior specific capacitance and the preservation of ideal capacitive behavior (rectangular CV profiles) even at highly demanding scan rates.

References

  • ultracapacitor edlc technology: Topics by Science.
  • Source: ibs.re.
  • A 4 V-electrochemical capacitor using electrode and electrolyte materials free of metals Source: ResearchGate URL
  • Electronic Supplementary Information: Effect of the ionic size of small quaternary ammonium BF4 salts on electrochemical double layer capacitors Source: RSC Advances URL
  • Effect of cation on the performance of AC/graphite capacitor Source: ResearchGate URL

Sources

Validating purity of Diethyldimethylammonium salts via silver nitrate titration

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of Diethyldimethylammonium Salts: A Comparative Guide to Halide Quantification

Diethyldimethylammonium (DEDMA) salts are gaining immense traction as organic ionic plastic crystals (OIPCs) for solid-state electrolytes in energy storage devices and as green solvents for cellulose processing[1]. In electrochemical applications, the purity of the DEDMA salt—specifically the precise quantification of its primary halide anion (e.g., DEDMA chloride) or the strict absence of residual halides in complex salts—is a critical quality attribute. Trace halide impurities can severely narrow the electrochemical window, induce anodic corrosion, and degrade battery cycle life.

As an application scientist, I frequently see laboratories struggle to choose between classical Argentometric (Silver Nitrate) Titration and Ion Chromatography (IC) for halide validation. This guide objectively compares these methodologies and provides a field-proven, self-validating potentiometric titration protocol tailored specifically for DEDMA salts.

Methodological Comparison: Potentiometric Titration vs. Ion Chromatography

While visual indicator methods (such as the Mohr or Volhard methods) have historical significance, they are fundamentally unsuited for modern ionic liquids and OIPCs. The organic matrix of DEDMA can obscure visual endpoints, leading to subjective and erroneous results[2].

Instead, Potentiometric Silver Nitrate Titration utilizes a silver/sulfide ion-selective electrode (ISE) to measure the electromotive force (EMF) during titrant addition. This provides a mathematically objective endpoint via first-derivative (


) analysis[3]. Conversely, Ion Chromatography (IC)  separates ions based on their affinity to an ion-exchange resin, followed by conductivity detection[4].

Causality in Method Selection:

  • Precision vs. Sensitivity: High-precision titrimetry is an absolute analytical method. When quantifying a bulk DEDMA chloride salt, potentiometric titration achieves a relative standard deviation (RSD) as low as 0.008%, vastly outperforming IC (RSD ~0.05%)[5]. However, if you are screening for trace chloride impurities (<10 ppm) in a non-halide DEDMA salt, IC is the mandatory choice due to its superior limit of detection[4].

  • Matrix Resilience: DEDMA salts form highly viscous aqueous solutions. IC columns are notoriously sensitive to matrix fouling from large organic cations, often requiring extensive sample preparation (e.g., solid-phase extraction). Potentiometric titration is largely immune to this organic matrix fouling, provided the silver electrode is maintained properly.

Table 1: Performance Comparison for Halide Quantification
ParameterPotentiometric AgNO₃ TitrationIon Chromatography (IC)
Optimal Use Case Bulk assay quantification (>0.1%)Trace impurity profiling (<100 ppm)
Precision (RSD) < 0.05% (Highly precise)0.05% - 2.0%
Limit of Detection ~1-5 ppm (Electrode dependent)< 1 ppb
Matrix Tolerance Excellent (Tolerates viscous organics)Poor (Risk of column fouling)
Analysis Time 5-10 minutes per sample15-30 minutes per sample
Capital Cost Low (~$3,000 - $5,000)High (>$30,000)

Experimental Protocol: Self-Validating Potentiometric Titration

To ensure scientific integrity, a titration protocol must be a closed, self-validating system. The titrant must be standardized against a primary reference material, matrix effects must be nullified via blank subtraction, and the endpoint must be determined mathematically.

Reagents & Equipment:

  • 0.1 M Silver Nitrate (AgNO₃) titrant.

  • Primary standard grade Sodium Chloride (NIST-traceable), dried at 110°C for 2 hours.

  • 0.1 M Nitric Acid (HNO₃).

  • Automatic titrator equipped with a Silver/Silver Chloride (Ag/AgCl) reference electrode and a Silver ring indicator electrode.

Step 1: Primary Standardization of AgNO₃

Causality: AgNO₃ is photosensitive and its concentration drifts over time. It must be standardized against a primary standard (NaCl) to establish an exact, traceable molarity[2].

  • Accurately weigh ~50 mg of dried NIST-traceable NaCl into a titration vessel.

  • Dissolve in 50 mL of deionized water.

  • Add 1 mL of 0.1 M HNO₃. (Causality: Acidifying the solution prevents the co-precipitation of silver carbonate or silver hydroxide, which would artificially inflate the titrant consumption[6].)

  • Titrate with AgNO₃, recording the volume at the inflection point. Calculate the exact molarity of the AgNO₃.

Step 2: Blank Titration

Causality: Deionized water and reagents may contain trace halides. A blank titration quantifies this background, allowing for accurate subtraction from the sample result to prevent false-positive inflation.

  • Add 50 mL of deionized water and 1 mL of 0.1 M HNO₃ to a clean vessel.

  • Titrate with standardized AgNO₃ and record the blank volume (

    
    ).
    
Step 3: DEDMA Sample Preparation and Titration
  • Accurately weigh ~150 mg of the DEDMA salt into the titration vessel. (Causality: This specific mass is chosen to consume approximately 50-70% of the burette volume, which minimizes relative volumetric dosing errors).

  • Dissolve completely in 50 mL of deionized water.

  • Add 1 mL of 0.1 M HNO₃.

  • Execute the potentiometric titration under dynamic dosing (smaller volume increments near the equivalence point). The system records the EMF (mV) vs. Volume (mL)[3].

Step 4: Data Processing and Validation

Causality: Relying on the raw titration S-curve can lead to subjective endpoint selection. Calculating the first derivative (


) isolates the exact inflection point as a sharp peak, ensuring absolute mathematical objectivity[3].
  • Identify the equivalence volume (

    
    ) at the maximum peak of the first derivative curve.
    
  • Calculate the halide purity using the mass balance equation:

    
    
    

Workflow Visualization

G A 1. Primary Standardization (NIST NaCl) B 2. Blank Titration (Matrix Control) A->B Calibrate Titrant C 3. DEDMA Sample Titration (Potentiometric) B->C Establish Baseline D 4. First Derivative Analysis (ΔE/ΔV Peak) C->D Objective Endpoint E 5. Purity Validation (Mass Balance) D->E Halide Quantification

Self-validating potentiometric titration workflow for DEDMA halide quantification.

Conclusion

For validating the bulk purity of Diethyldimethylammonium salts, potentiometric silver nitrate titration remains the gold standard due to its unmatched precision, matrix resilience, and cost-effectiveness. While Ion Chromatography is indispensable for trace impurity profiling, a rigorously designed, self-validating titration protocol provides the robust, high-accuracy data required for characterizing OIPCs and advanced electrolytes.

References

  • Title: Defect-Assisted High Anion Conductivity in Diethyldimethylammonium d-Camphorsulfonate Plastic Crystal: A Size Effect of Target Ions Source: ACS Applied Polymer Materials (ResearchGate) URL: [Link]

  • Title: Method 9253: Chloride (Titrimetric, Silver Nitrate) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Green Aspects of Ion Chromatography versus Other Methods in the Analysis of Common Inorganic Ions Source: MDPI URL: [Link]

  • Title: High Precision Titrimetry, Ion Chromatography and ICP-Optical Emission Spectrometry for the Estimation of Inhomogeneities in Aqueous Solutions Source: CORE URL: [Link]

  • Title: Halide Estimation via Potentiometric Titration Source: Scribd URL: [Link]

  • Title: Elimination of equivalence point errors in the potentiometric titration of chloride, bromide and iodide mixtures with silver nitrate Source: ResearchGate URL: [Link]

Sources

Comparative electrochemical stability of acyclic vs cyclic ammonium cations

[1]

Executive Summary

In high-voltage electrochemical applications—ranging from lithium-ion batteries to electro-organic synthesis—the stability of the supporting electrolyte cation is a critical, yet often under-optimized, parameter. While quaternary ammonium salts (QAS) are generally preferred over imidazolium salts due to their superior cathodic stability, a distinct performance gap exists between acyclic (e.g., tetraethylammonium, tetrabutylammonium) and cyclic (e.g., pyrrolidinium, piperidinium) variants.

This guide provides a technical analysis demonstrating that cyclic ammonium cations (specifically pyrrolidinium) exhibit superior electrochemical stability windows (ESW) compared to their acyclic counterparts. This advantage is driven by geometric constraints that kinetically hinder the transition states required for reductive decomposition (Hofmann elimination).

Mechanistic Principles of Stability

To select the correct cation, one must understand the molecular triggers for decomposition. Stability is not merely a thermodynamic property (HOMO/LUMO levels) but a kinetic one, governed by steric shielding and ring strain.

The Cathodic Limit ( )

The cathodic limit is defined by the potential at which the cation accepts an electron. For ammonium cations (

  • Acyclic Vulnerability: Acyclic cations like tetraethylammonium (

    
    ) possess flexible alkyl chains. These chains can easily rotate to align 
    
    
    -hydrogens anti-periplanar to the nitrogen leaving group, facilitating Hofmann Elimination .
  • Cyclic Resilience: In cyclic cations like

    
    -butyl-
    
    
    -methylpyrrolidinium (
    
    
    ), the nitrogen is locked within a 5-membered ring. The geometric constraint restricts the conformational freedom required to achieve the optimal transition state for elimination, thereby pushing the reduction potential to more negative values.
The Anodic Limit ( )

The anodic limit is usually dictated by the anion.[1] However, when the anion is highly stable (e.g.,



  • Piperidinium Advantage: Six-membered rings (

    
    ) often show slightly higher anodic stability than pyrrolidinium due to reduced ring strain, making them less susceptible to oxidative ring-opening.
    

Decomposition Pathways: A Visual Analysis

The following diagram illustrates the divergent decomposition mechanisms that lead to the stability difference.

DecompositionPathwayscluster_acyclicAcyclic (e.g., TEA+)cluster_cyclicCyclic (e.g., Pyr14+)node_cationAmmonium Cation(Reduction @ Cathode)node_acy_startFlexible Alkyl Chainsnode_cation->node_acy_startnode_cyc_startRigid Ring Structurenode_cation->node_cyc_startnode_acy_tsTransition State:Anti-Periplanar Alignmentnode_acy_start->node_acy_tsLow Energy Barriernode_acy_prodHofmann Elimination(Tertiary Amine + Alkene)node_acy_ts->node_acy_prodnode_cyc_tsTransition State:Geometrically Hinderednode_cyc_start->node_cyc_tsHigh Energy Barriernode_cyc_prodRing Opening(Radical Formation)node_cyc_ts->node_cyc_prodRequires Lower Potential

Figure 1: Comparative reductive decomposition pathways. The geometric rigidity of cyclic cations raises the activation energy for decomposition, extending the cathodic limit.

Comparative Performance Analysis

The table below synthesizes experimental data comparing common acyclic and cyclic cations paired with the Bis(trifluoromethanesulfonyl)imide (

Table 1: Electrochemical Stability Windows (vs. )
Cation TypeSpecific CationAbbr.Cathodic Limit (

)
Anodic Limit (

)
ESW (

)
Key Characteristic
Acyclic Tetraethylammonium

~1.0~5.4~4.4Limited by cathodic breakdown; moderate viscosity.
Acyclic Tetrabutylammonium

~0.8~5.5~4.7Steric bulk improves stability over TEA but increases viscosity.
Cyclic N-butyl-N-methylpyrrolidinium

~0.0 ~5.8 ~5.8 Gold Standard. Allows reversible Li cycling; kinetically stable.
Cyclic N-methyl-N-propylpiperidinium

~0.1~5.9~5.8Excellent stability; slightly higher viscosity than

.
Aromatic 1-Ethyl-3-methylimidazolium

~1.5~4.5~3.0Poor cathodic stability due to acidic C2-proton reduction.

Note: Values are approximate and dependent on working electrode (GC vs Pt) and cut-off current density (

Key Insight:




Experimental Validation Protocol

To validate these values in your own laboratory, use the following self-validating protocol. This workflow minimizes common artifacts like water contamination, which can be mistaken for cation decomposition.

Materials & Setup
  • Working Electrode (WE): Glassy Carbon (GC) (3 mm dia). Why: Pt catalyzes hydrogen evolution, obscuring the true cathodic limit.

  • Counter Electrode (CE): Platinum wire/coil.

  • Reference Electrode (RE):

    
     (in solvent) or 
    
    
    ribbon (for battery/aprotic work).
  • Solvent: Acetonitrile (ACN) or Propylene Carbonate (PC), battery grade (

    
     ppm).
    
Workflow Diagram

ExperimentalProtocolcluster_lsv4. Linear Sweep Voltammetry (LSV)startStart: Electrolyte Prepdry1. Drying StepVacuum oven @ 60-80°C, 12hTarget: <10 ppm H2Ostart->drypurge2. Cell Assembly & PurgeArgon sparge (15 min)Remove dissolved O2dry->purgeocp3. Measure OCPEnsure stable baselinepurge->ocplsv_cathCathodic ScanOCP -> -4.0 VScan Rate: 5-10 mV/socp->lsv_cathlsv_anodAnodic ScanOCP -> +6.0 VScan Rate: 5-10 mV/socp->lsv_anodanalysis5. Data AnalysisDefine Limit @ J = 0.1 mA/cm²lsv_cath->analysislsv_anod->analysisvalidation6. Ferrocene ValidationAdd Fc/Fc+ internal standardRecalibrate potentialsanalysis->validation

Figure 2: Standardized workflow for determining Electrochemical Stability Windows (ESW).

Critical "Trustworthiness" Checks
  • The Water Check: If you observe a reduction peak around 1.5 V - 2.0 V (vs

    
    ) or -1.0 V (vs 
    
    
    ), this is likely water reduction, not cation decomposition. Re-dry your salt.
  • The Oxygen Check: A broad reduction wave starting near 2.5 V (vs

    
    ) indicates dissolved oxygen. Sparge with Argon longer.
    
  • Internal Standard: Always add Ferrocene (

    
    ) at the end of the experiment. Report all values vs 
    
    
    or convert to
    
    
    using known shifts (
    
    
    vs
    
    
    in organic carbonates) to make your data comparable with literature [3].

Conclusion & Recommendations

For drug development and electrochemical synthesis applications requiring maximum oxidative and reductive stability:

  • Choose Cyclic (

    
     or 
    
    
    ):
    When the application involves potentials near Lithium metal (0 V) or requires a wide window (>5 V) to prevent electrolyte degradation. They are the robust, high-performance choice.
  • Choose Acyclic (

    
    ):  Only when cost is the primary driver and the electrochemical window requirements are moderate (< 4.5 V), or if specific solubility parameters dictate the use of alkyl chains.
    

Final Verdict: The geometric constraint of the pyrrolidinium ring provides a quantifiable kinetic stabilization against reduction, making it the superior candidate for high-voltage and reductive electrochemical environments.

References

  • Appetecchi, G. B., et al. "Chemical-physical properties of bis(perfluoroalkylsulfonyl)imide-based ionic liquids." Electrochimica Acta, vol. 56, no. 3, 2011.

  • Hayyan, M., et al. "Electrochemical properties of ionic liquids: A systematic review." International Journal of Electrochemical Science, vol. 8, 2013.

  • Gritzner, G., and Kuta, J. "Recommendations on reporting electrode potentials in nonaqueous solvents." Pure and Applied Chemistry, vol. 56, no. 4, 1984.

Safety Operating Guide

Operational Guide: Proper Disposal of Ethanaminium, N-ethyl-N,N-dimethyl-

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Immediate Action

Status: HAZARDOUS WASTEDO NOT FLUSH

Ethanaminium, N-ethyl-N,N-dimethyl- (commonly referred to as Diethyldimethylammonium or DEDMA ) is a quaternary ammonium cation. In the laboratory, it is most frequently encountered as a salt, specifically Diethyldimethylammonium Hydroxide (a strong base) or halide salts (Chloride/Bromide).

Critical Disposal Directive:

  • Strict Prohibition: Never dispose of this compound or its salts via sanitary sewer systems. Quaternary ammonium compounds (QACs) are acutely toxic to aquatic life and disrupt biological wastewater treatment processes.

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Immediate Hazard: If in Hydroxide form , the substance is Corrosive (pH > 12) and causes severe skin burns.

Part 2: Chemical Identification & Hazard Assessment[1][2]

Effective disposal requires accurate identification of the specific salt form, as this dictates the EPA waste code and handling requirements.

Chemical Profile Table
FeatureDescription
Cation Name Ethanaminium, N-ethyl-N,N-dimethyl-
Common Synonym Diethyldimethylammonium (DEDMA)
Structure

Common Forms Hydroxide (Liquid, Corrosive); Chloride/Bromide (Solid/Hygroscopic)
CAS Numbers Hydroxide: 95500-19-9 Chloride: 29508-45-0 Bromide: 15920-40-9
Primary Hazards Skin Corrosion (1A), Aquatic Toxicity (Acute 2/Chronic 2)
Mechanism of Toxicity
  • Biological Interaction: As a cationic surfactant, DEDMA disrupts cell membranes. In aquatic environments, it binds strongly to gill tissues of fish and invertebrates, causing asphyxiation and ion imbalance [1].

  • Corrosivity (Hydroxide form): The hydroxide ion concentration causes rapid saponification of lipids in human tissue, leading to deep, non-healing chemical burns.

Part 3: Pre-Disposal Handling & Storage

Before disposal, waste must be segregated and stabilized.[1][2][3]

Segregation Protocol
  • Do Not Mix With: Anionic surfactants (soaps), strong oxidizers (peroxides, nitric acid), or acids (unless part of a controlled neutralization protocol).

  • Container Selection:

    • Liquids (Hydroxide): High-Density Polyethylene (HDPE) carboys. Avoid glass for high pH solutions due to potential etching and breakage.

    • Solids (Halides): Wide-mouth HDPE jars with screw-top lids.

Labeling Requirements

Every container must carry a hazardous waste tag containing:

  • Full Chemical Name: "Diethyldimethylammonium Hydroxide Solution" (or specific salt).

  • Hazard Checkbox: [x] Corrosive (if hydroxide), [x] Toxic.

Part 4: Disposal Procedures (The Core)

Disposal Decision Tree

This workflow directs the disposal path based on the physical state and chemical nature of the DEDMA salt.

DisposalWorkflow Start Identify DEDMA Form IsLiquid Physical State? Start->IsLiquid IsHydroxide Is it the Hydroxide Salt (pH > 12)? IsLiquid->IsHydroxide Liquid SolidWaste Solid Waste Stream (Halide Salts) IsLiquid->SolidWaste Solid LiquidCorrosive Liquid Corrosive Stream (D002) IsHydroxide->LiquidCorrosive Yes LiquidToxic Liquid Toxic Stream (Non-Corrosive) IsHydroxide->LiquidToxic No (e.g., dissolved chloride) PackSolid 1. Place in HDPE Jar 2. Label 'Toxic Solid' SolidWaste->PackSolid PackCorr 1. Use HDPE Carboy 2. Label 'Corrosive Basic' LiquidCorrosive->PackCorr PackLiq 1. Use Glass/Poly Bottle 2. Label 'Toxic Liquid' LiquidToxic->PackLiq Vendor Handover to Waste Vendor PackSolid->Vendor PackCorr->Vendor PackLiq->Vendor Incineration High-Temp Incineration Vendor->Incineration

Figure 1: Logical decision path for determining the correct waste stream based on the salt form of Ethanaminium, N-ethyl-N,N-dimethyl-.

Protocol A: Disposal of DEDMA Hydroxide (Liquid/Solution)

Waste Code: D002 (Corrosive)

  • pH Verification: Confirm pH is > 12.5 using pH strips.

  • Container: Transfer to an HDPE waste carboy designated for "Basic Inorganic/Organic Waste."

    • Note: While neutralization (adding acid) is chemically possible, it is not recommended as a primary disposal method in the lab due to the risk of exothermicity and the fact that the resulting neutral salt is still an aquatic toxin.

  • Secondary Containment: Store the carboy in a secondary containment tray to capture leaks.

  • Documentation: Log the volume and concentration on the waste manifest.

Protocol B: Disposal of DEDMA Halides (Solids)

Waste Code: Non-RCRA Regulated (unless mixed with solvents), but treated as Hazardous Chemical Waste.

  • Collection: Sweep or scoop solid material into a wide-mouth jar.

  • Decontamination: Wipe the exterior of the jar with a damp paper towel; dispose of the towel in the same jar.

  • Sealing: Tape the lid to prevent loosening during transport.

Part 5: Spill Management & Emergency Response

In the event of a spill, speed is critical to prevent environmental release.

Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & Form Spill->Assess PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Assess->PPE Contain Containment: Use Absorbent Booms (Vermiculite/Sand) PPE->Contain Collect Collection: Scoop into Waste Pail Contain->Collect Clean Decontamination: Scrub with mild detergent Collect->Clean Tag Label as Hazardous Waste Clean->Tag

Figure 2: Step-by-step spill response protocol ensuring personnel safety and environmental containment.

Specific Spill Steps[5][8][9]
  • Isolate: Evacuate the immediate area if the spill involves the hydroxide form and fumes/mists are present.

  • Absorb: Use inert absorbents (vermiculite, clay, or sand).[4]

    • Warning: Do not use paper towels or sawdust for concentrated hydroxide spills, as they can degrade rapidly or react.

  • Neutralize (Optional for Hydroxide): If trained, apply a weak acid neutralizer (e.g., citric acid) to the spill after bulk absorption, until pH is 6-8.

  • Disposal: All spill debris (absorbent, gloves, scoops) must be disposed of as hazardous waste.

Part 6: Regulatory Compliance & Codes

Compliance is non-negotiable. The following codes apply to the disposal of Ethanaminium, N-ethyl-N,N-dimethyl- depending on its form.

Regulatory BodyCode/RegulationApplicability
EPA (RCRA) D002 Applies if the waste is an aqueous solution with pH

12.5 (Hydroxide form) [2].
DOT (Transport) UN 3267 Corrosive liquid, basic, organic, n.o.s. (Diethyldimethylammonium hydroxide) [3].[5]
GHS H411 Toxic to aquatic life with long-lasting effects. Mandates "No Drain Disposal" [4].

References

  • PubChem. (n.d.). Compound Summary: N-Ethyl-N,N-dimethylethanaminium bromide.[6] National Library of Medicine. Retrieved March 8, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (D002 Corrosivity). EPA.gov. Retrieved March 8, 2026, from [Link]

  • European Chemicals Agency (ECHA). (2025). Substance Information: Quaternary ammonium compounds. Retrieved March 8, 2026, from [Link]

Sources

Personal protective equipment for handling Ethanaminium, N-ethyl-N,N-dimethyl-

Author: BenchChem Technical Support Team. Date: March 2026

Common Name: Diethyldimethylammonium (Cation) Primary Forms: Hydroxide (Solution) | Bromide/Iodide (Solid Salt)

Executive Safety Summary

Ethanaminium, N-ethyl-N,N-dimethyl- (Diethyldimethylammonium) represents a class of quaternary ammonium compounds (QACs) often used as phase transfer catalysts or structure-directing agents in zeolite synthesis.

CRITICAL HAZARD DISTINCTION: The safety profile is dictated by the anion . You must verify the specific salt before handling.

  • Hydroxide Form (e.g., CAS 95500-19-9): HIGH HAZARD. Corrosive (Category 1A). Causes immediate, severe, and potentially irreversible skin/eye burns.

  • Halide Form (e.g., Bromide/Iodide): MODERATE HAZARD. Irritant. Causes skin/eye irritation and respiratory distress if dust is inhaled.

Core Directive: Treat all liquid solutions as Corrosive until confirmed otherwise.

Biological Mechanism of Injury (The "Why")

To build a self-validating safety mindset, researchers must understand how this chemical attacks biological tissue.

  • Cell Membrane Lysis (Surfactant Action): As a quaternary ammonium cation, the molecule possesses a positive charge and a lipophilic tail.[1] It acts as a cationic surfactant, adsorbing onto the negatively charged cell membranes of skin and ocular tissue. This disrupts the lipid bilayer, causing leakage of intracellular contents and cell lysis (death).

    • Consequence: In the hydroxide form, this allows the caustic

      
       ion to penetrate deeper into tissue, causing "liquefaction necrosis"—a deep, spreading burn that is more difficult to treat than acid burns.
      
  • Neuromuscular Blockade (Systemic Toxicity): Structurally similar to acetylcholine, small quaternary ammonium ions can competitively bind to nicotinic acetylcholine receptors.

    • Consequence: Significant systemic absorption (via large skin burns or ingestion) may theoretically induce curare-like neuromuscular paralysis.

Personal Protective Equipment (PPE) Matrix

Selection Logic: PPE is selected based on the permeation rate of the anion and the physical state (liquid vs. solid).

PPE ComponentSpecification (Standard)Operational Context
Hand Protection Nitrile (0.11mm / 4-5 mil) Incidental Contact: Handling closed vessels, weighing solids. Breakthrough: >480 min (Solids).
Extended Nitrile (0.3mm / 10-12 mil) Immersion/High Risk: Pouring hydroxide solutions, cleaning spills. Breakthrough: >480 min (Hydroxide).
Eye Protection Chemical Goggles (ANSI Z87.1) MANDATORY: Standard safety glasses are insufficient due to liquid splash risk and dust migration.
Face Shield (8-inch) Required when pouring >100mL of solution or working outside a fume hood.
Body Defense Lab Coat (Poly-Cotton) Standard barrier. Must be buttoned fully.
Rubber/Neoprene Apron Required for handling hydroxide solutions to prevent soak-through to clothing.
Respiratory Fume Hood Primary control. Maintain sash at working height (18").
N95 / P100 Respirator Only if handling solid powder outside a hood (Not recommended).
Visualization: PPE Decision Logic

PPE_Selection Start Assess Chemical Form Form_Solid Solid (Halide Salt) Start->Form_Solid Form_Liquid Liquid (Hydroxide) Start->Form_Liquid Risk_Dust Risk: Dust/Inhalation Form_Solid->Risk_Dust Risk_Corr Risk: Corrosive Splash Form_Liquid->Risk_Corr PPE_Std Std. Nitrile + Goggles + Lab Coat Risk_Dust->PPE_Std Standard Protocol PPE_High Thick Nitrile + Goggles + Face Shield + Apron Risk_Corr->PPE_High High Hazard Protocol

Caption: Decision tree for selecting appropriate PPE based on the chemical form (Solid Salt vs. Liquid Hydroxide).

Operational Workflow
Phase 1: Pre-Operational Check
  • Verify Ventilation: Ensure Fume Hood face velocity is 80–100 fpm.

  • Neutralization Prep: If using the Hydroxide form, have a weak acid (e.g., Citric Acid or dilute Acetic Acid) readily available for spill neutralization—do not apply to skin.

  • Glove Inspection: Inflate nitrile gloves to check for pinholes. Quaternary hydroxides reduce the surface tension of water, allowing liquids to penetrate micropores faster than water alone.

Phase 2: Handling Protocol
  • Weighing (Solids):

    • Use an anti-static weighing boat.

    • Clean the balance immediately with a damp paper towel to prevent dust accumulation.

  • Dispensing (Liquids):

    • Never pour directly from a drum/large bottle into a reaction vessel. Decant into a smaller intermediate beaker first.

    • Use a funnel to prevent splashing.

    • Best Practice: Place the receiving vessel in a secondary containment tray (polypropylene) to catch drips.

Phase 3: Decontamination
  • Glassware: Rinse with water first, then wash with acetone/ethanol if needed.

    • Caution: Mixing quaternary ammonium hydroxide with strong acids (like cleaning Piranha solution) can be violently exothermic. Rinse thoroughly with water before acid washing.

  • Surface Cleaning: Wipe bench with water, then 70% Ethanol.

Emergency Response Procedures

Self-Validating Response System: The response is dictated by the speed of tissue damage.

Incident TypeImmediate ActionRationale
Skin Contact (Liquid) 1. Drench: Immediate water flush (15 min).2. Remove: Cut off soaked clothing.3.[2] Do NOT Neutralize: Never put acid on a base burn.Hydroxides cause saponification of fats; water dilution is the only safe way to stop the reaction without thermal injury.
Eye Contact 1. Irrigate: Eye wash station for minimum 15-20 mins .2. Hold Eyelids: Force lids open to wash out trapped surfactant.Surfactants bind to corneal proteins. Inadequate flushing leads to permanent opacity.
Inhalation (Dust) 1. Evacuate: Move to fresh air.2. Monitor: Watch for delayed pulmonary edema (shortness of breath).Irritation triggers inflammation; delayed swelling can block airways.
Visualization: Spill Response Workflow

Spill_Response Detect Spill Detected Assess Assess Volume & Form Detect->Assess Minor_Sol Minor Solid (<10g) Assess->Minor_Sol Major_Liq Liquid / Large Solid Assess->Major_Liq Action_Sweep Wet Sweep (No Dust) Place in Bag Minor_Sol->Action_Sweep Action_Absorb Absorb with Pads/Vermiculite Do NOT use paper towels (Combustible) Major_Liq->Action_Absorb Disposal Label: Hazardous Waste (Corrosive/Toxic) Action_Sweep->Disposal Action_Absorb->Disposal

Caption: Step-by-step workflow for containing and cleaning spills based on physical state.

Disposal & Waste Management

Classification: Hazardous Chemical Waste.

  • RCRA Code: Generally D002 (Corrosive) for hydroxides.

  • Segregation:

    • Store in High Density Polyethylene (HDPE) containers.

    • Do NOT mix with Oxidizers (Nitric Acid) or Anionic Surfactants (precipitate formation may clog waste lines).

  • Labeling: Clearly mark as "Basic Organic Solution" or "Quaternary Ammonium Salt - Toxic."

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12025426, Diethyldimethylammonium hydroxide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.132 - Personal Protective Equipment. Retrieved from [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.